Product packaging for 6-Fluoroisoquinolin-4-ol(Cat. No.:)

6-Fluoroisoquinolin-4-ol

Cat. No.: B15303526
M. Wt: 163.15 g/mol
InChI Key: JMBQIDXDDTZYOX-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B15303526 6-Fluoroisoquinolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoroisoquinolin-4-ol

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H

InChI Key

JMBQIDXDDTZYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1F)O

Origin of Product

United States

Foundational & Exploratory

Synthetic Strategies for 6-Fluoroisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic pathway for 6-Fluoroisoquinolin-4-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a proposed route based on well-established named reactions and analogous syntheses of related isoquinoline and quinoline derivatives.

Proposed Synthetic Pathway: The Pomeranz-Fritsch Reaction

A viable and logical approach to the synthesis of this compound is through a modification of the Pomeranz-Fritsch reaction. This classical method for isoquinoline synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] By selecting the appropriately substituted starting materials, this reaction can be adapted to yield the desired 6-fluoro-substituted isoquinolin-4-ol.

The proposed two-step synthesis is outlined below:

Step 1: Formation of the Benzalaminoacetal Intermediate

The initial step involves the condensation of 4-fluorobenzaldehyde with a suitable aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal, to form the corresponding Schiff base, a benzalaminoacetal. This reaction is typically carried out under mild conditions.

Step 2: Acid-Catalyzed Cyclization and Hydrolysis

The benzalaminoacetal intermediate is then subjected to acid-catalyzed cyclization. Strong acids, such as sulfuric acid, are traditionally used in the Pomeranz-Fritsch reaction to drive the intramolecular electrophilic aromatic substitution.[2] This cyclization would be followed by hydrolysis of the resulting enol ether to yield the final product, this compound.

A schematic of this proposed pathway is provided below:

Pomeranz-Fritsch Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Benzalaminoacetal Benzalaminoacetal Intermediate 4-Fluorobenzaldehyde->Benzalaminoacetal Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Benzalaminoacetal This compound This compound Benzalaminoacetal->this compound Acid-catalyzed cyclization & hydrolysis

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Alternative Synthetic Strategy: The Bischler-Napieralski Reaction

Another classical approach that could be adapted for the synthesis of this compound is the Bischler-Napieralski reaction.[3][4] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.

The proposed pathway would involve the following key steps:

  • Preparation of N-acyl-2-(4-fluorophenyl)ethylamine: This starting material could be synthesized from 4-fluorophenethylamine and an appropriate acylating agent.

  • Cyclization: The N-acyl-2-(4-fluorophenyl)ethylamine would then be treated with a dehydrating agent, such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA), to induce intramolecular cyclization.[3] This would lead to the formation of a 3,4-dihydroisoquinoline intermediate.

  • Oxidation and Hydroxylation: The resulting dihydroisoquinoline would then need to be oxidized to the fully aromatic isoquinoline, followed by the introduction of the hydroxyl group at the 4-position. This latter step might require a multi-step sequence.

Bischler-Napieralski Approach Start 4-Fluorophenethylamine derivative Intermediate1 N-Acyl Intermediate Start->Intermediate1 Acylation Intermediate2 3,4-Dihydroisoquinoline Intermediate Intermediate1->Intermediate2 Cyclization (e.g., POCl3) Intermediate3 6-Fluoroisoquinoline Intermediate2->Intermediate3 Oxidation Product This compound Intermediate3->Product Hydroxylation

Caption: Conceptual Bischler-Napieralski pathway to this compound.

Experimental Protocols (Hypothetical)

As no direct experimental protocol for this compound has been identified in the literature, the following represents a generalized, hypothetical procedure based on the Pomeranz-Fritsch reaction, which appears to be the more direct route. Note: This protocol would require significant optimization and experimental validation.

Step 1: Synthesis of N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)methanimine (Benzalaminoacetal Intermediate)
ParameterValue/Description
Reactants 4-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal
Solvent Ethanol or Methanol
Conditions Stirring at room temperature
Reaction Time 2-4 hours
Work-up Removal of solvent under reduced pressure. The crude product may be used directly in the next step or purified by distillation under reduced pressure.

Detailed Methodology:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal intermediate.

Step 2: Synthesis of this compound
ParameterValue/Description
Reactant N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)methanimine
Reagent Concentrated Sulfuric Acid
Conditions Heating (e.g., 100-120 °C)
Reaction Time 1-3 hours
Work-up 1. Careful quenching of the reaction mixture with ice water. 2. Neutralization with a base (e.g., NaOH or Na2CO3). 3. Extraction with an organic solvent (e.g., ethyl acetate). 4. Drying of the organic layer over an anhydrous salt (e.g., Na2SO4). 5. Purification by column chromatography or recrystallization.

Detailed Methodology:

  • Add the crude benzalaminoacetal intermediate slowly to pre-heated concentrated sulfuric acid (a significant excess) at a controlled temperature (e.g., 100-120 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until a basic pH is achieved.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Since this is a proposed synthesis, experimental data is not available. However, the following table outlines the expected analytical data that would be collected to confirm the identity and purity of the synthesized this compound.

AnalysisExpected Data
¹H NMR Aromatic protons with characteristic couplings, a singlet for the proton at the 3-position, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances corresponding to the nine carbon atoms of the isoquinoline core, with the carbon bearing the fluorine showing a characteristic coupling constant (J C-F).
¹⁹F NMR A singlet corresponding to the fluorine atom at the 6-position.
Mass Spec. A molecular ion peak corresponding to the exact mass of C9H6FNO.
Melting Point A sharp melting point range for the purified solid.

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, is theoretically achievable through established synthetic methodologies. The Pomeranz-Fritsch reaction offers a direct and plausible route starting from commercially available 4-fluorobenzaldehyde. The Bischler-Napieralski reaction presents a potential, albeit likely more complex, alternative. The successful synthesis and characterization of this molecule could provide a valuable building block for the development of novel therapeutic agents, leveraging the known impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates. Further experimental work is required to validate and optimize the proposed synthetic pathways.

References

6-Fluoroisoquinolin-4-ol: A Technical Guide to Its Physicochemical Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry. Isoquinoline alkaloids and their synthetic analogs are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering valuable insights for researchers in drug development.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding these parameters is essential for optimizing lead compounds and predicting their in vivo behavior.

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyPredicted/Estimated Value for this compoundExperimental Data for 6-Fluoroquinolin-4-ol (CAS: 391-78-6)
Molecular Formula C₉H₆FNOC₉H₆FNO[1][2][3]
Molecular Weight 163.15 g/mol 163.15 g/mol [1][2][3]
Melting Point Not available221-223 °C[2]
Boiling Point Not available317 °C[2]
pKa Not availableNot available
logP (Octanol/Water) Not availableNot available
Aqueous Solubility Not availableNot available

Note: The data for 6-Fluoroquinolin-4-ol is provided as a reference for a structurally similar compound. Experimental determination is necessary to ascertain the precise properties of this compound.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug discovery. The following section details standard protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.[5][6]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.[7]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[8][9] The Henderson-Hasselbalch equation can be used to calculate the pKa from the pH at 50% neutralization.[8]

logP (Octanol/Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes and its potential for off-target binding.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[10][11]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask in a defined volume ratio.

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[13]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption.

Methodology: Thermodynamic (Shake-Flask) Solubility

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.[14]

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[12][15]

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound in a drug discovery setting.

G cluster_0 Compound Synthesis & Purification cluster_2 ADMET & Biological Screening Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification MeltingPoint Melting Point (Purity) Purification->MeltingPoint pKa pKa (Ionization) Purification->pKa logP logP (Lipophilicity) Purification->logP Solubility Aqueous Solubility Purification->Solubility InVitro In Vitro ADMET Assays (e.g., Permeability, Stability) MeltingPoint->InVitro pKa->InVitro logP->InVitro Solubility->InVitro BiologicalActivity Biological Activity Screening InVitro->BiologicalActivity SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR BiologicalActivity->SAR

Caption: Workflow for the physicochemical profiling of a drug candidate.

Hypothetical Synthesis of this compound

While a specific synthesis for this compound is not reported, a plausible synthetic route can be envisioned based on established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction.

G cluster_input Starting Materials cluster_synthesis Synthetic Steps cluster_output Final Product A 4-Fluoro-2-methylaniline C Condensation A->C B Glyoxal diethyl acetal B->C E Intermediate C->E Formation of Schiff base D Cyclization (Pomeranz-Fritsch) F This compound D->F E->D Acid-catalyzed

Caption: A potential synthetic pathway to this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of interest for drug discovery. While experimental data for this specific molecule is sparse, the provided information on a related isomer and the detailed experimental protocols for characterization offer a robust framework for researchers. The systematic evaluation of the properties outlined herein is a critical step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The visualizations of the experimental workflow and a potential synthetic route further aid in contextualizing the importance of this foundational data in the broader drug development process.

References

In-Depth Technical Guide: 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. While specific biological data and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical properties, probable synthetic routes based on established isoquinoline synthesis methodologies, and potential areas of biological investigation. The isoquinoline core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, suggesting that this compound holds potential for further scientific exploration.

Chemical Identity and Properties

Structure and CAS Number

The chemical structure of this compound is characterized by an isoquinoline core with a fluorine atom at the 6th position and a hydroxyl group at the 4th position.

Chemical Structure:

CAS Number: 391-78-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

A potential synthetic approach could involve the cyclization of a suitably substituted β-amino alcohol or a related precursor. The general workflow for such a synthesis and subsequent purification is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., substituted benzaldehyde and aminoacetaldehyde diethyl acetal) Reaction Cyclization Reaction (e.g., Pomeranz-Fritsch) Start->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Characterization Structural Characterization (NMR, MS, etc.) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis and purification of isoquinoline derivatives.

Hypothetical Experimental Protocol (based on Pomeranz-Fritsch reaction)
  • Condensation: A substituted benzaldehyde (e.g., 4-fluoro-2-formylbenzoic acid derivative) is reacted with an aminoacetaldehyde acetal in a suitable solvent with acid catalysis to form a Schiff base.

  • Cyclization: The Schiff base is then treated with a strong acid (e.g., sulfuric acid) to induce cyclization and formation of the isoquinoline ring.

  • Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activities and Signaling Pathways

The isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Given the lack of specific data for this compound, its potential biological effects can be inferred from related compounds. For instance, many quinoline and isoquinoline derivatives have been investigated as potential kinase inhibitors or as agents that intercalate with DNA.

General Biological Screening Workflow

A general workflow for the initial biological screening of a novel compound like this compound is depicted below.

Biological_Screening_Workflow cluster_screening Initial Screening cluster_followup Follow-up Studies cluster_pathway Pathway Analysis Compound This compound Cell_Lines Panel of Human Cancer Cell Lines Compound->Cell_Lines Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Assay Hit_Identification Identification of 'Hit' Cell Lines Assay->Hit_Identification Dose_Response Dose-Response and IC₅₀ Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (e.g., Kinase Profiling, Apoptosis Assays) Mechanism_Studies->Pathway_Analysis Target_Identification Potential Molecular Target(s) Pathway_Analysis->Target_Identification

Caption: General workflow for the biological screening of a novel chemical entity.

Data Presentation

As no specific quantitative data for this compound is currently available, this section remains to be populated upon the generation of experimental results. It is recommended that future studies present data in a clear, tabular format for easy comparison. For example, the results of an initial cell viability screen could be presented as shown in Table 2.

Table 2: Hypothetical Cell Viability Data for this compound

Cell LineTissue of Origin% Viability (at 10 µM)
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
PC-3Prostate CancerData not available

Conclusion

This compound represents an under-investigated molecule with potential for discovery in the field of medicinal chemistry. Based on the rich pharmacology of the isoquinoline scaffold, this compound warrants further investigation. This guide provides a foundational understanding of its chemical properties and outlines logical next steps for its synthesis and biological evaluation. The generation of empirical data through the experimental workflows suggested herein will be crucial to unlocking the therapeutic potential of this and related fluorinated isoquinolines.

References

The Biological Versatility of Fluorinated Isoquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into the isoquinoline framework has emerged as a powerful strategy to modulate their physicochemical properties, metabolic stability, and target engagement, often leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of fluorinated isoquinolines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

Fluorinated isoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in DNA replication and repair, as well as the induction of cellular stress pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various fluorinated isoquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory 50% concentration (GI50) values against different cancer cell lines.

Table 1: Cytotoxicity of Fluorinated Indenoisoquinolines against Human Cancer Cell Lines

CompoundCancer Cell LineGI50 (nM)Reference
LMP135 NCI-60 Average<100[1]
25 NCI-60 Average11[2]
47 NCI-60 Average90[2]
54 NCI-60 Average245[2]
37 NCI-60 Average13-69[2]
38 NCI-60 Average13-69[2]
45 NCI-60 Average13-69[2]
46 NCI-60 Average13-69[2]

Table 2: Topoisomerase I and TDP1/TDP2 Inhibitory Activity of Fluorinated Indenoisoquinolines

CompoundTopoisomerase I InhibitionTDP1 IC50 (µM)TDP2 IC50 (µM)Reference
29 Active8.710.2[2]
30 Active6.39.1[2]
Key Signaling Pathways in Anticancer Activity

A primary mechanism of action for many anticancer fluorinated isoquinolines, particularly the indenoisoquinoline class, is the inhibition of Topoisomerase I (Top1).[3] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.

Topoisomerase_I_Inhibition Fluorinated_Indenoisoquinoline Fluorinated Indenoisoquinoline Top1_DNA_Complex Topoisomerase I-DNA Complex Fluorinated_Indenoisoquinoline->Top1_DNA_Complex stabilizes DNA_Strand_Breaks DNA Strand Breaks Top1_DNA_Complex->DNA_Strand_Breaks leads to DNA_Replication_Transcription DNA Replication & Transcription DNA_Replication_Transcription->Top1_DNA_Complex induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis triggers

Inhibition of Topoisomerase I by Fluorinated Indenoisoquinolines.

Furthermore, some fluorinated isoquinolines have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]

Experimental Protocols
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated isoquinoline compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and various concentrations of the fluorinated isoquinoline inhibitor in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.

  • Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Antimicrobial Activity

Fluorinated isoquinolines have also demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. The introduction of fluorine can enhance the lipophilicity of the isoquinoline core, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of fluorinated isoquinoline derivatives, presenting their minimum inhibitory concentration (MIC) values against various pathogens.

Table 3: Antimicrobial Activity of Alkynyl Isoquinolines

CompoundMicroorganismMIC (µg/mL)Reference
HSN584 Staphylococcus aureus (MRSA)4[5]
HSN739 Staphylococcus aureus (MRSA)8[5]
Compound 2 Staphylococcus aureus1[6]
Compound 1 Staphylococcus aureus4[6]
Experimental Protocols
  • Compound Preparation: Prepare a series of twofold dilutions of the fluorinated isoquinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Certain fluorinated isoquinolines have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some fluorinated isoquinolines are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][7] These pathways are central to the production of pro-inflammatory cytokines and mediators.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates Fluorinated_Isoquinoline Fluorinated Isoquinoline Fluorinated_Isoquinoline->MAPK inhibits Fluorinated_Isoquinoline->IKK inhibits

Inhibition of NF-κB and MAPK Pathways by Fluorinated Isoquinolines.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing health concern. Emerging evidence suggests that certain fluorinated isoquinolines may exert neuroprotective effects, potentially by mitigating oxidative stress and modulating signaling pathways involved in neuronal survival.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of some fluorinated tetrahydroisoquinolines have been linked to the activation of the NRF2-KEAP1 pathway, a critical regulator of the cellular antioxidant response.[8] By promoting the nuclear translocation of NRF2, these compounds can upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress KEAP1_NRF2_Complex KEAP1-NRF2 Complex Oxidative_Stress->KEAP1_NRF2_Complex induces dissociation NRF2 NRF2 KEAP1_NRF2_Complex->NRF2 releases Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates Fluorinated_Tetrahydroisoquinoline Fluorinated Tetrahydroisoquinoline Fluorinated_Tetrahydroisoquinoline->KEAP1_NRF2_Complex promotes dissociation

References

Unraveling the Mechanism of Action: 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-Fluoroisoquinolin-4-ol. Despite extensive searches for its enzyme inhibition, cellular assay data, and associated signaling pathways, no detailed experimental studies, quantitative data, or established protocols directly pertaining to this compound could be identified.

While the broader class of isoquinoline and quinoline derivatives has been the subject of considerable research, demonstrating a wide array of biological activities, this body of work does not extend to the specific pharmacological profile of this compound.

The Landscape of Isoquinoline and Quinoline Derivatives

Research into the vast family of isoquinoline and quinoline compounds has uncovered a diverse range of therapeutic potentials. These scaffolds are recognized for their antimicrobial, antifungal, and antitumor properties. Furthermore, specific derivatives have been identified as potent and selective inhibitors of various enzymes, highlighting the chemical tractability and pharmacological promise of this structural class.

For instance, studies on related structures have revealed:

  • Enzyme Inhibition: Certain isoquinoline derivatives have been shown to selectively inhibit enzymes such as monoamine oxidase B (MAO-B), a target relevant in neurodegenerative diseases. Additionally, some quinoline-based compounds have demonstrated inhibitory activity against enzymes that act on DNA.

  • Receptor Modulation: Isoquinoline-tethered quinazoline derivatives have been investigated for their potent and selective inhibition of the HER2 receptor, a key target in certain types of cancer.

It is plausible that this compound may share some of these general biological activities due to its core isoquinoline structure. The presence of a fluorine atom at the 6-position and a hydroxyl group at the 4-position would significantly influence its electronic properties and potential for hydrogen bonding, thereby dictating its interaction with biological targets. However, without direct experimental evidence, any proposed mechanism of action remains purely speculative.

Future Directions

The absence of specific data on this compound underscores the need for foundational research to elucidate its biological effects. Future investigations should focus on:

  • Target Identification: Broad screening against a panel of enzymes and receptors to identify potential molecular targets.

  • Cellular Assays: Evaluation of the compound's effects on various cell lines to determine its cytotoxic, pro-apoptotic, or other functional activities.

  • In Vitro and In Vivo Studies: Comprehensive preclinical studies to understand its pharmacokinetic and pharmacodynamic properties.

Such studies would be crucial in defining the therapeutic potential of this compound and would provide the necessary data to construct a detailed understanding of its mechanism of action, complete with quantitative metrics, experimental protocols, and pathway visualizations as originally requested. At present, the scientific community awaits these foundational investigations to unlock the potential of this specific chemical entity.

The Isoquinoline Alkaloids: A Centennial Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicinal chemistry for over two centuries. From the early isolation of morphine to the intricate total synthesis of complex polycyclic members, the journey of these compounds has paralleled the evolution of organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of isoquinoline alkaloids. It details the seminal moments of their isolation and structural elucidation, outlines key synthetic methodologies, and explores their significant biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering a blend of historical context and practical technical information.

Introduction: The Dawn of a New Class of Natural Products

The story of isoquinoline alkaloids begins with the isolation of the parent heterocycle, isoquinoline, from coal tar in 1885 by Hoogewerf and van Dorp.[1] However, the significance of this structural motif in nature had been unknowingly appreciated for much longer through the medicinal use of plants containing these compounds. The first alkaloid to be isolated, morphine, was purified from opium poppy (Papaver somniferum) latex in 1806 by Friedrich Sertürner.[2][3] This landmark achievement not only marked the beginning of alkaloid chemistry but also laid the foundation for the discovery of a multitude of structurally related compounds with potent pharmacological activities.

Benzylisoquinoline alkaloids (BIAs) are a major subgroup and are among the most structurally diverse plant-specialized metabolites, with approximately 2,500 known structures.[4] Many of these compounds have been exploited for their medicinal properties for centuries, including the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[4] The biosynthesis of these complex molecules in plants originates from the amino acid tyrosine.[1]

This guide will delve into the historical milestones, the evolution of experimental techniques for their study, their physicochemical properties, and the signaling pathways they modulate.

A Historical Timeline of Key Discoveries

The advancement of our understanding of isoquinoline alkaloids is a story of persistent scientific inquiry and technological innovation. The timeline below highlights some of the most pivotal moments in this journey.

Year Discovery Significance Key Researchers
1806Isolation of MorphineFirst isolation of an alkaloid, launching the field of alkaloid chemistry.[2][3]Friedrich Sertürner
1885Isolation of IsoquinolineIsolation of the parent heterocyclic compound from coal tar.[1]Hoogewerf and van Dorp
1893Bischler-Napieralski ReactionDevelopment of a key synthetic method for producing dihydroisoquinolines.[5]August Bischler & Bernard Napieralski
1909Synthesis of PapaverineThe first successful synthesis of a benzylisoquinoline alkaloid, confirming its structure.[6]Pictet and Gams
1911Pictet-Spengler ReactionDiscovery of a fundamental reaction for the synthesis of tetrahydroisoquinolines.[7]Amé Pictet & Theodor Spengler
1950sStructural Elucidation and Synthesis of MorphineThe complex pentacyclic structure of morphine was confirmed through total synthesis.[2]Multiple research groups
2000s-PresentGenomics and Synthetic BiologyElucidation of complete biosynthetic pathways and engineering of microbes for alkaloid production.[2][8]Numerous researchers

Physicochemical Properties of Selected Isoquinoline Alkaloids

The diverse structures of isoquinoline alkaloids give rise to a wide range of physicochemical properties. The following table summarizes key data for some of the most well-known members of this class.

Alkaloid Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) pKa Appearance
IsoquinolineC₉H₇N129.16226–285.14Colorless oily liquid/hygroscopic platelets
MorphineC₁₇H₁₉NO₃285.34254-2568.21White crystalline powder
PapaverineC₂₀H₂₁NO₄339.39147-1486.4White crystalline powder
BerberineC₂₀H₁₈NO₄⁺336.36145-Yellow needles
SanguinarineC₂₀H₁₄NO₄⁺332.33213-Orange-red crystalline solid
NoscapineC₂₂H₂₃NO₇413.421766.15Colorless to yellowish crystalline powder

Experimental Protocols: From Plant to Pure Compound and Beyond

The study of isoquinoline alkaloids involves a range of experimental techniques, from their extraction from natural sources to their synthesis in the laboratory. This section provides an overview of key methodologies.

Isolation and Purification of Isoquinoline Alkaloids

The isolation of isoquinoline alkaloids from plant material is a multi-step process that typically involves extraction, partitioning, and chromatography.

The following diagram illustrates a typical workflow for the isolation and characterization of natural products like isoquinoline alkaloids.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization PlantMaterial Plant Material (e.g., roots, leaves) Grinding Grinding/Maceration PlantMaterial->Grinding Extraction Solvent Extraction (e.g., maceration, Soxhlet) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PureCompound Pure Compound TLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) PureCompound->Spectroscopy PureCompound->Spectroscopy StructureElucidation Structure Elucidation Spectroscopy->StructureElucidation

Caption: General workflow for the isolation and characterization of natural products.

This protocol provides a specific example of the isolation of an isoquinoline alkaloid.

Materials and Reagents:

  • Dried and powdered roots of Berberis vulgaris

  • Distilled water

  • 1% Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography (100-200 mesh)

  • Standard laboratory glassware and equipment

Procedure:

  • Aqueous Extraction: 1.5 kg of powdered root material is subjected to cold maceration in 5 liters of distilled water for 48 hours. The extract is then filtered and concentrated under vacuum.

  • Acid-Base Partitioning: The aqueous extract is dissolved in 1% HCl. The acidic solution is filtered and then basified to a pH of 8 with concentrated NH₄OH. This causes the precipitation of the alkaloid.

  • Solvent Extraction: The alkaloid precipitate is extracted with chloroform.

  • Column Chromatography: The chloroform extract is concentrated and subjected to column chromatography on silica gel (100-200 mesh). The column is eluted with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

  • Crystallization: Fractions containing the yellow berberine are combined, and the solvent is evaporated to yield yellow, needle-shaped crystals.

  • Characterization: The isolated compound is identified by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by comparing the spectral data with literature values.[9]

Key Synthetic Reactions for the Isoquinoline Core

The synthesis of isoquinoline alkaloids has been a major focus of organic chemistry, leading to the development of several powerful named reactions.

Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[5] It involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

General Reaction Scheme: A β-arylethylamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[5][10]

Experimental Protocol Example:

  • A solution of the β-arylethylamide (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile) is prepared.

  • A dehydrating agent, such as POCl₃ (1.1-1.5 equivalents), is added cautiously.

  • The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully quenched with ice water.

  • The aqueous layer is basified with a suitable base (e.g., NaOH, NH₄OH) and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography or crystallization.[10]

Logical Relationship Diagram of the Bischler-Napieralski Reaction:

Caption: Logical flow of the Bischler-Napieralski reaction.

First reported in 1911, the Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7]

General Reaction Scheme: A β-arylethylamine is condensed with a carbonyl compound in the presence of a protic or Lewis acid catalyst.[4]

Experimental Protocol Example:

  • A solution of the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) is prepared in a suitable solvent (e.g., methanol, toluene).

  • An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated to give the crude tetrahydroisoquinoline, which can be further purified.[11]

Biological Activity and Signaling Pathways

Isoquinoline alkaloids exhibit a remarkable range of biological activities, and extensive research has been dedicated to elucidating their mechanisms of action.

Neuroprotective Effects

Several isoquinoline alkaloids have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.

Signaling Pathway Diagram: Neuroprotection by Isoquinoline Alkaloids

G cluster_prosurvival Pro-Survival Pathways cluster_inflammatory Inflammatory Pathways cluster_outcomes Cellular Outcomes IsoquinolineAlkaloids Isoquinoline Alkaloids (e.g., Berberine, Tetrandrine) PI3K_AKT PI3K/AKT Pathway IsoquinolineAlkaloids->PI3K_AKT Activates NF_kB NF-κB Pathway IsoquinolineAlkaloids->NF_kB Inhibits mTOR mTOR PI3K_AKT->mTOR Activates ReducedApoptosis Reduced Neuronal Apoptosis PI3K_AKT->ReducedApoptosis Promotes Neuroprotection Neuroprotection mTOR->Neuroprotection Promotes TNF_alpha TNF-α NF_kB->TNF_alpha COX2 COX-2 NF_kB->COX2 iNOS iNOS NF_kB->iNOS ReducedInflammation Reduced Neuroinflammation ReducedInflammation->Neuroprotection Contributes to ReducedApoptosis->Neuroprotection Contributes to

Caption: Key signaling pathways modulated by neuroprotective isoquinoline alkaloids.

For instance, berberine has been shown to activate the PI3K/AKT signaling pathway and inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, COX-2, and iNOS.[12]

Anticancer Activity

The anticancer properties of several isoquinoline alkaloids are well-documented. These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis through their interaction with various cellular targets and signaling pathways.

Signaling Pathway Diagram: Anticancer Mechanisms of Isoquinoline Alkaloids

G cluster_proliferation Cell Proliferation & Survival cluster_cell_death Cell Death Induction cluster_outcome Outcome IsoquinolineAlkaloids Isoquinoline Alkaloids (e.g., Berberine, Sanguinarine) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway IsoquinolineAlkaloids->PI3K_AKT_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway IsoquinolineAlkaloids->MAPK_ERK Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway IsoquinolineAlkaloids->Wnt_beta_catenin Inhibits ROS_Production ROS Production IsoquinolineAlkaloids->ROS_Production Induces Mitochondrial_Pathway Mitochondrial Apoptotic Pathway IsoquinolineAlkaloids->Mitochondrial_Pathway Induces Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) IsoquinolineAlkaloids->Cell_Cycle_Arrest Induces Anticancer_Effect Anticancer Effect ROS_Production->Anticancer_Effect Contributes to Mitochondrial_Pathway->Anticancer_Effect Contributes to Cell_Cycle_Arrest->Anticancer_Effect Contributes to

Caption: Major signaling pathways targeted by anticancer isoquinoline alkaloids.

Berberine, for example, exerts its anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key survival pathways like PI3K/AKT/mTOR and MAPK/ERK.[13]

Conclusion and Future Perspectives

The discovery and history of isoquinoline alkaloids are a testament to the power of natural products in medicine. From their origins in traditional remedies to their current role as lead compounds in drug discovery, these molecules have consistently proven their therapeutic potential. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids, coupled with advances in synthetic chemistry, molecular biology, and pharmacology, promises to unveil new therapeutic agents for a wide range of human diseases. The application of modern techniques such as genomics and synthetic biology is poised to accelerate the discovery of novel isoquinoline alkaloids and provide sustainable and scalable methods for their production. As we move forward, a deeper understanding of the intricate interactions between these alkaloids and their biological targets will undoubtedly pave the way for the development of the next generation of isoquinoline-based medicines.

References

An Overview of Fluoro-Substituted Isoquinolines: Synthesis, Patents, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Due to a lack of specific literature and patent data for 6-Fluoroisoquinolin-4-ol, this guide provides a comprehensive overview of the broader class of fluoro-isoquinoline derivatives. The isoquinoline scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document consolidates available information on the synthesis, patent landscape, and biological significance of fluoro-isoquinoline derivatives to serve as a resource for researchers in drug discovery.

I. Synthesis of the 4-Fluoroisoquinoline Core

The synthesis of the 4-fluoroisoquinoline scaffold can be approached through various methods. One patented method starts from 1-hydroxyisoquinoline, which undergoes a series of reactions to introduce the fluorine at the 4-position.

A representative, multi-step synthesis is detailed in a Japanese patent (JP6755775B2). The process begins with 1-hydroxyisoquinoline and proceeds through fluoroetherification, acid treatment, chlorination, and finally, a reduction to yield the 4-fluoroisoquinoline core.[3]

Experimental Protocol: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline [3]

  • Fluoroetherification: 1-Hydroxyisoquinoline is reacted with a fluorinating agent in a solvent mixture, such as acetonitrile and methanol, to produce a mixture of stereoisomers of a fluoroether intermediate.

  • Acid Treatment: The resulting fluoroether mixture is treated with a 4M hydrochloric acid solution in ethyl acetate, typically in a solvent like dichloromethane, to yield 4-fluoro-1-hydroxyisoquinoline. The reaction is stirred at room temperature for several hours, and the product is neutralized and collected.

  • Chlorination: The 1-hydroxy group of 4-fluoro-1-hydroxyisoquinoline is converted to a chloro group using a chlorinating agent like phosphorus oxychloride. The reaction mixture is heated to facilitate the conversion to 1-chloro-4-fluoroisoquinoline.

  • Reductive Dechlorination: The final step involves the reduction of 1-chloro-4-fluoroisoquinoline. This is achieved using a catalyst such as 10% Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate in an ethanol solution. The reaction proceeds at room temperature under a nitrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the product is extracted and purified.

Another general method for synthesizing 4-fluoroisoquinoline derivatives starts from 2-bromobenzaldehydes, which are more readily accessible starting materials.[4]

G cluster_0 Step 1: Fluoroetherification cluster_1 Step 2: Acid Treatment cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction 1-Hydroxyisoquinoline 1-Hydroxyisoquinoline Fluoroether_Intermediate Fluoroether_Intermediate 1-Hydroxyisoquinoline->Fluoroether_Intermediate Fluorinating Agent (e.g., Selectfluor) 4-Fluoro-1-hydroxyisoquinoline 4-Fluoro-1-hydroxyisoquinoline Fluoroether_Intermediate->4-Fluoro-1-hydroxyisoquinoline HCl 1-Chloro-4-fluoroisoquinoline 1-Chloro-4-fluoroisoquinoline 4-Fluoro-1-hydroxyisoquinoline->1-Chloro-4-fluoroisoquinoline POCl3 4-Fluoroisoquinoline 4-Fluoroisoquinoline 1-Chloro-4-fluoroisoquinoline->4-Fluoroisoquinoline Pd/C, H-source

II. Patent Landscape and Industrial Applications

The patent literature highlights the industrial relevance of fluoro-isoquinoline derivatives, particularly in the synthesis of intermediates for pharmaceuticals.

A key application is in the production of 4-fluoroisoquinoline-5-sulfonyl halides, which are valuable intermediates for compounds used in treating conditions like glaucoma and cerebrovascular disorders.[5] A process patent (US7872136B2) describes a method for producing 4-fluoroisoquinoline-5-sulfonyl halide. The process involves the sulfonation of 4-fluoroisoquinoline and subsequent halogenation. The ability to perform this synthesis in a "one-pot" manner, which simplifies purification and reduces production time and cost, is a significant advantage.

Patent Number Title Key Application/Innovation Assignee/Inventors
JP6755775B2 Method for producing 4-fluoroisoquinoline[3]Provides a synthetic route to 4-fluoroisoquinoline from 1-hydroxyisoquinoline.Not specified in snippet
US7872136B2 Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof[6]Describes an efficient, potentially "one-pot" synthesis of a key intermediate for glaucoma and cerebrovascular disorder treatments.Not specified in snippet
US9045460B2 Production method for isoquinoline derivatives and salts thereof[5]Details the production of isoquinoline derivatives for treating cerebrovascular disorders and glaucoma.Not specified in snippet

III. Biological Activity and Therapeutic Potential

The isoquinoline core is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic applications, including anesthetics, antihypertensives, and antiretroviral agents.[7] The introduction of fluorine can further modulate the pharmacological profile of these derivatives.

Kinase Inhibition

A significant area of research for isoquinoline and quinoline derivatives is in the development of kinase inhibitors for cancer therapy. While no specific data exists for this compound, related fluoro-quinoline and isoquinoline structures have shown potent and selective inhibition of various kinases.

For instance, isoquinoline derivatives have been explored as HER2-selective inhibitors, demonstrating improved cellular activity and selectivity over EGFR compared to existing drugs like lapatinib.[8] Other research has identified quinoline-based compounds, such as GSK583, as highly potent and selective inhibitors of RIP2 kinase, a key component of the innate immune system.[9]

G Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., HER2, MET) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Growth Downstream_Signaling->Cell_Proliferation Fluoro_Isoquinoline_Inhibitor Hypothetical Fluoro-Isoquinoline Inhibitor Fluoro_Isoquinoline_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to Kinase Domain

Other Pharmacological Activities

Beyond cancer, isoquinoline derivatives have demonstrated a broad spectrum of biological effects, including:

  • Antimicrobial and Antifungal Activity : Various isoquinoline derivatives have shown efficacy against bacterial and fungal strains.[1][2]

  • Anti-inflammatory Properties : These compounds are being investigated for their anti-inflammatory potential.[2]

  • Antiviral and Anti-HIV Activity : The isoquinoline scaffold is present in antiretroviral agents like saquinavir.[1][7]

IV. Conclusion

References

The Elusive Therapeutic Potential of 6-Fluoroisoquinolin-4-ol: A Scarcity of Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant interest in fluorinated isoquinoline scaffolds within drug discovery, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on 6-Fluoroisoquinolin-4-ol. This technical guide, intended for researchers, scientists, and drug development professionals, must therefore pivot from a detailed analysis of this specific molecule to a broader examination of the potential therapeutic avenues suggested by its structural motifs: the isoquinoline core and the strategic placement of a fluorine atom.

While no direct experimental data, quantitative metrics, or established signaling pathways for this compound have been reported, the known biological activities of related isoquinoline and quinoline derivatives can offer valuable insights into its hypothetical therapeutic targets. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and target selectivity.[1][2][3]

The Isoquinoline Scaffold: A Foundation for Diverse Biological Activity

The isoquinoline alkaloid family, from which this compound is derived, is a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[4] These activities are largely dependent on the substitution patterns around the core bicyclic structure.

Potential Therapeutic Areas:
  • Anticancer Activity: Numerous substituted isoquinoline and quinolin-4-one analogs have been synthesized and evaluated for their antitumor properties.[5][6] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of apoptosis.

  • Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close structural relative of isoquinolin-4-ol, is particularly well-known for its potent antimicrobial and antifungal effects.[7][8][9] These compounds often exert their activity through metal chelation, which can disrupt essential microbial enzymatic processes.

  • Neurological and Psychiatric Conditions: A European patent application (EP2420237A1) describes a series of fluorinated derivatives of endogenous isoquinolines for the treatment of diseases mediated through endogenous isoquinoline pathways.[10] This suggests that fluorinated isoquinolines may have applications in a range of neurological and psychiatric conditions.

  • Anti-inflammatory Effects: Tetrahydroisoquinoline (THIQ) analogs, which are reduced forms of isoquinolines, have been reported to possess anti-inflammatory properties.[11]

The Role of Fluorine in Modulating Bioactivity

The strategic incorporation of a fluorine atom at the 6-position of the isoquinoline ring is expected to significantly influence the molecule's biological profile. Fluorine's high electronegativity and small size can alter the electronic distribution and conformation of the molecule, potentially leading to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.

  • Altered pKa: The presence of an electron-withdrawing fluorine atom can influence the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state, solubility, and ability to cross cell membranes.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize its involvement in pathways related to cell cycle regulation, apoptosis, or microbial metabolism.

To investigate the potential therapeutic targets of this compound, a logical experimental workflow would be necessary.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Synthesis Synthesis Purity Analysis Purity Analysis Synthesis->Purity Analysis Characterization In vitro Cytotoxicity In vitro Cytotoxicity Purity Analysis->In vitro Cytotoxicity Bioactivity Screen Affinity Chromatography Affinity Chromatography In vitro Cytotoxicity->Affinity Chromatography Active Compound Computational Docking Computational Docking In vitro Cytotoxicity->Computational Docking Differential Gene Expression Differential Gene Expression In vitro Cytotoxicity->Differential Gene Expression Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Chromatography->Enzyme Inhibition Assays Putative Target Computational Docking->Enzyme Inhibition Assays Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis In vivo Model In vivo Model Enzyme Inhibition Assays->In vivo Model Validated Target Pathway Analysis->In vivo Model

Caption: A generalized workflow for the discovery of therapeutic targets.

Conclusion

References

Spectroscopic Analysis of 6-Fluoroisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Fluoroisoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents a combination of established principles of spectroscopic analysis for related compounds and predicted data based on its chemical structure. This approach aims to equip researchers with a robust framework for the characterization of this compound and similar molecules.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. For a novel or modified compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and characterization.

  • NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.

  • IR Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0-8.2d~8-9H-5
~7.8-8.0s-H-1
~7.5-7.7dd~9, 2-3H-8
~7.2-7.4m-H-7
~7.0-7.2s-H-3
~5.0-6.0br s-OH

Note: Predicted chemical shifts are in ppm downfield from TMS in a suitable deuterated solvent like DMSO-d₆. Coupling constants are approximate values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160-165 (d, ¹JCF ≈ 250 Hz)C-6
~150-155C-4
~140-145C-8a
~135-140C-1
~125-130 (d, ³JCF ≈ 8 Hz)C-5
~120-125C-4a
~115-120 (d, ²JCF ≈ 22 Hz)C-7
~110-115 (d, ²JCF ≈ 25 Hz)C-5
~100-105C-3

Note: Predicted chemical shifts are in ppm downfield from TMS in a suitable deuterated solvent like DMSO-d₆. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
1620-1600MediumC=N stretch (isoquinoline ring)
1600-1450Medium to StrongC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (phenol)
1150-1100StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
163Molecular ion [M]⁺
135[M-CO]⁺
134[M-HCN]⁺
108Loss of fluorine and other fragments

Note: The molecular weight of C₉H₆FNO is 163.15 g/mol . The fragmentation pattern is predicted based on the stability of the isoquinoline ring system.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

3.2 FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.[1][2]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.[4]

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

References

In-depth Technical Guide: 6-Fluoroisoquinolin-4-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological evaluation, and therapeutic potential of 6-Fluoroisoquinolin-4-ol and its related compounds for researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[3] This technical guide focuses on the this compound core, a specific scaffold of interest in medicinal chemistry. Despite the growing interest in fluorinated heterocycles, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific data on this compound and its direct derivatives. This guide, therefore, aims to provide a foundational understanding by discussing the broader context of fluorinated isoquinolines and isoquinolin-4-ol analogs, while highlighting the current knowledge gaps.

Introduction to the Isoquinolin-4-ol Scaffold

The isoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[3] Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[1] The hydroxyl group at the 4-position of the isoquinoline ring system can act as a crucial hydrogen bond donor and/or acceptor, influencing the compound's interaction with biological targets.

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various properties.[3] Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: Blocking sites of oxidative metabolism.

  • Enhanced Binding Affinity: Through favorable electrostatic interactions.

  • Modulation of pKa: Influencing the ionization state of nearby functional groups.

  • Improved Membrane Permeability: By altering lipophilicity.

Synthesis of Fluorinated Isoquinoline Derivatives

General Synthetic Strategy (Hypothetical):

A plausible synthetic approach to this compound could involve a multi-step synthesis starting from a commercially available fluorinated phenylacetic acid derivative. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow A Fluorinated Phenylacetic Acid B Cyclization A->B Reagents C Intermediate B->C D Functional Group Manipulation C->D Oxidation/ Reduction E This compound D->E

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activities of Related Analogs

Although direct biological data for this compound is lacking, studies on related isoquinoline and quinoline derivatives provide insights into its potential therapeutic applications.

Tyrosine Kinase Inhibition

The isoquinoline and quinoline scaffolds are present in several potent tyrosine kinase inhibitors (TKIs).[4][5] For instance, certain isoquinoline-tethered quinazoline derivatives have shown enhanced inhibitory activity against HER2, a receptor tyrosine kinase implicated in breast cancer.[6] Furthermore, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel EGFR inhibitors.[7] Given these precedents, it is conceivable that this compound derivatives could be investigated as potential TKIs.

The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase, a common target for isoquinoline-based inhibitors.

RTK_Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Inhibitor Isoquinolin-4-ol Derivative (Hypothetical) Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and potential inhibition.

Antimicrobial and Other Activities

Various substituted isoquinoline analogs have been synthesized and evaluated for their antitumor and antimicrobial activities.[8] The broad pharmacological potential of the isoquinoline scaffold suggests that this compound derivatives could also be explored for a range of other biological activities.

Experimental Protocols

Due to the absence of specific published research on this compound, detailed experimental protocols for its synthesis and biological evaluation cannot be provided. However, researchers can refer to established methodologies for the synthesis of related heterocyclic compounds and standard assays for evaluating potential biological activities.

General Experimental Workflow:

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel bioactive compounds, which would be applicable to the study of this compound derivatives.

Drug_Discovery_Workflow A Compound Synthesis & Purification B Structural Characterization (NMR, MS, etc.) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D D->A Iterative Design E Lead Optimization D->E

Figure 3: General workflow for the discovery and evaluation of bioactive compounds.

Quantitative Data

A thorough search of the scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, MIC values) for this compound or its direct derivatives. The following table is provided as a template for researchers to populate as data becomes available.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Cell LineReference
This compound TBDTBD---
Analog 1 TBDTBD---
Analog 2 TBDTBD---
... ...............
Table 1: Template for Quantitative Biological Data of this compound Derivatives. TBD: To Be Determined.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of medicinal chemistry. While the broader classes of isoquinolines and fluorinated heterocycles have demonstrated significant therapeutic potential, specific research into this particular derivative is currently lacking in the public domain. This presents a clear opportunity for future research to synthesize and evaluate this compound and its analogs for various biological activities, particularly in the areas of oncology and infectious diseases. Future work should focus on establishing efficient synthetic routes, conducting comprehensive biological screenings, and elucidating the structure-activity relationships of this promising class of compounds. The information presented in this guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

In Silico Modeling of 6-Fluoroisoquinolin-4-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the interactions of 6-Fluoroisoquinolin-4-ol. Given the limited direct research on this specific molecule, this document outlines a hypothetical study based on the known biological activities of structurally similar compounds, particularly fluoroquinolones. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel chemical entities.

The isoquinoline scaffold is a key structural motif found in a wide array of biologically active compounds, with derivatives exhibiting antitumor, antibacterial, antimalarial, and antiviral properties. The addition of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggests that this compound could be a compound of significant interest.

Fluoroquinolones, a well-established class of antibiotics, act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1][2][] The structural resemblance of this compound to the quinolone core suggests that it may exert its biological effects through a similar mechanism.

This guide will detail the proposed in silico methodologies to explore the potential of this compound as an inhibitor of bacterial DNA gyrase and topoisomerase IV. We will cover the experimental protocols for molecular docking and molecular dynamics simulations, present hypothetical data in a structured format, and provide visualizations of the proposed mechanism and workflows.

Proposed Biological Targets and Mechanism of Action

The primary putative targets for this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes control the topological state of DNA during replication.[4][5][6] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[4][5] Inhibition of these enzymes results in the stabilization of a DNA-enzyme complex, which blocks the progression of the replication fork and ultimately leads to cell death.[1][2]

Below is a diagram illustrating the proposed mechanism of action for this compound.

G cluster_replication Bacterial DNA Replication cluster_enzymes Enzymatic Action DNA DNA Replication_Fork Replication Fork DNA->Replication_Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA Catenated_Chromosomes Catenated Chromosomes Replication_Fork->Catenated_Chromosomes DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Daughter_Cells Daughter Cells Catenated_Chromosomes->Daughter_Cells Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Blockage1 Blockage1 Blockage2 Blockage2 6_Fluoroisoquinolin_4_ol This compound 6_Fluoroisoquinolin_4_ol->DNA_Gyrase Inhibition 6_Fluoroisoquinolin_4_ol->Topoisomerase_IV Inhibition Blockage1->Replication_Fork Replication Blocked Blockage2->Catenated_Chromosomes Decatenation Blocked

Proposed Mechanism of Action

Experimental Protocols

A systematic in silico approach would be employed to investigate the interaction of this compound with its putative targets. The following protocols outline the key steps in this computational study.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound would be built using a molecular editor and optimized using a suitable force field (e.g., MMFF94). The ligand would be prepared for docking by assigning partial charges and defining rotatable bonds.

  • Protein Preparation: The crystal structures of DNA gyrase and topoisomerase IV from relevant bacterial species (e.g., Staphylococcus aureus or Escherichia coli) would be obtained from the Protein Data Bank (PDB). The protein structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking would be defined based on the binding site of known inhibitors.

Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound within the active sites of DNA gyrase and topoisomerase IV.

  • Methodology: A molecular docking program such as AutoDock Vina or Glide would be used. The prepared ligand would be docked into the defined active site of the prepared protein structures. The docking protocol would involve a search algorithm (e.g., Lamarckian genetic algorithm) to explore the conformational space of the ligand within the active site. The results would be ranked based on a scoring function that estimates the binding free energy.

Molecular Dynamics Simulations
  • Objective: To assess the stability of the predicted ligand-protein complexes and to further refine the binding mode.

  • Methodology: The top-ranked docked poses of this compound with DNA gyrase and topoisomerase IV would be subjected to molecular dynamics (MD) simulations using software like GROMACS or AMBER. The simulations would be performed in an explicit solvent model (e.g., TIP3P water) under periodic boundary conditions. The system would be neutralized with counter-ions. The simulation protocol would include energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration, and finally, a production run of at least 100 nanoseconds. Analysis of the MD trajectories would include the calculation of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

Below is a diagram illustrating the in silico workflow.

G Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (DNA Gyrase & Topo. IV) Start->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Trajectory Analysis MD_Sim->Analysis End End Analysis->End G Ligand_Structure Ligand Structure (2D/3D) Docking_Prediction Binding Pose Prediction (Molecular Docking) Ligand_Structure->Docking_Prediction Target_Selection Target Identification (Homology to Fluoroquinolones) Target_Selection->Docking_Prediction Stability_Assessment Complex Stability (MD Simulations) Docking_Prediction->Stability_Assessment Binding_Affinity Binding Affinity Estimation (Scoring Functions/MM-PBSA) Docking_Prediction->Binding_Affinity Interaction_Analysis Detailed Interaction Analysis (H-Bonds, Hydrophobic) Stability_Assessment->Interaction_Analysis Binding_Affinity->Interaction_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its parent scaffold, isoquinoline, and the influence of its fluoro and hydroxyl substituents. Furthermore, this document outlines detailed experimental protocols for the precise determination of these properties and explores potential signaling pathways where this compound may exhibit activity.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, we can infer its general characteristics from related compounds. Isoquinoline itself is a weakly basic compound with low solubility in water but good solubility in many organic solvents.[1][2] The introduction of a hydroxyl group is expected to increase its polarity and potential for hydrogen bonding, which may slightly improve aqueous solubility compared to the parent isoquinoline. Conversely, the fluorine atom, while highly electronegative, can increase lipophilicity, potentially counteracting the effect of the hydroxyl group on aqueous solubility.[3]

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous SolubilityNotes
IsoquinolineC₉H₇N129.162.1Low[1]Parent scaffold.
Isoquinolin-4-olC₉H₇NO145.16~1.5Low to moderateThe hydroxyl group may increase aqueous solubility.
6-FluoroisoquinolineC₉H₆FN147.152.3LowThe fluorine atom may increase lipophilicity.[4]
This compound C₉H₆FNO 163.15 ~1.8 Low to moderate Properties will be a balance of the fluoro and hydroxyl functional groups.

Note: Predicted values are estimations based on chemical structure and the properties of similar compounds.

Solubility Profile

The solubility of a drug candidate is a critical factor for its absorption and bioavailability. It is essential to determine solubility in various aqueous and organic solvents to support formulation development.

Predicted Solubility
  • Aqueous Solubility: The presence of both a hydrogen bond donor (hydroxyl group) and a nitrogen atom capable of protonation suggests that the aqueous solubility of this compound will be pH-dependent. It is expected to have low solubility in neutral water, with increased solubility in acidic conditions due to the formation of a protonated, more water-soluble salt.[1]

  • Organic Solubility: Based on the properties of isoquinoline, this compound is anticipated to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Detection: Quantify the amount of dissolved compound using one of the following methods:

    • Nephelometry: Measure the light scattering caused by precipitated particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.

    • LC-MS/MS: For more sensitive and specific quantification, analyze the supernatant using liquid chromatography-tandem mass spectrometry.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection stock Prepare DMSO Stock plate Serial Dilution in 96-well Plate stock->plate buffer Prepare Aqueous Buffers buffer->plate incubate Incubate (e.g., 2h at 25°C) plate->incubate nephelometry Nephelometry incubate->nephelometry uv_vis UV-Vis Spectroscopy incubate->uv_vis lc_ms LC-MS/MS incubate->lc_ms

Kinetic Solubility Assay Workflow

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Excess Solid Compound shake Agitate (24-72h) solid->shake solvent Solvent System solvent->shake separate Filter/Centrifuge shake->separate quantify Quantify Supernatant (UV-Vis or LC-MS) separate->quantify

Thermodynamic Solubility Assay Workflow

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Predicted Stability

The isoquinoline ring is generally aromatic and stable.[3] However, the hydroxyl group may be susceptible to oxidation. The C-F bond is typically strong and stable. Forced degradation studies are necessary to identify the compound's liabilities.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of this compound to the following stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light (e.g., using a photostability chamber).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector.

    • Quantify the remaining amount of this compound.

    • Identify and characterize any significant degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic hplc Stability-Indicating HPLC acid->hplc base Basic base->hplc oxidation Oxidative oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo degradation Identify Degradation Products hplc->degradation

Forced Degradation Study Workflow

Potential Signaling Pathway Involvement

Isoquinoline and its derivatives are known to interact with a variety of biological targets and signaling pathways.[5][6] Their planar, aromatic structure allows them to intercalate into DNA or bind to the active sites of enzymes, particularly kinases.

Kinase Inhibition

Many isoquinoline derivatives have been developed as kinase inhibitors. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in the hinge-binding region of many kinase inhibitors. Given this, it is plausible that this compound could exhibit inhibitory activity against certain kinases. The specific kinases would depend on the overall shape and electronic properties of the molecule.

Other Potential Pathways

Isoquinoline alkaloids have been reported to modulate various signaling pathways, including:

  • NF-κB Signaling: Some isoquinoline derivatives can inhibit the NF-κB pathway, which is involved in inflammation and cell survival.[5]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation, and some isoquinolines have been shown to modulate its activity.[5]

  • Antiviral Activity: Certain isoquinoline alkaloids interfere with viral replication by targeting viral enzymes or host cell pathways.[5]

Further in-vitro and in-silico studies are required to elucidate the specific biological targets and signaling pathways modulated by this compound.

G cluster_pathways Potential Signaling Pathways compound This compound kinase Kinase Inhibition compound->kinase Binds to ATP pocket nfkb NF-κB Pathway compound->nfkb Inhibits activation mapk MAPK/ERK Pathway compound->mapk Modulates activity antiviral Antiviral Mechanisms compound->antiviral Interferes with replication

Potential Signaling Pathways for this compound

Conclusion

References

Fluorinated Isoquinolines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacological profile.[1][2] When applied to the isoquinoline scaffold, a privileged structure in numerous natural products and synthetic drugs, fluorination has unlocked new avenues for drug discovery and development.[3][4] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[2][5] These modifications have been successfully leveraged to create potent and selective therapeutic agents and diagnostic tools.[1][2]

This technical guide provides an in-depth overview of the role of fluorinated isoquinolines in medicinal chemistry, with a focus on their synthesis, biological activity, and applications. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this important class of molecules.

Quantitative Biological Data of Fluorinated Isoquinolines

The following tables summarize key quantitative data for representative fluorinated isoquinoline derivatives, highlighting their potency and selectivity against various biological targets.

Table 1: Binding Affinity and Selectivity of [¹⁸F]-MK-6240 for Tau Aggregates

CompoundTargetBinding Affinity (Ki)SelectivityReference
[¹⁸F]-MK-6240Neurofibrillary Tangles (NFTs)0.36 ± 0.8 nM>27,000-fold vs. Amyloid Plaques[1]
[¹⁸F]-MK-6240Amyloid Plaques10 µM[1]

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Anilino-Fluoroquinolones

CompoundCell LineIC₅₀ (µM)Reference
NitroFQ 3aK562 (Leukemia)<50[6]
NitroFQ 3bK562 (Leukemia)<50[6]
NitroFQ 3cMCF7 (Breast Cancer)<50[6]
NitroFQ 3eT47D (Breast Cancer)<50[6]
NitroFQ 3ePC3 (Prostate Cancer)<50[6]
Reduced FQ 4aK562 (Leukemia)<50[6]
Reduced FQ 4bT47D (Breast Cancer)<50[6]
Reduced FQ 4cA549 (Lung Carcinoma)<50[6]
Reduced FQ 4cMCF7 (Breast Cancer)<50[6]
Reduced FQ 4cPANC1 (Pancreatic Cancer)<50[6]
Reduced FQ 4cT47D (Breast Cancer)<50[6]
Reduced FQ 4cPC3 (Prostate Cancer)<50[6]
Reduced FQ 4dK562 (Leukemia)<50[6]
Reduced FQ 4eK562 (Leukemia)<50[6]
Reduced FQ 4fA549 (Lung Carcinoma)<50[6]
Reduced FQ 4fMCF7 (Breast Cancer)<50[6]
TriazoloFQ 5aT47D (Breast Cancer)<50[6]
TriazoloFQ 5fPC3 (Prostate Cancer)<50[6]

Table 3: Kinase Inhibitory Activity of Fluorinated Pyrazolo[3,4-g]isoquinolines

CompoundKinase TargetIC₅₀ (nM)Reference
1bHaspin57[7]
1cHaspin66[7]
2cHaspin62[7]
3aHaspin167[7]
3aCLK1101[7]
3cCLK1/CDK9/GSK3218 - 363[7]
3dCLK1/CDK9/GSK3218 - 363[7]

Key Experimental Protocols

Detailed methodologies for the synthesis and evaluation of fluorinated isoquinolines are crucial for reproducibility and further development. Below are protocols for a key synthetic reaction and a biological binding assay.

Protocol 1: General Procedure for Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic and effective method for the synthesis of the 3,4-dihydroisoquinoline core, a common precursor to isoquinolines.[8][9]

Materials:

  • β-Arylethylamide substrate

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))

  • Anhydrous aprotic solvent (e.g., toluene, acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the β-arylethylamide substrate in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the dehydrating agent (e.g., POCl₃) dropwise to the solution at room temperature or while cooling in an ice bath.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Radiosynthesis of [¹⁸F]-MK-6240

The synthesis of the PET tracer [¹⁸F]-MK-6240 involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride.[1][10]

Materials:

  • [¹⁸F]Fluoride

  • Precursor: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate

  • Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium bicarbonate or other phase-transfer catalyst

  • Acetonitrile

  • HPLC purification system

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate) in a mixture of acetonitrile and water.

  • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile under a stream of nitrogen.

  • Dissolve the precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time to effect the nucleophilic aromatic substitution.

  • After the reaction, quench the mixture and perform a deprotection step if necessary (in some simplified protocols, heating is sufficient for both fluorination and deprotection).

  • Purify the crude [¹⁸F]-MK-6240 using preparative high-performance liquid chromatography (HPLC).

  • Formulate the purified product in a physiologically compatible solution for injection.

Protocol 3: In Vitro Binding Assay for [¹⁸F]-MK-6240

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for neurofibrillary tangles (NFTs) using [³H]-MK-6240 as the radioligand.[1]

Materials:

  • [³H]-MK-6240 (radioligand)

  • Test compound (unlabeled)

  • Human brain homogenate from an Alzheimer's disease patient (rich in NFTs)

  • Assay buffer (e.g., phosphate-buffered saline with a small amount of bovine serum albumin)

  • Scintillation vials and scintillation cocktail

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, add a fixed concentration of [³H]-MK-6240, the brain homogenate, and varying concentrations of the test compound to each well.

  • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-MK-6240 (IC₅₀ value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Fluorinated isoquinolines often exert their biological effects by modulating key signaling pathways involved in disease pathogenesis. Below are diagrams of two such pathways, the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathways, which are frequently targeted in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Fluorinated Isoquinoline Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by fluorinated isoquinolines.

PI3K_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Fluorinated Isoquinoline PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway, a target for fluorinated isoquinoline inhibitors.

Experimental_Workflow Synthesis Synthesis of Fluorinated Isoquinoline Library Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Kinase Panel) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50/Ki Determination HitIdentification->DoseResponse CellularAssays Cell-Based Assays (e.g., Proliferation, Apoptosis) DoseResponse->CellularAssays LeadOptimization Lead Optimization (SAR Studies) CellularAssays->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo

Caption: General workflow for the discovery of fluorinated isoquinoline drug candidates.

References

Safety and Toxicity Profile of 6-Fluoroisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety and toxicity information for 6-Fluoroisoquinolin-4-ol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of empirical data for this specific compound necessitates a cautious approach, relying on general chemical hazard classifications and data from structurally related molecules. Further experimental validation is crucial for a definitive safety and toxicity profile.

Executive Summary

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agricultural research.[1] This guide provides an in-depth overview of its known safety and toxicity profile. Due to a notable absence of specific experimental toxicity studies on this compound, this document draws upon Globally Harmonized System (GHS) classifications and data from analogous compounds to provide a preliminary assessment. The primary hazards identified are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2] A standardized workflow for the comprehensive toxicological evaluation of a novel chemical entity like this compound is proposed, accompanied by detailed experimental protocols for key assays.

Chemical Identification

PropertyValue
IUPAC Name 6-fluoroquinolin-4-ol
Synonyms 6-Fluoro-4-hydroxyquinoline, 6-fluoro-4-quinolinol
CAS Number 21873-50-7
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Structure (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard assessment for this compound. It is important to note that these classifications are often based on computational models or limited data and should be confirmed through experimental testing.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Precautionary Statements: Standard precautionary statements for handling this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as protective gloves, clothing, and eye/face protection.[3][4][5] In case of exposure, immediate medical attention is advised.

Toxicological Data Summary

A thorough review of scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicity data for this compound. The table below is presented to highlight the current data gaps.

EndpointValueSpecies/Test SystemRemarks
Acute Oral LD50 No data available-GHS classification suggests it is harmful if swallowed.
Acute Dermal LD50 No data available--
Acute Inhalation LC50 No data available--
Cytotoxicity (IC50) No data available--
Genotoxicity No data available-Structurally related 6-fluoroquinoline showed potential for inducing DNA damage.
Carcinogenicity No data available--
Reproductive Toxicity No data available--

Inferred Toxicological Profile from Related Compounds

In the absence of direct data, the toxicological profile of this compound can be cautiously inferred from related compounds.

  • Isoquinolin-4-ol and Quinolin-4-ol: Safety data for these parent compounds indicate they are irritants to the skin and eyes.[6][7] Quinolin-4-ol is also classified as harmful if swallowed, inhaled, or in contact with skin.[6]

  • Fluoroquinolines: Studies on various fluoroquinolines have indicated a potential for genotoxicity. For instance, 6-fluoroquinoline has been shown to induce unscheduled DNA synthesis in rat hepatocytes, suggesting it can cause DNA damage. This raises a concern that this compound may also have genotoxic potential, which would require experimental verification using assays like the Ames test.

Proposed Experimental Workflow for Toxicity Assessment

A systematic evaluation of the safety and toxicity of a novel compound like this compound is essential. The following workflow outlines a standard approach, progressing from in vitro to in vivo studies.

Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent Model) cluster_2 Data Analysis & Risk Assessment A Cytotoxicity Assays (e.g., MTT, Neutral Red) D Acute Toxicity (e.g., OECD 423) A->D B Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) F Genotoxicity (in vivo Micronucleus, Comet Assay) B->F C Preliminary Mechanistic Studies (e.g., ROS production, Caspase activation) E Repeated Dose Toxicity (28-day or 90-day study) C->E D->E If warranted H Determine LD50, NOAEL E->H F->H G Reproductive/Developmental Toxicity Screening I Hazard Identification H->I J Risk Characterization I->J

References

Navigating the Environmental Footprint of 6-Fluoroisoquinolin-4-ol Synthesis: A Technical Guide to Greener Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized isoquinolines, a critical scaffold in medicinal chemistry, presents a significant challenge in balancing chemical innovation with environmental responsibility. This technical guide delves into the environmental impact of synthesizing 6-Fluoroisoquinolin-4-ol, a key intermediate in drug discovery. We will explore traditional synthetic routes, propose a plausible modern pathway, and analyze the associated environmental concerns, offering insights into greener alternatives.

The Environmental Burden of Traditional Isoquinoline Synthesis

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have long been the bedrock of heterocyclic chemistry. However, these approaches often carry a substantial environmental cost.[1][2][3][4] They are frequently characterized by:

  • Harsh Reaction Conditions: Requiring high temperatures and the use of strong acids like polyphosphoric acid or phosphorus pentoxide, leading to high energy consumption and the generation of corrosive waste.[3]

  • Hazardous Reagents and Solvents: Employing toxic reagents and volatile organic solvents (VOCs) such as toluene, benzene, and chlorinated hydrocarbons, which pose risks to human health and the environment.[2][3]

  • Poor Atom Economy: Often generating significant amounts of byproducts and waste, leading to low overall efficiency.[3]

  • Use of Heavy Metal Catalysts: Some methods rely on transition-metal catalysts, which can be toxic and difficult to remove from the final product, resulting in contaminated waste streams.[1][2][4]

These factors contribute to a significant environmental footprint, making the development of cleaner, more sustainable synthetic routes a critical priority in modern drug development.

A Plausible Synthetic Pathway for this compound and its Environmental Scrutiny

Proposed Synthetic Route

A feasible approach to this compound could start from the more readily available 6-fluoroisoquinoline, proceeding through N-oxidation, nitration, reduction, diazotization, and hydrolysis.

G A 6-Fluoroisoquinoline B 6-Fluoroisoquinoline N-oxide A->B m-CPBA, DCM C 6-Fluoro-4-nitroisoquinoline N-oxide B->C HNO3, H2SO4 D 4-Amino-6-fluoroisoquinoline N-oxide C->D Fe, AcOH E This compound D->E 1. NaNO2, H2SO4 2. H2O, heat

Proposed synthetic pathway for this compound.
Environmental Impact Analysis of the Proposed Route

StepReagents & SolventsPotential Environmental Impact
1. N-Oxidation m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM)m-CPBA: Can be explosive when dry; byproducts are chlorinated aromatic acids which can be persistent. DCM: A suspected carcinogen and a volatile organic compound (VOC) that contributes to air pollution.
2. Nitration Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)Strong Acids: Highly corrosive and generate large volumes of acidic waste that require neutralization. Nitrating agents: Can lead to the formation of NOx gases, which are greenhouse gases and contribute to acid rain.
3. Reduction Iron (Fe), Acetic acid (AcOH)Metal Waste: Use of stoichiometric iron powder generates iron oxide sludge, which can be contaminated with organic residues. Acetic Acid: While biodegradable, large quantities can contribute to water pollution.
4. Diazotization & Hydrolysis Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), WaterSodium Nitrite: Toxic and can form carcinogenic nitrosamines. Acidic Waste: Generates further acidic wastewater. Thermal Energy: The hydrolysis step often requires heating, increasing energy consumption.

Towards a Greener Synthesis: Alternative Approaches and Future Outlook

The principles of green chemistry offer a roadmap for mitigating the environmental impact of this compound synthesis.[1][2][3] Key strategies include:

  • Use of Greener Solvents: Replacing hazardous solvents like DCM with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

  • Catalytic Methods: Employing catalytic reduction methods (e.g., using catalytic amounts of palladium on carbon with a hydrogen source) instead of stoichiometric metal reductants to minimize metal waste.

  • Flow Chemistry: Transitioning from batch processing to continuous flow reactors can improve safety, reduce reaction volumes, and enhance energy efficiency.

  • Alternative Reagents: Exploring less hazardous reagents. For instance, using hydrogen peroxide with a suitable catalyst for oxidation instead of peroxyacids.

  • Biocatalysis: Investigating the use of enzymes to perform specific transformations under mild conditions, which can significantly reduce waste and energy consumption.

Illustrative Greener Workflow

A hypothetical greener workflow could involve a more convergent synthesis, potentially starting from a pre-functionalized benzene ring, thereby reducing the number of steps on the heterocyclic core.

G cluster_0 Greener Starting Material Synthesis cluster_1 Efficient Cyclization A Functionalized Benzene Derivative B Key Intermediate A->B Catalytic C-C bond formation C This compound B->C Microwave-assisted cyclization in a green solvent

Conceptual greener workflow for this compound synthesis.

Representative Experimental Protocols (Illustrative)

The following are illustrative protocols adapted from literature for similar transformations and are provided for conceptual understanding. These have not been optimized for the synthesis of this compound and should be adapted and validated in a laboratory setting.

N-Oxidation of a Fluoroisoquinoline (Illustrative)

To a solution of 6-fluoroisoquinoline (1.0 eq) in dichloromethane (10 mL/g) at 0 °C is added m-chloroperoxybenzoic acid (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-oxide.

Catalytic Reduction of a Nitroisoquinoline (Illustrative Greener Alternative)

A solution of a 6-fluoro-4-nitroisoquinoline derivative (1.0 eq) in ethanol (20 mL/g) is treated with 10% palladium on carbon (0.05 eq). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford the corresponding aminoisoquinoline.

Conclusion

The synthesis of this compound, like many functionalized heterocyclic compounds, presents a classic conflict between synthetic utility and environmental stewardship. While traditional synthetic methodologies provide a foundation, their environmental drawbacks are significant. By embracing the principles of green chemistry, researchers and drug development professionals can actively seek to minimize the environmental footprint of these crucial molecules. The adoption of greener solvents, catalytic methods, and innovative technologies like flow chemistry will be paramount in developing sustainable synthetic routes for the next generation of pharmaceuticals. This proactive approach is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainable practices.

References

Methodological & Application

6-Fluoroisoquinolin-4-ol: A Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on the known fluorescent properties of structurally similar quinoline and isoquinoline derivatives. As of the time of this writing, specific experimental data for 6-Fluoroisoquinolin-4-ol as a fluorescent probe is not extensively available in published literature. These guidelines are intended to serve as a starting point for researchers interested in exploring its potential applications.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in the field of bio-imaging due to their intrinsic fluorescent properties.[1][2][3] These properties, including good quantum yields and sensitivity to the local environment, make them valuable scaffolds for the development of fluorescent probes.[4][5] The introduction of various functional groups to the isoquinoline core allows for the tuning of its photophysical and chemical characteristics, enabling the design of probes for specific cellular targets and analytes.[4][6]

This compound is a novel derivative that holds promise as a fluorescent probe. The presence of a fluorine atom can enhance photostability and modulate the electronic properties of the molecule, while the hydroxyl group can participate in hydrogen bonding and act as a proton donor/acceptor, potentially making its fluorescence sensitive to pH. This document outlines the potential applications and provides detailed protocols for the use of this compound in cellular imaging.

Predicted Photophysical Properties

The photophysical properties of this compound are predicted based on data from similar isoquinoline and quinoline derivatives.[1] These values should be experimentally determined for precise applications.

PropertyPredicted ValueNotes
Excitation Wavelength (λex) 350 - 380 nmThe exact maximum will be solvent and pH-dependent.
Emission Wavelength (λem) 430 - 480 nmA noticeable Stokes shift is anticipated.
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the solvent environment and binding state.
Molar Extinction Coefficient (ε) 2,000 - 6,000 M⁻¹cm⁻¹
Photostability Moderate to HighFluorination often enhances photostability.

Potential Applications

Based on the characteristics of related compounds, this compound could be a valuable tool for the following applications:

  • General Cellular Staining: Its lipophilic character may allow it to passively diffuse across cell membranes and accumulate in various organelles, providing a general stain for visualizing cellular morphology.

  • pH Sensing: The hydroxyl group on the isoquinoline ring could render the probe's fluorescence intensity or emission wavelength sensitive to changes in intracellular pH, making it a potential candidate for monitoring pH in compartments like lysosomes or endosomes.

  • Metal Ion Sensing: The nitrogen and oxygen atoms could act as a chelation site for certain metal ions, leading to a "turn-on" or "turn-off" fluorescent response.[5][7] This could be explored for detecting ions like Zn²⁺ or Al³⁺.[5][7]

  • Tracer for Drug Uptake Studies: The fluorescent tag could be conjugated to a non-fluorescent drug molecule to visualize its uptake and subcellular localization.

Experimental Protocols

Protocol 1: General Staining of Live Cells

Objective: To visualize the general morphology of live cells using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells of interest (e.g., HeLa, MCF-7)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to make a 1 mM stock solution. Store protected from light at -20°C.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips and allow them to adhere and grow to 60-80% confluency.

  • Prepare Staining Solution: Dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer (e.g., phenol red-free medium).

  • Imaging: Add fresh imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope with an appropriate filter set (e.g., excitation at ~360 nm and emission at ~450 nm).

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1 mM Stock in DMSO prep_stain Dilute Stock to 1-10 µM in Medium prep_stock->prep_stain seed_cells Seed Cells on Imaging Dish wash_pbs Wash Cells with PBS seed_cells->wash_pbs add_stain Incubate with Staining Solution (15-30 min) wash_pbs->add_stain wash_again Wash Cells 2-3x with PBS add_stain->wash_again add_buffer Add Imaging Buffer wash_again->add_buffer acquire_image Image with Fluorescence Microscope add_buffer->acquire_image

Fig. 1: Workflow for general live-cell staining.
Protocol 2: In Vitro pH Titration

Objective: To determine the pH sensitivity of this compound's fluorescence spectrum.

Materials:

  • This compound

  • DMSO

  • A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

  • Fluorometer

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: For each pH buffer, prepare a solution containing a final concentration of 5 µM this compound. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the predicted λex (e.g., 365 nm).

    • Record the emission spectrum for each pH solution from 400 nm to 600 nm.

    • Record the fluorescence intensity at the peak emission wavelength for each pH.

  • Data Analysis: Plot the fluorescence intensity at the peak emission wavelength as a function of pH. This will reveal the pH-dependent fluorescence profile and the pKa of the probe.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock 1 mM Stock in DMSO working Prepare 5 µM Probe in each pH Buffer stock->working buffers pH Buffers (4.0 - 9.0) buffers->working fluorometer Measure Emission Spectra (λex = 365 nm) working->fluorometer plot Plot Intensity vs. pH fluorometer->plot pka Determine pKa plot->pka

Fig. 2: Workflow for in vitro pH titration.

Hypothetical Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where this compound could be used to monitor changes in lysosomal pH during drug-induced apoptosis. In this model, the probe would accumulate in the acidic lysosomes. An apoptotic stimulus could lead to lysosomal membrane permeabilization (LMP), causing an increase in lysosomal pH. This change in pH would be detected by a corresponding change in the fluorescence of this compound.

G cluster_cell Cellular Environment cluster_probe Fluorescent Probe Response drug Apoptotic Drug lmp Lysosomal Membrane Permeabilization drug->lmp lysosome Lysosome (Acidic pH) Probe Accumulates lmp->lysosome pH Increases cyto_c Cytochrome c Release lmp->cyto_c probe_high_ph Probe at Neutral pH (Low Fluorescence) lmp->probe_high_ph Fluorescence Change probe_low_ph Probe at Low pH (High Fluorescence) caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Fig. 3: Monitoring lysosomal pH change during apoptosis.

Conclusion

While further experimental validation is necessary, this compound represents a promising scaffold for the development of a new fluorescent probe. Its predicted photophysical properties, combined with the known versatility of the isoquinoline core, suggest its potential utility in various cell-based imaging applications. The protocols and conceptual frameworks provided here offer a foundation for researchers to begin exploring the capabilities of this and similar novel fluorescent compounds.

References

Application Notes and Protocols for 6-Fluoroisoquinolin-4-ol in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. While various isoquinoline derivatives have been investigated as kinase inhibitors, the specific biological activity of 6-Fluoroisoquinolin-4-ol has not been extensively reported in publicly available literature. These application notes provide a framework for the initial screening and characterization of this novel compound in kinase inhibitor assays.

Application

These protocols are designed for the primary screening of this compound against a panel of protein kinases to identify potential inhibitory activity. Subsequent secondary screening can be performed to determine the potency (IC50) and selectivity profile of the compound. The methodologies described are applicable for both academic research and industrial drug discovery settings.

Principle of Kinase Activity Assays

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[1] A common approach is to quantify the amount of ATP consumed or ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced, which is directly proportional to kinase activity.[2] In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.

Data Presentation: Kinase Inhibition Profile of this compound

The following table is a template for summarizing the inhibitory activity of this compound against a panel of representative kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetKinase FamilyThis compound IC50 (µM)Positive Control IC50 (µM)
EGFRTyrosine KinaseData to be determinedGefitinib: Value
HER2Tyrosine KinaseData to be determinedLapatinib: Value
BRAFSerine/Threonine KinaseData to be determinedVemurafenib: Value
MEK1Serine/Threonine KinaseData to be determinedTrametinib: Value
CDK2Serine/Threonine KinaseData to be determinedRoscovitine: Value
p38αSerine/Threonine KinaseData to be determinedSB203580: Value
PI3KαLipid KinaseData to be determinedGDC-0941: Value

Experimental Protocols

Protocol 1: Initial Single-Point Kinase Inhibition Screening

This protocol is designed for a rapid initial screen of this compound against a large number of kinases at a single concentration to identify potential "hits".

Materials and Reagents:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Purified active kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the desired final assay concentration (e.g., 10 µM).

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase.

  • Assay Plate Setup:

    • Add 2.5 µL of the kinase reaction mixture to the wells of a 384-well plate.

    • Add 50 nL of the this compound working solution to the appropriate wells.

    • For positive controls, add a known inhibitor for each kinase.

    • For negative controls (100% activity), add 50 nL of DMSO.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: IC50 Determination for "Hit" Kinases

This protocol is used to determine the potency of this compound against the kinases for which it showed significant inhibition in the initial screen.

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 50 nL of each concentration from the dilution series to the respective wells.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (this compound) PrimaryScreen Primary Screen: Single-Dose Inhibition Assay Start->PrimaryScreen HitIdentification Hit Identification: Inhibition > 50%? PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay: IC50 Determination HitIdentification->DoseResponse Yes NoHit Inactive HitIdentification->NoHit No SelectivityProfiling Selectivity Profiling: Screen against Kinase Panel DoseResponse->SelectivityProfiling LeadCompound Lead Compound Identification SelectivityProfiling->LeadCompound

Caption: Workflow for kinase inhibitor screening and profiling.

References

Application of 6-Fluoroisoquinolin-4-ol in Antimicrobial Studies: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific antimicrobial studies on 6-Fluoroisoquinolin-4-ol are not publicly available. This document, therefore, provides a comprehensive framework based on the well-established antimicrobial properties of the broader classes of isoquinoline and fluoroquinolone derivatives. The protocols and data herein are intended to serve as a guide for initiating and conducting antimicrobial investigations of this compound.

Introduction: The Potential of Isoquinoline and Fluoroquinolone Scaffolds

The isoquinoline nucleus is a fundamental structure in many biologically active natural and synthetic compounds, with a significant number exhibiting antimicrobial properties.[1][2][3][4][5] Modifications to the isoquinoline scaffold have led to the development of potent antibacterial and antifungal agents.[4] Similarly, the quinolone and, more specifically, the fluoroquinolone class of antibiotics are renowned for their broad-spectrum antibacterial activity.[6][7][8] These synthetic agents have been a cornerstone in treating various bacterial infections.[8][9]

The structure of this compound combines features of both a fluorinated aromatic system, characteristic of fluoroquinolones, and an isoquinoline core. This hybrid-like structure makes it an intriguing candidate for antimicrobial research. The fluorine atom at the 6-position, in particular, is a common feature in many potent fluoroquinolones, often enhancing their antibacterial efficacy.[7]

Mechanism of Action (Hypothesized)

Based on its structural similarity to fluoroquinolones, it is hypothesized that this compound may exert its antimicrobial effects by targeting bacterial DNA synthesis. Fluoroquinolones function by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][10]

  • In Gram-negative bacteria , the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.[11][12]

  • In Gram-positive bacteria , the main target is topoisomerase IV, which is responsible for separating daughter DNA strands after replication.[11][13]

By inhibiting these enzymes, the compound would block DNA replication, leading to a bactericidal effect.[8][13]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound This compound (Hypothesized) DNA_Gyrase DNA Gyrase (Gram-Negative) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-Positive) Compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data from Related Compounds

To provide a reference for expected antimicrobial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several isoquinoline and quinolone derivatives against various pathogens.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
IsoquinolineCompound 8dStaphylococcus aureus16[1]
IsoquinolineCompound 8fStaphylococcus aureus32[1]
IsoquinolineCompound 8fStreptococcus pneumoniae32[1]
IsoquinolineCompound 8fEnterococcus faecium64[1]
FluoroquinoloneOfloxacinPseudomonas aeruginosa<2[6]
FluoroquinoloneCiprofloxacinEscherichia coli0.0078-0.25
FluoroquinoloneCiprofloxacinStaphylococcus aureus0.125-2
Thiazolyl QuinoloneCompound [I]Staphylococcus aureus0.0047-0.3019 mM[9]
Thiazolyl QuinoloneCompound [I]Candida albicans0.0189 mM[9]

Experimental Protocols

The following are detailed protocols for the initial antimicrobial evaluation of a novel compound like this compound.

General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Novel Compound (this compound) MIC Primary Screening: MIC Determination (Broth Microdilution) Start->MIC MBC Secondary Screening: MBC Determination MIC->MBC If active Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill Toxicity Cytotoxicity Assay (e.g., against mammalian cells) Time_Kill->Toxicity MOA Mechanism of Action Studies (e.g., DNA Gyrase Assay) Toxicity->MOA If low toxicity End Lead Candidate MOA->End

Caption: General workflow for screening a new antimicrobial compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

    • This will leave 100 µL in each well with serially diluted compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to each well containing the compound dilutions.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

    • Controls:

      • Growth Control: Wells with 100 µL of MHB and 100 µL of inoculum (no compound).

      • Sterility Control: Wells with 200 µL of uninoculated MHB.

      • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by a microplate reader.[16]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth on the MHA plate.

Conclusion and Future Directions

While direct antimicrobial data for this compound is currently unavailable, its chemical structure suggests it is a promising candidate for investigation. The protocols outlined above provide a robust starting point for a comprehensive evaluation of its antimicrobial and bactericidal potential. Future studies should focus on a broad-spectrum screening against clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. Subsequent mechanism-of-action studies and cytotoxicity profiling will be crucial in determining its potential as a lead compound for a new class of antimicrobial agents.

References

Application Notes and Protocols for 6-Fluoroisoquinolin-4-ol In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo administration protocols for 6-Fluoroisoquinolin-4-ol were found in the available literature. The following protocol is a proposed, hypothetical framework based on general principles of in vivo small molecule administration and data from structurally related compounds. Researchers must conduct comprehensive dose-ranging, pharmacokinetic, and toxicology studies prior to implementing any in vivo experiments with this compound.

Introduction

These application notes provide a detailed, albeit conjectural, protocol for the in vivo administration of this compound to preclinical animal models. Due to the absence of specific studies on this compound, the following guidelines are synthesized from general methodologies for in vivo testing of small molecules and data from similar quinoline-based compounds. The primary objective is to offer a starting point for researchers to develop a specific and optimized protocol for their experimental needs.

Safety Precautions

Handling of this compound should be performed with caution, adhering to standard laboratory safety procedures. Safety data sheets for similar compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2][3][4] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][4]

    • If swallowed: Rinse mouth.[3][4] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Proposed In Vivo Administration Protocol

This protocol is a general guideline and must be adapted and optimized based on the specific research question, animal model, and preliminary study results.

Materials
  • This compound

  • Vehicle (e.g., sterile PBS, 0.5% (w/v) methylcellulose in sterile water, 5% DMSO/95% corn oil)

  • Sterile syringes and needles of appropriate gauge for the chosen administration route and animal model

  • Animal balance

  • Vortex mixer and/or sonicator

Vehicle Selection and Preparation

The choice of vehicle is critical for ensuring the solubility and stability of this compound. Preliminary solubility testing is essential.

  • Initial Solubility Screen: Test the solubility of this compound in a panel of common vehicles (e.g., water, saline, PBS, ethanol, DMSO, corn oil, polyethylene glycol 400).

  • Vehicle Formulation: Based on the solubility screen and the intended route of administration, prepare the dosing solution. For example:

    • Aqueous Solution (for intravenous or intraperitoneal injection): If soluble, dissolve this compound in sterile PBS. Gentle heating or sonication may be required. Ensure the final solution is sterile-filtered.

    • Suspension (for oral gavage): If the compound has low aqueous solubility, a suspension can be prepared. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The compound should be finely ground and then suspended in the vehicle using a vortex mixer or homogenizer to ensure a uniform suspension.

    • Solution in a Co-solvent System (for various routes): For compounds with poor aqueous solubility, a co-solvent system such as 5-10% DMSO in saline or corn oil can be used. It is crucial to ensure the final concentration of the co-solvent is non-toxic to the animals.

Proposed Dosing and Administration

The following table outlines suggested starting doses and administration routes. These are hypothetical and should be preceded by dose-finding studies.

ParameterProposed Starting PointNotes
Animal Model Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)Choice depends on the disease model and research question.
Route of Administration Intraperitoneal (IP) Injection or Oral Gavage (PO)IV administration can also be considered for pharmacokinetic studies.
Dose Range 1 - 50 mg/kgThis is a wide range and should be narrowed with pilot studies.
Dosing Volume 5 - 10 mL/kgStandard for mice and rats.
Dosing Frequency Once daily (QD)To be adjusted based on pharmacokinetic data.

Experimental Workflow Diagram

experimental_workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups start->grouping administration Administer Compound (e.g., IP, PO) grouping->administration formulation Prepare this compound Dosing Solution/Suspension formulation->administration monitoring Monitor Animal Health and Clinical Signs administration->monitoring endpoint Endpoint Determination (e.g., Timepoint, Clinical Score) monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Pharmacokinetic/ Pharmacodynamic Analysis collection->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo testing.

Potential Signaling Pathways

The search results did not identify a specific signaling pathway for this compound. However, a structurally similar compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][5][6]-triazolo[4,3-a]pyridine, was identified as a potent and selective inhibitor of mitogen-activated protein (MAP) kinase p38alpha[5]. This suggests that this compound could potentially interact with kinase signaling pathways. Further in vitro and in silico studies are required to elucidate its mechanism of action.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a generalized kinase inhibitor signaling pathway, which could be a starting point for investigating the mechanism of this compound.

signaling_pathway ligand External Stimulus (e.g., Cytokine, Growth Factor) receptor Receptor ligand->receptor upstream_kinase Upstream Kinase receptor->upstream_kinase target_kinase Target Kinase (e.g., p38 MAPK) upstream_kinase->target_kinase Activates downstream_protein Downstream Effector Protein target_kinase->downstream_protein Phosphorylates response Cellular Response (e.g., Inflammation, Proliferation) downstream_protein->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->target_kinase

References

Application Notes and Protocols for 6-Fluoroisoquinolin-4-ol in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of late 2025, there is a notable absence of publicly available research specifically detailing the use of 6-Fluoroisoquinolin-4-ol for studying cellular signaling pathways. While the isoquinoline scaffold is a common motif in many biologically active compounds, and fluorination is a frequent strategy in medicinal chemistry to enhance pharmacological properties, specific data on the 6-fluoro-4-ol substituted isoquinoline is not present in the reviewed scientific literature.

Therefore, this document will provide a generalized framework and hypothetical protocols for how a researcher might approach the characterization of a novel compound like this compound. The experimental designs and signaling pathways described below are based on common methodologies used to investigate the mechanism of action of new chemical entities.

Hypothetical Target Identification and Pathway Analysis

Given the lack of specific data, a primary step would be to identify the cellular targets of this compound. A combination of computational and experimental approaches would be necessary.

Experimental Workflow for Target Identification

cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation A Compound Structure (this compound) B Molecular Docking (Target Protein Libraries) A->B C Pathway Analysis (e.g., KEGG, Reactome) B->C D Biochemical Assays (e.g., Kinase Panel Screen) C->D Prioritize Targets G Identification of Potential Signaling Pathways D->G E Cell-Based Assays (e.g., Reporter Gene Assays) E->G F Western Blotting (Phospho-protein analysis) F->G H Downstream Functional Assays G->H Formulate Hypothesis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Compound This compound (Hypothetical Inhibitor) Compound->PI3K

Application Note: Quantification of 6-Fluoroisoquinolin-4-ol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An increasing number of pharmaceuticals and bioactive molecules feature a fluorine atom, a modification known to enhance metabolic stability and binding affinity.[1] The quantification of these fluorinated compounds is crucial in drug development and research. This document provides detailed application notes and protocols for the analytical quantification of 6-Fluoroisoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. The methods described herein are based on established analytical techniques for similar molecules, such as fluoroquinolones and isoquinoline derivatives.[2][3]

Introduction

This compound is a derivative of isoquinoline, a structural motif present in many natural alkaloids and synthetic compounds with a wide range of biological activities.[4][5] Its fluorination suggests potential applications in drug discovery. Accurate and precise quantification is essential for pharmacokinetic studies, metabolic profiling, and quality control. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds in complex matrices.[6][7]

Principle

This method utilizes reversed-phase HPLC to separate this compound from potential interferences. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits.[3][8]

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

For biological matrices such as plasma or urine, a solid-phase extraction (SPE) step is recommended to remove proteins and other interfering substances.[6]

  • Materials:

    • SPE cartridges (e.g., C18, 200 mg bed mass)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphate buffer with 2% Trichloroacetic acid (TCA)

    • Elution solvent: Methanol/Acetonitrile/Acetic acid (49/49/2, v/v/v)

    • Vortex mixer

    • Centrifuge

    • SPE manifold

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Mix 1 mL of the biological sample (e.g., plasma) with 1 mL of phosphate buffer containing 2% TCA. Vortex and centrifuge to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the analyte with 2 mL of the elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow start Start: Biological Sample add_buffer Add Phosphate Buffer with 2% TCA start->add_buffer vortex_centrifuge Vortex & Centrifuge add_buffer->vortex_centrifuge load_spe Load Supernatant onto Conditioned SPE Cartridge vortex_centrifuge->load_spe wash_spe Wash Cartridge with Water load_spe->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute with Organic Solvent dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Solid Phase Extraction (SPE) of this compound.

2. HPLC Method

  • Instrumentation: Shimadzu LC System or equivalent.

  • Column: Waters XBridge C18, 2.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

3. Mass Spectrometry Method

  • Instrumentation: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Source Temperature: 550 °C.

  • Capillary Voltage: 4000 V.

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Flow: 11 L/min.

  • Drying Gas Temperature: 250 °C.

MRM Transitions

To establish the MRM transitions, the parent ion (Q1) and a stable product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular weight of 163.15 g/mol (C9H6FNO), the protonated molecule [M+H]+ would be m/z 164.1. A plausible fragmentation would involve the loss of CO (28 Da), resulting in a product ion of m/z 136.1.

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)
This compound164.1136.150
Internal Standard (e.g., deuterated analog)TBDTBD50

Logical Relationship for Method Development

G cluster_method_dev LC-MS/MS Method Development Logic analyte This compound sample_prep Sample Preparation (SPE) analyte->sample_prep hplc HPLC Separation sample_prep->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Logical flow of the analytical method development.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

A linear regression of the peak area ratio versus concentration should yield an R² value > 0.99.

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)CV (%)Accuracy (%)
Low32.95 ± 0.155.198.3
Medium8081.2 ± 3.23.9101.5
High800790.5 ± 25.33.298.8

Acceptance criteria are typically within ±15% for accuracy and a coefficient of variation (CV) of ≤15%.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various samples. The use of solid-phase extraction ensures sample cleanup, while the high selectivity of tandem mass spectrometry minimizes matrix effects, leading to reliable and reproducible results. This protocol can be adapted and validated for specific research needs in the field of drug development and life sciences.

References

6-Fluoroisoquinolin-4-ol: Application Notes and Protocols for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Derivatives of isoquinoline have been extensively explored as kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases.[4][5][6][7] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity, making fluorinated isoquinolines attractive for drug discovery and as chemical probes.[8][9]

6-Fluoroisoquinolin-4-ol is a synthetic isoquinoline derivative. While its specific targets are not yet publicly characterized, its structural features suggest potential as a modulator of various protein targets, particularly protein kinases. This document outlines detailed protocols for the use of this compound, or a derivatized version, as a chemical probe to identify its molecular targets in a cellular context. The primary methods covered are:

  • Affinity Chromatography for the enrichment of binding partners from cell lysates.

  • Chemical Proteomics using a Clickable Probe for the identification of targets in a more physiological setting.

  • Cellular Thermal Shift Assay (CETSA) for target engagement validation in intact cells.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from target identification and validation experiments with a this compound-derived probe.

Table 1: Hypothetical Binding Affinities of this compound for Identified Kinase Targets.

Target KinaseIC₅₀ (nM)Kᵢ (nM)Method
Kinase A7525In vitro kinase assay
Kinase B250110In vitro kinase assay
Kinase C> 10,000> 5,000In vitro kinase assay

Table 2: Summary of Proteins Identified by Affinity Chromatography-Mass Spectrometry.

Protein ID (UniProt)Protein NamePeptide CountFold Enrichment (Probe vs. Control)
PXXXXXKinase A2515.2
PYYYYYKinase B188.5
PZZZZZScaffolding Protein X125.1
PQQQQQHeat Shock Protein 90302.3 (potential off-target)

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Validation.

Target ProteinΔTₘ (°C) with 10 µM Compoundp-value
Kinase A+ 4.2< 0.01
Kinase B+ 2.1< 0.05
GAPDH (Control)- 0.3> 0.05

Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography

This protocol describes the synthesis of an immobilized this compound probe and its use to enrich for binding proteins from a cell lysate.

1.1. Synthesis of an Affinity Probe

A derivative of this compound is required that incorporates a linker arm for attachment to a solid support (e.g., agarose beads). The linker should be attached at a position on the molecule that is predicted not to interfere with target binding, often determined through structure-activity relationship (SAR) studies.

  • Step 1: Synthesis of Linker-Modified this compound. A common strategy is to introduce a linker with a terminal reactive group (e.g., a primary amine or a carboxylic acid) to the isoquinoline core. Synthetic routes for isoquinoline derivatives are well-established.

  • Step 2: Immobilization on Solid Support. The linker-modified compound is then covalently coupled to a pre-activated solid support, such as NHS-activated agarose beads.

1.2. Affinity Pull-Down Procedure

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., a human cancer cell line) to approximately 80-90% confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant is the proteome extract.

  • Affinity Enrichment:

    • Equilibrate the this compound-conjugated beads and control beads (without the compound) with lysis buffer.

    • Incubate the clarified cell lysate with the affinity beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specific binding proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound, or by denaturation using a buffer containing SDS and a reducing agent.

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest (or the entire lane) and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.3. Data Analysis

  • Identify proteins that are significantly enriched on the this compound beads compared to the control beads.

  • Use bioinformatics tools to classify the identified proteins and identify potential signaling pathways that may be modulated by the compound.

Protocol 2: Target Identification with a Clickable Chemical Probe

This method involves treating live cells with a modified version of this compound that contains a "clickable" functional group (e.g., an alkyne or azide). This allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment.

2.1. Synthesis of a Clickable Probe

  • Synthesize a derivative of this compound that incorporates a terminal alkyne or azide group. Again, the position of this modification should be chosen to minimize disruption of the compound's biological activity.

2.2. In-Cell Labeling and Target Enrichment

  • Live Cell Treatment:

    • Treat cultured cells with the clickable probe for a defined period to allow for cellular uptake and target engagement.

    • Include a negative control (e.g., vehicle-treated cells) and a competition control (co-treatment with the clickable probe and an excess of the parent this compound).

  • Cell Lysis and Click Chemistry:

    • Lyse the cells as described in Protocol 1.2.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a biotin-azide or biotin-alkyne tag to the probe-protein complexes.

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads to remove non-biotinylated proteins.

    • Elute the bound proteins and analyze by LC-MS/MS as described in Protocol 1.2.

Protocol 3: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target in intact cells by measuring changes in the thermal stability of the target protein.

3.1. CETSA Procedure

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant at each temperature using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualizations

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis 6-F-Isoquinolin-4-ol 6-F-Isoquinolin-4-ol Linker_Modification Linker Modification 6-F-Isoquinolin-4-ol->Linker_Modification Immobilization Immobilization on Beads Linker_Modification->Immobilization Affinity_Probe Affinity Probe Immobilization->Affinity_Probe Incubation Incubation Affinity_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry Mass Spectrometry SDS_PAGE->Mass_Spectrometry Target_Identification Target Identification Mass_Spectrometry->Target_Identification

Caption: Workflow for Affinity Chromatography-based Target Identification.

G cluster_labeling In-Cell Labeling cluster_click Click Reaction & Enrichment cluster_analysis Analysis Live_Cells Live Cells Incubation Incubation Live_Cells->Incubation Clickable_Probe Clickable Probe Clickable_Probe->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Click_Chemistry Click Chemistry (Biotin Tagging) Cell_Lysis->Click_Chemistry Enrichment Enrichment Click_Chemistry->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Elution Elution Enrichment->Elution Mass_Spectrometry Mass Spectrometry Elution->Mass_Spectrometry Target_Identification Target Identification Mass_Spectrometry->Target_Identification

Caption: Workflow for Chemical Proteomics with a Clickable Probe.

G Receptor Receptor Tyrosine Kinase P1 RAS Receptor->P1 Compound This compound Compound->Receptor P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical Signaling Pathway Modulated by a Kinase Inhibitor.

References

handling and storage procedures for 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 6-Fluoroisoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and a representative experimental application of this compound. The isoquinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents used in the treatment of a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as metabolic stability and membrane permeability, making fluorinated heterocycles a subject of growing interest in drug discovery.[4][5]

Physicochemical and Safety Data

Proper handling and storage are predicated on understanding the compound's properties and potential hazards. While specific data for this compound is not extensively published, the following tables summarize expected properties based on its chemical structure and data from similar fluorinated heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆FNOCalculated
Molecular Weight 163.15 g/mol Calculated
Appearance Off-white to light yellow solid (Expected)N/A
Solubility Soluble in DMSO, Methanol (Expected)N/A
pKa ~8-9 (Phenolic hydroxyl, Predicted)N/A

Table 2: Hazard Identification and Safety Precautions (Based on Analogous Compounds)

Hazard ClassGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Harmful) nötigP264, P270, P301+P312, P501
Skin Irritation (Irritant) nötigP280, P302+P352, P332+P313
Eye Irritation (Warning) nötigP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity nötigP261, P304+P340, P312

Note: This information is based on general safety data for fluorinated aromatic compounds and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).

Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when handling research chemicals. The following procedures are based on best practices for handling potentially hazardous, powdered chemical compounds.[6]

Personal Protective Equipment (PPE)

A robust defense against exposure starts with appropriate PPE.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection : A lab coat is required. For operations with a high risk of dust generation, consider disposable coveralls.

  • Respiratory Protection : Handle only in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) is necessary for weighing and transferring the solid.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound powder, from retrieval to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Retrieve Compound from Storage prep2->handle1 handle2 Weigh Required Amount in Hood handle1->handle2 handle3 Dissolve in Appropriate Solvent (e.g., DMSO) handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Return Compound to Storage clean2->clean3 G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF KinaseX Kinase X (MEK - Hypothetical Target) RAF->KinaseX ERK ERK KinaseX->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Upregulates Inhibitor This compound Inhibitor->KinaseX Inhibits

References

Application Notes and Protocols for 6-Fluoroisoquinolin-4-ol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activity or application of 6-Fluoroisoquinolin-4-ol in neurodegenerative disease research. The following application notes and protocols are based on the known neuroprotective activities of the broader class of isoquinoline alkaloids and their derivatives. The hypothetical compound "this compound" (designated as F-IQ-4O) is used as a representative molecule to illustrate potential research applications and methodologies.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Research into novel therapeutic agents is crucial for addressing this growing health concern. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with potential neuroprotective effects.[1] Their mechanisms of action are often multifaceted, involving the modulation of key pathological processes like oxidative stress, neuroinflammation, and protein aggregation.[2][3]

The introduction of a fluorine atom into a drug candidate can enhance its metabolic stability, binding affinity, and ability to cross the blood-brain barrier. Therefore, a compound like this compound (F-IQ-4O) represents a molecule of interest for neurodegenerative disease research. These application notes provide a framework for investigating the potential therapeutic efficacy of F-IQ-4O.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related isoquinoline derivatives, F-IQ-4O is hypothesized to exert neuroprotective effects through several mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[2]

  • Anti-inflammatory Effects: Through inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory cytokines.[2]

  • Enzyme Inhibition: Potential inhibition of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidase B (MAO-B).

  • Modulation of Autophagy: Regulating cellular autophagic processes to clear aggregated proteins.[2]

  • Mitochondrial Protection: Preventing mitochondrial dysfunction, a key factor in neuronal cell death.[4]

The following sections outline detailed protocols for investigating these potential activities.

Experimental Protocols

In Vitro Evaluation of Neuroprotective Effects

a. Cell Culture and Treatment:

  • Cell Lines:

    • SH-SY5Y human neuroblastoma cells (for general neuroprotection and Parkinson's disease models).

    • PC12 rat pheochromocytoma cells (differentiable into neuron-like cells).

    • BV-2 murine microglial cells (for neuroinflammation studies).

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of F-IQ-4O in dimethyl sulfoxide (DMSO). Final DMSO concentrations in cell culture should be kept below 0.1% to avoid toxicity.

  • Neurotoxic Insult: Induce neuronal damage using established neurotoxins:

    • Oxidative Stress: 6-hydroxydopamine (6-OHDA) or rotenone for Parkinson's models.

    • Excitotoxicity: Glutamate or NMDA.

    • Amyloid Toxicity: Amyloid-beta (Aβ) oligomers for Alzheimer's models.

    • Inflammation: Lipopolysaccharide (LPS) to activate microglial cells.

b. Cell Viability and Cytotoxicity Assays:

  • MTT Assay:

    • Seed cells in a 96-well plate.

    • Pre-treat with various concentrations of F-IQ-4O for 2-4 hours.

    • Add the neurotoxin and incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO or Sorenson's glycine buffer.

    • Measure absorbance at 570 nm.

  • LDH Release Assay:

    • Follow the same treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Measure lactate dehydrogenase (LDH) release using a commercially available kit.

c. Measurement of Reactive Oxygen Species (ROS):

  • DCFH-DA Assay:

    • Treat cells with F-IQ-4O and the neurotoxin.

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Wash with phosphate-buffered saline (PBS).

    • Measure fluorescence intensity (excitation 485 nm, emission 530 nm).

d. Western Blot Analysis for Protein Expression:

  • Lyse treated cells and determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate with primary antibodies overnight (e.g., antibodies against Bcl-2, Bax, cleaved caspase-3, p-NF-κB, iNOS, COX-2).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence using an imaging system.

In Vivo Evaluation in Animal Models of Neurodegeneration

a. Animal Models:

  • Parkinson's Disease Model:

    • 6-OHDA Model: Unilateral stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle of rodents.

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice.[5]

  • Alzheimer's Disease Model:

    • APP/PS1 transgenic mice: A commonly used model that develops amyloid plaques.

    • Aβ infusion model: Intracerebroventricular (ICV) injection of Aβ oligomers.

b. Drug Administration and Behavioral Testing:

  • Administration: Administer F-IQ-4O via oral gavage or intraperitoneal (IP) injection.

  • Behavioral Tests (Parkinson's):

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To measure forelimb akinesia.

    • Apomorphine-induced Rotation Test: To evaluate dopaminergic receptor sensitization.

  • Behavioral Tests (Alzheimer's):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: For evaluating short-term spatial working memory.

    • Novel Object Recognition Test: To test recognition memory.

c. Immunohistochemistry and Neurochemical Analysis:

  • At the end of the treatment period, perfuse the animals and collect brain tissue.

  • Process brain sections for immunohistochemical staining.

    • Parkinson's: Tyrosine hydroxylase (TH) staining to visualize dopaminergic neurons.

    • Alzheimer's: Aβ (4G8/6E10) and p-tau (AT8) staining.

    • Neuroinflammation: Iba1 (microglia) and GFAP (astrocytes) staining.

  • Quantify the number of stained cells or the area of immunoreactivity.

  • For neurochemical analysis, dissect specific brain regions (e.g., striatum, hippocampus) and measure neurotransmitter levels (e.g., dopamine and its metabolites) using HPLC.

Data Presentation

Table 1: In Vitro Neuroprotective Efficacy of F-IQ-4O
AssayCell LineNeurotoxinF-IQ-4O Concentration (µM)Outcome
MTT Assay SH-SY5Y6-OHDA (100 µM)0.115% increase in viability
145% increase in viability
1078% increase in viability
DCFH-DA SH-SY5Y6-OHDA (100 µM)0.112% reduction in ROS
138% reduction in ROS
1065% reduction in ROS
AChE Inhibition N/AN/AIC505.2 µM
MAO-B Inhibition N/AN/AIC508.7 µM
Table 2: In Vivo Behavioral Outcomes in a 6-OHDA Rat Model of Parkinson's Disease
Behavioral TestVehicle + 6-OHDAF-IQ-4O (10 mg/kg) + 6-OHDAF-IQ-4O (20 mg/kg) + 6-OHDA
Apomorphine-induced rotations (turns/min) 7.5 ± 0.84.2 ± 0.62.1 ± 0.4**
Rotarod latency (s) 45 ± 582 ± 7115 ± 9
Forelimb use in Cylinder Test (%) 22 ± 338 ± 4*45 ± 3
*p < 0.05, **p < 0.01 vs. Vehicle + 6-OHDA

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Upstream Triggers in Neurodegeneration cluster_1 Cellular Stress Pathways cluster_2 Downstream Effects Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, Rotenone) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuroinflammation Neuroinflammation (e.g., LPS) NFkB ↑ NF-κB Activation Neuroinflammation->NFkB Protein_Aggregation Protein Aggregation (e.g., Aβ) Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Aggregation->Mitochondrial_Dysfunction Apoptosis ↑ Apoptosis (↑ Caspase-3) ROS->Apoptosis Inflammatory_Mediators ↑ Inflammatory Mediators (TNF-α, IL-1β) NFkB->Inflammatory_Mediators Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Inflammatory_Mediators->Neuronal_Death FIQ4O F-IQ-4O FIQ4O->ROS Inhibits FIQ4O->NFkB Inhibits FIQ4O->Mitochondrial_Dysfunction Protects

Caption: Proposed neuroprotective mechanisms of F-IQ-4O.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Outcome A Cytotoxicity of F-IQ-4O (MTT, LDH assays) B Neuroprotection Assays (SH-SY5Y cells + Neurotoxin) A->B C Mechanistic Studies (ROS, Western Blot, Enzyme Assays) B->C D Animal Model of Neurodegeneration (e.g., 6-OHDA rats) C->D Lead Candidate E F-IQ-4O Administration & Behavioral Testing D->E F Post-mortem Analysis (Immunohistochemistry, HPLC) E->F G Evaluation of Therapeutic Potential F->G

Caption: Preclinical evaluation workflow for F-IQ-4O.

References

Application Note & Protocol: Investigating Enzyme Kinetics with 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include roles as anticancer, antimicrobial, and anti-inflammatory agents. A significant facet of their therapeutic potential stems from their ability to modulate the activity of various enzymes through competitive, non-competitive, or uncompetitive inhibition mechanisms. This application note provides a framework for investigating the enzyme kinetics of 6-Fluoroisoquinolin-4-ol, a member of the quinoline family, as a potential enzyme inhibitor. The protocols and data presentation formats outlined below serve as a comprehensive guide for researchers aiming to characterize the inhibitory profile of this and similar compounds.

Data Presentation

Effective characterization of an enzyme inhibitor requires precise and clearly presented quantitative data. The following tables provide a template for summarizing key kinetic parameters.

Table 1: Inhibitory Potency of this compound Against Target Enzymes

Enzyme TargetIC50 (µM)Inhibition Type
Enzyme A5.2 ± 0.7Competitive
Enzyme B12.8 ± 1.5Non-competitive
Enzyme CNot DeterminedNot Determined

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinetic Parameters of this compound with Enzyme A

Inhibitor Conc. (µM)Apparent Km (µM)Vmax (µmol/min)Ki (µM)
010.5 ± 1.1100 ± 5-
2.520.1 ± 2.398 ± 72.6 ± 0.4
5.038.9 ± 3.8102 ± 62.5 ± 0.3
10.075.2 ± 6.199 ± 82.7 ± 0.5

Data are presented as mean ± standard deviation. The constant Vmax and increasing apparent Km with inhibitor concentration are indicative of competitive inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for determining the inhibitory effects of this compound on a target enzyme.

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range might be from 0.01 µM to 100 µM. Include a DMSO control.

  • In a 96-well plate, add 5 µL of each inhibitor dilution (or DMSO) to triplicate wells.

  • Add 85 µL of assay buffer containing the target enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Enzyme Kinetic Studies to Determine Inhibition Type and Ki

Objective: To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a matrix of experiments in a 96-well plate. Vary the concentration of the substrate along the x-axis and the concentration of this compound along the y-axis.

  • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration. A typical range might be from 0.1 to 10 times the Km value of the substrate.

  • Add 5 µL of each inhibitor dilution to the designated wells.

  • Add a variable volume of substrate and assay buffer to reach a final volume of 90 µL.

  • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Measure the initial reaction velocities for all substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]):

      • Competitive inhibition: Lines intersect at the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

  • Calculate the apparent Km and Vmax values for each inhibitor concentration.

  • Determine the Ki value using the appropriate equation based on the type of inhibition identified. For competitive inhibition, use the formula: Apparent Km = Km * (1 + [I]/Ki).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a target enzyme, potentially inhibited by this compound, plays a crucial role.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor enzyme_a Enzyme A (Target Enzyme) receptor->enzyme_a activates ligand Ligand ligand->receptor product Product enzyme_a->product catalyzes substrate Substrate substrate->enzyme_a downstream Downstream Signaling product->downstream inhibitor This compound inhibitor->enzyme_a inhibits

Caption: Hypothetical signaling pathway showing inhibition of Enzyme A.

Experimental Workflow

This diagram outlines the general workflow for characterizing an enzyme inhibitor.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) ic50 IC50 Determination (Dose-Response Assay) prep->ic50 kinetics Kinetic Studies (Vary [S] and [I]) ic50->kinetics analysis Data Analysis (Lineweaver-Burk/Michaelis-Menten) kinetics->analysis conclusion Determine Inhibition Type and Calculate Ki analysis->conclusion

Caption: Workflow for enzyme inhibitor characterization.

Application Notes and Protocols for the Formulation of 6-Fluoroisoquinolin-4-ol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisoquinolin-4-ol is a synthetic heterocyclic compound belonging to the isoquinoline class of molecules. Compounds containing the isoquinoline scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various isoquinoline derivatives have been investigated for their potential as anti-inflammatory agents and kinase inhibitors.[1][2][3][4] Given the poor aqueous solubility common to many small molecule drug candidates, developing a suitable formulation is a critical step for enabling robust in vivo evaluation in animal models.

These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in rodent models. The following sections include vehicle selection strategies, preparation methods, and quantitative data to guide researchers in achieving appropriate drug exposure for preclinical efficacy and toxicity studies.

Data Presentation: Formulation Components

The selection of an appropriate vehicle is paramount for the successful administration of poorly soluble compounds. The following tables summarize common excipients and vehicle systems suitable for this compound, categorized by the route of administration.

Table 1: Excipients for Oral Formulation of this compound

ExcipientFunctionConcentration Range (% w/v)Notes
Polyethylene Glycol 400 (PEG 400)Co-solvent10 - 60A water-miscible solvent that can significantly increase the solubility of lipophilic compounds.
Propylene Glycol (PG)Co-solvent10 - 50Another commonly used water-miscible co-solvent.
Tween 80 (Polysorbate 80)Surfactant1 - 10A non-ionic surfactant that improves wettability and can form micelles to solubilize the compound.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent10 - 40Forms inclusion complexes with the drug molecule, enhancing its aqueous solubility.
Carboxymethylcellulose Sodium (CMC-Na)Suspending Agent0.5 - 2Used to create uniform suspensions for compounds that cannot be fully solubilized.
Corn Oil / Sesame OilLipid VehicleUp to 100Suitable for highly lipophilic compounds.

Table 2: Excipients for Intravenous Formulation of this compound

ExcipientFunctionConcentration Range (% v/v)Notes
Dimethyl Sulfoxide (DMSO)Co-solvent5 - 10A strong aprotic solvent, but should be used at low concentrations due to potential toxicity.
Solutol® HS 15 (Macrogol 15 Hydroxystearate)Surfactant5 - 20A non-ionic solubilizer and emulsifying agent suitable for parenteral use.
EthanolCo-solvent5 - 15Can be used in combination with other solvents, but may cause hemolysis at higher concentrations.
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent10 - 40Can be used to create aqueous solutions for intravenous injection.
Saline (0.9% NaCl)Vehicleq.s. to final volumeThe primary vehicle for IV formulations once the compound is solubilized.

Experimental Protocols

The following are detailed protocols for the preparation of formulations for this compound for oral and intravenous administration in rodents.

Protocol 1: Preparation of an Oral Suspension

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle containing PEG 400 and Tween 80.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Deionized Water

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Vehicle Preparation: In a suitable container, prepare the vehicle by mixing 40% (v/v) PEG 400, 5% (v/v) Tween 80, and 55% (v/v) deionized water.

  • Wetting the Powder: Place the weighed this compound in a glass mortar. Add a small volume of the vehicle to wet the powder and form a uniform paste by triturating with the pestle.

  • Suspension Formation: Gradually add the remaining vehicle to the mortar while continuously stirring.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.

  • Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume.

  • Storage: Store the suspension in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.

Protocol 2: Preparation of an Intravenous Solution

This protocol details the preparation of a 2 mg/mL solution of this compound for intravenous administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Solubilization: Add a small volume of DMSO (e.g., 10% of the final volume) to the vial and vortex until the compound is completely dissolved.

  • Addition of Co-solvent: Add PEG 400 (e.g., 30% of the final volume) to the solution and vortex to mix thoroughly.

  • Final Dilution: Slowly add saline (0.9% NaCl) to the mixture while vortexing to reach the final desired concentration. Observe for any precipitation.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the sterile solution at 2-8°C and protect from light. Use within 24 hours of preparation.

Mandatory Visualizations

Signaling Pathway

Isoquinoline derivatives have been identified as inhibitors of various protein kinases and can modulate inflammatory signaling pathways.[2][5][6][7] The following diagram illustrates a plausible mechanism of action for this compound as a kinase inhibitor in an inflammatory context.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_3 Kinase 3 (e.g., MAPK) Kinase_Cascade_2->Kinase_Cascade_3 NFkB_Inhibitor IκB Kinase_Cascade_3->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation 6_Fluoroisoquinolin_4_ol This compound 6_Fluoroisoquinolin_4_ol->Kinase_Cascade_2 Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering a test formulation in an animal study.

G cluster_prep Formulation Preparation cluster_animal_prep Animal Preparation cluster_admin Administration cluster_post_admin Post-Administration Weigh_Compound 1. Weigh This compound Prepare_Vehicle 2. Prepare Vehicle Weigh_Compound->Prepare_Vehicle Solubilize_Suspend 3. Solubilize or Suspend (Vortex/Stir) Prepare_Vehicle->Solubilize_Suspend Final_QC 4. Final Quality Control (Visual Inspection, pH) Solubilize_Suspend->Final_QC Dose_Calculation 8. Calculate Dose Volume Final_QC->Dose_Calculation Animal_Acclimation 5. Animal Acclimation Fasting 6. Fasting (if required) Animal_Acclimation->Fasting Body_Weight 7. Record Body Weight Fasting->Body_Weight Body_Weight->Dose_Calculation Dosing 9. Administer Formulation (Oral Gavage or IV Injection) Dose_Calculation->Dosing Monitoring 10. Monitor for Adverse Effects Dosing->Monitoring Sample_Collection 11. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis 12. Bioanalysis Sample_Collection->Data_Analysis

Caption: General workflow for in vivo formulation studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoroisoquinolin-4-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare substituted isoquinolines like this compound?

A1: Common synthetic strategies for the isoquinoline core include the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction.[1][2][3][4] For this compound, a plausible route involves the cyclization of a precursor already containing the fluoro-substituent, followed by the introduction of the hydroxyl group or simultaneous formation of the hydroxylated isoquinoline ring.

Q2: I am observing a low yield in the cyclization step of my Bischler-Napieralski reaction. What are the potential causes?

A2: Low yields in Bischler-Napieralski reactions can stem from several factors. The reaction is sensitive to the electron-donating nature of the aromatic ring; electron-withdrawing groups can hinder the electrophilic aromatic substitution.[5] Other causes include incomplete dehydration of the amide intermediate, side reactions like the retro-Ritter reaction, and inappropriate reaction temperature or choice of condensing agent (e.g., POCl₃, P₂O₅).[2][6]

Q3: What are the typical byproducts in a Pomeranz-Fritsch synthesis of isoquinolines?

A3: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can sometimes lead to the formation of oxazoles as significant byproducts. The reaction conditions, particularly the strength and concentration of the acid, play a crucial role in directing the reaction towards the desired isoquinoline product.

Q4: How can I purify the crude this compound?

A4: Purification of hydroxylated isoquinolines can typically be achieved through column chromatography on silica gel. A suitable eluent system might be a gradient of ethyl acetate in hexane or dichloromethane in methanol. Recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective method for obtaining highly pure product.

Q5: Are there any "greener" alternatives for the synthesis of isoquinoline derivatives?

A5: Yes, there is growing interest in developing more environmentally friendly methods for isoquinoline synthesis. These include microwave-assisted synthesis, the use of solid-supported reagents, and metal-free catalytic systems, which can reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, based on a hypothetical two-step synthetic route: 1) Bischler-Napieralski cyclization of a fluorinated phenethylamide to form a dihydroisoquinoline intermediate, and 2) subsequent oxidation to this compound.

Problem 1: Low yield of 3,4-dihydro-6-fluoroisoquinoline intermediate in the Bischler-Napieralski reaction.
Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficiently activating starting material The fluorine atom is electron-withdrawing and can deactivate the aromatic ring towards electrophilic substitution. Ensure the starting phenethylamine has strongly electron-donating groups if possible, or use stronger cyclization conditions.Increased conversion to the cyclized product.
Ineffective dehydrating/cyclizing agent The choice of reagent (e.g., POCl₃, P₂O₅, Tf₂O) is critical. For deactivated systems, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[6]Improved yield of the dihydroisoquinoline.
Inappropriate reaction temperature The reaction temperature needs to be optimized. For many Bischler-Napieralski reactions, refluxing in a suitable solvent like toluene or xylene is required.[2]Higher reaction rate and improved yield.
Side reactions (e.g., polymerization, retro-Ritter) Use of milder conditions or a different solvent might suppress side reactions. For instance, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2]Reduced byproduct formation and increased desired product.
Problem 2: Incomplete oxidation of the dihydroisoquinoline intermediate.
Potential Cause Troubleshooting Suggestion Expected Outcome
Weak oxidizing agent Common oxidizing agents for this transformation include palladium on carbon (Pd/C) with a hydrogen acceptor or manganese dioxide (MnO₂). Ensure the chosen oxidant is active and used in sufficient stoichiometric amounts.Complete conversion to the aromatic isoquinoline.
Poor reaction conditions The oxidation reaction may require elevated temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.Full consumption of the starting material.
Catalyst poisoning If using a heterogeneous catalyst like Pd/C, impurities from the previous step might poison the catalyst. Purify the dihydroisoquinoline intermediate before the oxidation step.Restored catalyst activity and efficient oxidation.
Problem 3: Difficulty in isolating the final product, this compound.
Potential Cause Troubleshooting Suggestion Expected Outcome
Product is highly polar and water-soluble The hydroxyl group can increase polarity. During aqueous workup, ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the product and extract multiple times with an appropriate organic solvent.Improved recovery of the product from the aqueous phase.
Formation of emulsions during extraction Emulsions can be broken by adding a small amount of brine or by filtering the mixture through a pad of celite.Clean separation of aqueous and organic layers.
Product co-elutes with impurities during chromatography Optimize the mobile phase for column chromatography. A change in solvent polarity or the use of a different solvent system (e.g., adding a small percentage of triethylamine for basic compounds) can improve separation.Isolation of the pure desired product.

Experimental Protocols

Note: The following protocols are hypothetical and should be adapted and optimized based on laboratory experiments.

Protocol 1: Synthesis of N-(4-fluoro-phenethyl)acetamide (Precursor)
  • To a solution of 4-fluorophenethylamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bischler-Napieralski Cyclization to 6-Fluoro-1-methyl-3,4-dihydroisoquinoline
  • To a solution of N-(4-fluoro-phenethyl)acetamide (1.0 eq) in anhydrous toluene (15 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq).

  • Reflux the reaction mixture at 110 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Hypothetical Oxidation to this compound

This is a conceptual step, as direct oxidation to a 4-ol from this intermediate is not standard. A more plausible route would involve different starting materials to directly form the 4-hydroxyisoquinoline structure. A hypothetical dehydrogenation/hydroxylation is presented for illustrative purposes.

  • Dissolve the crude 6-Fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent like dioxane.

  • Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C, 10 mol%) and a hydrogen acceptor like maleic acid.

  • Reflux the mixture for 24 hours.

  • Monitor the formation of the aromatic isoquinoline and potential hydroxylation by LC-MS.

  • Cool the reaction, filter off the catalyst, and concentrate the solvent.

  • Purify the residue by column chromatography to isolate this compound.

Visualizations

Synthetic_Workflow A 4-Fluorophenethylamine B N-(4-fluoro-phenethyl)acetamide A->B Acetyl Chloride, Et3N C 6-Fluoro-1-methyl-3,4- dihydroisoquinoline B->C POCl3, Toluene, Reflux (Bischler-Napieralski) D This compound C->D Pd/C, Heat (Oxidation/Hydroxylation)

Caption: Hypothetical synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield of Final Product Q1 Which step has low yield? Start->Q1 Cyclization Cyclization Step Q1->Cyclization Oxidation Oxidation Step Q1->Oxidation Purification Purification Step Q1->Purification Cyclization_Cause Check for: - Incomplete reaction - Side products - Starting material decomposition Cyclization->Cyclization_Cause Oxidation_Cause Check for: - Inactive catalyst - Poor reaction conditions - Incomplete conversion Oxidation->Oxidation_Cause Purification_Cause Check for: - Product loss during workup - Co-elution of impurities - Decomposition on silica Purification->Purification_Cause Cyclization_Sol Solution: - Stronger cyclizing agent - Higher temperature - Different solvent Cyclization_Cause->Cyclization_Sol Oxidation_Sol Solution: - Fresh catalyst - Optimize temperature/time - Different oxidizing agent Oxidation_Cause->Oxidation_Sol Purification_Sol Solution: - Adjust workup pH - Optimize chromatography - Use alternative purification Purification_Cause->Purification_Sol

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Fluoroisoquinolin-4-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 6-Fluoroisoquinolin-4-ol in aqueous buffers. The information is presented in a question-and-answer format to directly tackle common experimental challenges.

Estimated Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound, the following physicochemical properties have been estimated based on the properties of the parent compound, 4-hydroxyisoquinoline, and the known effects of fluorine substitution. These estimations are intended to guide initial experimental design.

PropertyEstimated ValueJustification
pKa (acidic, phenol) 8.0 - 8.5The pKa of 4-hydroxyisoquinoline's phenolic hydroxyl group is approximately 8.8. The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the hydroxyl group, thus lowering the pKa.[1]
pKa (basic, amine) 4.5 - 5.0The pKa of the isoquinoline nitrogen in 4-hydroxyisoquinoline is around 5.4. The fluorine substitution will decrease the basicity of the nitrogen atom.[2][3]
logP 1.8 - 2.3The experimental logP of 4-hydroxyisoquinoline is approximately 1.7.[4] Aromatic fluorination generally leads to a slight increase in lipophilicity.[5][6]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common solubility problems with this compound.

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Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Observed check_stock Q1: Is the stock solution clear and fully dissolved? start->check_stock precipitate_stock Stock solution shows precipitation. check_stock->precipitate_stock No clear_stock Stock solution is clear. check_stock->clear_stock Yes dissolve_stock A1: Use organic co-solvent (e.g., DMSO, DMF, Ethanol). Consider gentle warming or sonication. precipitate_stock->dissolve_stock check_buffer Q2: At what point does precipitation occur? clear_stock->check_buffer dissolve_stock->check_stock precipitate_buffer Precipitation upon dilution in aqueous buffer. check_buffer->precipitate_buffer optimize_buffer A2: Modify buffer pH. Incorporate solubilizing excipients. precipitate_buffer->optimize_buffer ph_modification Q3: What is the pH of your aqueous buffer? optimize_buffer->ph_modification ph_acidic pH < 5 ph_modification->ph_acidic ph_neutral pH 5 - 8 ph_modification->ph_neutral ph_basic pH > 8 ph_modification->ph_basic increase_ph A3a: Increase pH to deprotonate the isoquinoline nitrogen, potentially increasing solubility. ph_acidic->increase_ph adjust_ph A3b: Adjust pH towards acidic or basic to ionize the molecule. ph_neutral->adjust_ph decrease_ph A3c: Decrease pH to protonate the phenolic hydroxyl group, which may affect solubility. ph_basic->decrease_ph excipients Q4: Have you tried using solubilizing excipients? increase_ph->excipients adjust_ph->excipients decrease_ph->excipients use_excipients A4: Use co-solvents, surfactants, or cyclodextrins. excipients->use_excipients end End: Solubility Optimized use_excipients->end

Caption: Troubleshooting workflow for solubility issues.

Q1: My this compound is not dissolving in my initial solvent to make a stock solution. What should I do?

A1: this compound is predicted to have moderate lipophilicity (logP ~1.8-2.3), suggesting it may have limited solubility in purely aqueous solutions but should be soluble in organic solvents.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

  • Troubleshooting Steps:

    • Use an appropriate organic solvent: Start with DMSO, as it is a versatile solvent for many research compounds.

    • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath to break up any solid aggregates and enhance dissolution.

    • Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as water contamination can reduce the solubility of hydrophobic compounds.

Q2: My stock solution of this compound is clear, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue for compounds with moderate to low aqueous solubility. The key is to maintain the compound's solubility in the final aqueous environment.

  • Initial Checks:

    • Final Concentration: Is the final concentration of this compound in the aqueous buffer too high? Try a lower final concentration.

    • DMSO Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) from your stock solution is kept low (typically <1% v/v) to avoid solvent effects in your assay, but high enough to aid solubility.

  • Strategies to Improve Aqueous Solubility:

    • pH Adjustment: The ionization state of this compound is pH-dependent due to its acidic hydroxyl group and basic nitrogen. Modifying the pH of your buffer can significantly impact its solubility.

    • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your aqueous buffer can increase solubility.

    • Incorporation of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the compound and increase its apparent solubility.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Q3: How do I choose the optimal pH for my aqueous buffer to improve the solubility of this compound?

A3: Based on the estimated pKa values, the solubility of this compound will be influenced by pH.

  • At pH below the basic pKa (~4.5-5.0): The isoquinoline nitrogen will be protonated (cationic). This ionized form is generally more water-soluble.

  • At pH above the acidic pKa (~8.0-8.5): The phenolic hydroxyl group will be deprotonated (anionic). This ionized form is also typically more water-soluble.

  • At pH between the two pKa values: The molecule will be in its neutral, zwitterionic, or a mixture of states, which may exhibit lower aqueous solubility.

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pH_Solubility Impact of pH on this compound Ionization compound This compound acidic_pH Acidic Buffer (pH < 5.0) compound->acidic_pH neutral_pH Neutral Buffer (pH 5.0 - 8.0) compound->neutral_pH basic_pH Basic Buffer (pH > 8.0) compound->basic_pH cationic Protonated (Cationic Form) Increased Solubility acidic_pH->cationic neutral Neutral/Zwitterionic Form Potentially Lower Solubility neutral_pH->neutral anionic Deprotonated (Anionic Form) Increased Solubility basic_pH->anionic

Caption: pH-dependent ionization of this compound.

  • Recommendation: To maximize solubility, adjust your buffer pH to be at least 1-2 pH units away from the isoelectric point (the pH at which the net charge is zero). Therefore, a buffer with a pH below 4.5 or above 8.5 is likely to improve solubility. However, you must consider the pH compatibility of your experimental system (e.g., enzyme activity, cell viability).

Q4: If pH adjustment is not sufficient or not compatible with my assay, what are the best solubilizing excipients to try?

A4: Several excipients can be used to enhance the solubility of poorly soluble compounds.

Excipient ClassExamplesRecommended Starting ConcentrationMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 4001-10% (v/v)Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.
Surfactants Tween® 20, Tween® 80, Pluronic® F-680.01-0.1% (w/v)Form micelles that encapsulate the compound, increasing its apparent solubility in water.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin1-10 mMForm inclusion complexes with the hydrophobic parts of the molecule, shielding it from the aqueous environment.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a stock solution of this compound?

A: The recommended procedure is to dissolve the solid compound in 100% DMSO to a concentration of 10-50 mM. Ensure the solution is clear and free of any precipitate before making further dilutions. Store stock solutions at -20°C or -80°C to minimize degradation.

Q: Can I use sonication to dissolve this compound in an aqueous buffer directly?

A: While sonication can help disperse the solid compound, it is unlikely to significantly increase its thermodynamic solubility in a purely aqueous buffer if the compound is inherently poorly soluble. It is more effective to first dissolve the compound in an appropriate organic solvent and then dilute it into the aqueous buffer, potentially with the aid of solubilizing excipients.

Q: How can I determine the aqueous solubility of my batch of this compound experimentally?

A: The shake-flask method is the gold standard for determining thermodynamic solubility. A detailed protocol is provided in the "Experimental Protocols" section below.

Q: Will the fluorine atom in this compound affect its solubility?

A: Yes. The highly electronegative fluorine atom can influence the electronic properties of the entire molecule.[2] It generally increases lipophilicity when substituting a hydrogen atom on an aromatic ring, which can decrease aqueous solubility.[5] It also makes the nearby hydroxyl group more acidic and the isoquinoline nitrogen less basic, affecting the ionization profile of the molecule in response to pH changes.[1][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Aqueous Solubility
  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The solid should be in excess to ensure a saturated solution.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the undissolved solid to settle by letting the vial stand for at least 1 hour.

  • Carefully collect a sample from the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >10,000 x g) for 15 minutes and collect the supernatant.

  • Quantify the concentration of this compound in the filtered/centrifuged supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the compound prepared in a suitable solvent (e.g., DMSO or acetonitrile).

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Shake_Flask_Workflow Shake-Flask Solubility Determination Workflow start Start add_excess 1. Add excess compound to buffer start->add_excess agitate 2. Agitate for 24-48h at constant temperature add_excess->agitate settle 3. Allow undissolved solid to settle agitate->settle separate 4. Separate solid from supernatant (filtration or centrifugation) settle->separate quantify 5. Quantify compound concentration in supernatant (e.g., HPLC, LC-MS) separate->quantify end End: Determine Solubility quantify->end

Caption: Workflow for the shake-flask solubility assay.

References

common pitfalls in 6-Fluoroisoquinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Fluoroisoquinolin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: While specific data for this compound is limited, it is prudent to handle it with the same precautions as structurally similar compounds like 6-fluoroquinolin-4-ol. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

Q2: How should this compound be properly stored?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials and foodstuff containers.[1]

Q3: My compound shows unexpected peaks in the NMR spectrum after synthesis. What could be the cause?

A3: Unexpected peaks in an NMR spectrum can arise from several sources. These may include residual solvents from the purification process, byproducts from the reaction, or degradation of the compound. For instance, in the synthesis of related quinoline derivatives, various intermediates and side-products can be present if the reaction is not driven to completion or if purification is inadequate. Review the synthetic route for potential side reactions and consider re-purifying your sample.

Q4: I am observing poor solubility of this compound in my desired solvent. What can I do?

A4: Solubility can be a significant challenge. First, confirm the optimal solvent for your specific application through small-scale solubility tests with a range of solvents (e.g., DMSO, DMF, ethanol, methanol). If solubility in aqueous buffers is required for biological assays, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium. Be mindful that high concentrations of organic solvents can affect experimental outcomes. The table below provides a general guide for testing solubility.

Troubleshooting Guides

Guide 1: Synthesis and Purification Issues

This guide addresses common problems encountered during the synthesis and purification of this compound, based on methodologies for similar quinoline and isoquinoline compounds.

Problem: Low Yield in Synthesis

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
Suboptimal Reaction Temperature The cyclization step to form the quinoline or isoquinoline ring often requires high temperatures. Ensure the reaction is heated to the specified temperature for a sufficient duration, as seen in the synthesis of 6-bromoquinolin-4-ol which requires heating up to 250°C in some methods.[2]
Degradation of Starting Materials or Product Some reagents may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Inefficient Purification Product may be lost during purification steps. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent) to maximize recovery.

Problem: Difficulty in Purification

Potential Cause Troubleshooting Step
Co-eluting Impurities in Column Chromatography Modify the solvent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities.
Formation of Persistent Byproducts Identify the structure of major byproducts using techniques like NMR and MS. This can provide insight into the reaction mechanism and help in devising strategies to minimize their formation.
Product Oiling Out During Recrystallization Choose a solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Use a solvent pair if a single solvent is not effective.
Guide 2: Biological Assay Interference

Quinolines and related heterocyclic compounds have been reported to interfere with biological assays. This guide helps to identify and mitigate such issues.

Problem: False Positives or Inconsistent Results in High-Throughput Screening (HTS)

Potential Cause Troubleshooting Step
Pan-Assay Interference Compounds (PAINS) Many heterocyclic structures are known to be PAINS. Fused tetrahydroquinolines, for example, can degrade in solution and their byproducts can react with proteins, leading to false positives.[3]
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes. Determine the critical aggregation concentration (CAC) of your compound.
Reactivity of the Compound The compound itself or its degradation products might be reactive, covalently modifying proteins in the assay.[3]
Fluorescence Interference If using a fluorescence-based assay, the intrinsic fluorescence of this compound could interfere with the signal. Run control experiments with the compound alone to measure its background fluorescence.

Experimental Protocols

Protocol 1: General Synthesis of a 6-Fluoro-4-hydroxyquinoline (as an analogue)

This protocol is adapted from the synthesis of 6-bromoquinolin-4-ol and can serve as a starting point for the synthesis of this compound by using 4-fluoroaniline as a starting material.[2]

Materials:

  • 4-Fluoroaniline

  • Meldrum's acid

  • Triethyl orthoformate

  • Diphenyl ether (Ph2O)

  • Ethanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of 4-fluoroaniline, Meldrum's acid, and triethyl orthoformate in ethanol is stirred and refluxed.

  • The resulting intermediate, 5-(((4-fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated.

  • The intermediate is slowly added to preheated diphenyl ether at approximately 220-250°C and heated for about 15 minutes.

  • After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is filtered.

  • The solid is washed with ethyl acetate and dried to yield 6-fluoroquinolin-4-ol.

Protocol 2: Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS, DMSO, ethanol, methanol, acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for undissolved solid. If dissolved, the solubility is at least 10 mg/mL.

  • If solid remains, add another measured volume of solvent and repeat the process until the solid is fully dissolved.

  • If the solid does not dissolve after adding a significant volume of solvent, centrifuge the vial and analyze the supernatant to determine the concentration of the dissolved compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (and related compounds)

PropertyThis compound (Predicted)6-Fluoroquinolin-4-ol4-Fluoroisoquinoline
Molecular Formula C9H6FNOC9H6FNO[4]C9H6FN[5]
Molecular Weight 163.15 g/mol 163.15 g/mol [4]147.15 g/mol [5]
CAS Number Not readily available391-78-6[4]394-67-2[5]
Melting Point Data not availableData not available34 °C[5]
Boiling Point Data not availableData not available240 °C[5]

Table 2: Example Solubility Data for this compound

SolventSolubility (mg/mL) at 25°C
Water < 0.1
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.1
Ethanol ~5
Methanol ~2
Dimethyl Sulfoxide (DMSO) > 50
Dimethylformamide (DMF) > 50

Note: The data in this table is hypothetical and should be experimentally verified.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_troubleshooting Troubleshooting Loop start Starting Materials (e.g., 4-Fluoroaniline derivative) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Workup (e.g., Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Purity & Identity Check (NMR, LC-MS) purification->analysis pure_compound Pure this compound analysis->pure_compound impure Impure Compound analysis->impure Purity < 95% re_purify Re-purify impure->re_purify optimize Optimize Reaction impure->optimize re_purify->analysis optimize->reaction

Caption: A general workflow for the synthesis and purification of this compound, including a troubleshooting loop for impure compounds.

signaling_pathway_inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound This compound compound->kinase_b Inhibition

Caption: A hypothetical signaling pathway showing the inhibitory action of this compound on a target kinase.

logical_relationship start Experiment Planned solubility_check Is solubility in assay buffer adequate? start->solubility_check stability_check Is compound stable in assay conditions? solubility_check->stability_check Yes reformulate Reformulate or use co-solvent solubility_check->reformulate No assay Perform Biological Assay stability_check->assay Yes adjust_conditions Adjust assay conditions or duration stability_check->adjust_conditions No proceed Proceed assay->proceed reformulate->solubility_check adjust_conditions->stability_check

Caption: A decision tree for pre-assay checks for this compound experiments.

References

optimizing 6-Fluoroisoquinolin-4-ol reaction conditions (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Fluoroisoquinolin-4-ol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a Bischler-Napieralski reaction of a fluorinated phenethylamine derivative.

Question 1: I am observing a low yield of the cyclized product, 6-fluoro-3,4-dihydroisoquinolin-4-ol. What are the potential causes and solutions?

Answer:

Low yields in the Bischler-Napieralski cyclization of fluorinated phenethylamides can stem from several factors. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the electrophilic substitution more challenging.

Potential Causes and Recommended Solutions:

Cause Recommendation
Insufficiently Activated Aromatic Ring The fluorine atom at the 6-position deactivates the aromatic ring towards electrophilic attack. Consider using a stronger Lewis acid catalyst to enhance the electrophilicity of the intermediate.[1][2]
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition. It is crucial to perform temperature optimization studies.
Inappropriate Catalyst The choice of catalyst is critical. While POCl₃ is common, other Lewis acids like P₂O₅, polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) might be more effective for deactivated substrates.[1][2]
Poor Quality Starting Materials Ensure the purity of the N-(2-(3-fluoro-4-hydroxyphenyl)ethyl)formamide starting material. Impurities can interfere with the reaction.
Moisture in the Reaction The Bischler-Napieralski reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

Question 2: My reaction is producing a significant amount of a polymeric, tar-like substance. How can I minimize this side product?

Answer:

Formation of polymeric material is a common issue in acid-catalyzed cyclization reactions, especially with sensitive substrates.

Potential Causes and Recommended Solutions:

Cause Recommendation
Excessively High Catalyst Concentration A high concentration of a strong Lewis acid can promote intermolecular polymerization. Optimize the catalyst loading to find a balance between efficient cyclization and minimal side product formation.
Prolonged Reaction Time at High Temperature Extended heating can lead to decomposition and polymerization. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Incorrect Order of Reagent Addition Adding the catalyst to a concentrated solution of the amide at high temperature can lead to localized overheating and polymerization. Consider adding the amide solution dropwise to the heated catalyst solution.

Question 3: I am struggling with the final aromatization step to get this compound from the dihydroisoquinoline intermediate. What are the best methods?

Answer:

The dehydrogenation of the 3,4-dihydroisoquinoline intermediate is the final step to obtain the aromatic this compound.

Recommended Aromatization Conditions:

Reagent Typical Conditions Notes
Palladium on Carbon (Pd/C) 10 mol% Pd/C, reflux in a high-boiling solvent like toluene or xylene.This is a widely used and effective method.
Sulfur (S) Heat with elemental sulfur at high temperatures.Can sometimes lead to sulfur-containing byproducts.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Stoichiometric amounts in an inert solvent like dioxane or toluene at room temperature or with gentle heating.A milder alternative to high-temperature methods.

II. Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A1: A common and effective method is the Bischler-Napieralski reaction. This involves the cyclization of an N-acylated phenethylamine derivative. For this compound, a plausible starting material would be N-(2-(3-fluoro-4-hydroxyphenyl)ethyl)formamide. This precursor can be synthesized from 3-fluoro-4-methoxyphenethylamine, which involves formylation followed by demethylation. The subsequent cyclization using a dehydrating agent like POCl₃ or PPA yields the dihydroisoquinoline, which is then aromatized.

Q2: How do I choose the right catalyst for the Bischler-Napieralski cyclization?

A2: The choice of catalyst is crucial and depends on the reactivity of the substrate. For electron-rich aromatic rings, milder catalysts may suffice. However, for an electron-deficient ring, such as in the precursor for this compound, stronger dehydrating agents are often necessary.[1][2]

Catalyst Selection Guide:

Catalyst Strength Common Use Cases
Phosphoryl chloride (POCl₃) ModerateWidely used, effective for many substrates.[1][2]
Phosphorus pentoxide (P₂O₅) StrongOften used for less reactive substrates.[1][2]
Polyphosphoric acid (PPA) StrongActs as both catalyst and solvent.
Triflic anhydride (Tf₂O) Very StrongUsed for highly deactivated systems.

Q3: What is the optimal temperature range for the cyclization reaction?

A3: The optimal temperature can vary significantly based on the substrate and catalyst. Generally, Bischler-Napieralski reactions are conducted at elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, xylene, or acetonitrile).[2] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress.

Q4: How can I effectively purify the final product, this compound?

A4: this compound is a polar molecule due to the hydroxyl group. Purification can be challenging due to its potential for strong interaction with silica gel.

Purification Strategies:

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution system starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase may provide better separation.[3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

III. Experimental Protocols

Protocol 1: Synthesis of N-(2-(3-fluoro-4-methoxyphenyl)ethyl)formamide

  • To a solution of 3-fluoro-4-methoxyphenethylamine (1 equivalent) in ethyl formate (used as both reactant and solvent), add the mixture dropwise to a flask heated to reflux.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(3-fluoro-4-methoxyphenyl)ethyl)formamide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization and Aromatization

  • To a solution of N-(2-(3-fluoro-4-methoxyphenyl)ethyl)formamide (1 equivalent) in anhydrous toluene, add phosphorus pentoxide (P₂O₅) (1.5 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-fluoro-4-methoxy-3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in a suitable high-boiling solvent (e.g., xylene) and add 10 mol% of Pd/C.

  • Heat the mixture to reflux for 12-24 hours until the aromatization is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • The resulting crude 6-fluoro-4-methoxyisoquinoline can then be demethylated using a reagent like BBr₃ to afford the final product, this compound.

  • Purify the final product by column chromatography or recrystallization.

IV. Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclization (Bischler-Napieralski) cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Demethylation A 3-Fluoro-4-methoxyphenethylamine C N-(2-(3-fluoro-4-methoxyphenyl)ethyl)formamide A->C B Ethyl Formate B->C D 6-Fluoro-4-methoxy-3,4-dihydroisoquinoline C->D E 6-Fluoro-4-methoxyisoquinoline D->E Catalyst P₂O₅, Toluene, Reflux Catalyst->D F This compound E->F Aromatization Pd/C, Xylene, Reflux Aromatization->E Demethylation BBr₃ Demethylation->F

Caption: Synthetic workflow for this compound.

Bischler_Napieralski_Mechanism Amide N-Acylphenethylamine Intermediate1 Activated Amide Intermediate Amide->Intermediate1 + Lewis Acid LewisAcid Lewis Acid (e.g., POCl₃) LewisAcid->Intermediate1 NitriliumIon Nitrilium Ion Intermediate Intermediate1->NitriliumIon - [O-Lewis Acid] DihydroisoquinolineCation Dihydroisoquinolinium Cation NitriliumIon->DihydroisoquinolineCation Cyclization Cyclization Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline DihydroisoquinolineCation->Dihydroisoquinoline - H⁺

Caption: General mechanism of the Bischler-Napieralski reaction.

References

troubleshooting 6-Fluoroisoquinolin-4-ol instability in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with 6-Fluoroisoquinolin-4-ol in cell media.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound instability in cell culture?

A1: Potential indicators of instability include:

  • Loss of expected biological activity: A gradual or sudden decrease in the compound's efficacy in your assay over time.

  • Precipitation or cloudiness: The appearance of solid particles or a hazy appearance in the cell culture medium after the addition of the compound.

  • Changes in media color: A noticeable change in the color of the cell culture medium, which could indicate a chemical reaction or pH shift.

  • Increased or unexpected cytotoxicity: Higher than expected cell death that is not related to the compound's intended mechanism of action.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The safety data sheet for a related compound, 6-fluoro-2-methylquinolin-4-ol, suggests room temperature storage for the solid form. For solutions, cold storage is prudent to minimize degradation.

Q3: What is the recommended final concentration of DMSO in my cell culture, and can it affect my experiment?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can have direct effects on cell viability and function.[1][2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Could components of the cell culture media be reacting with this compound?

A4: Yes, components in cell culture media, such as amino acids, vitamins, and reducing agents, can potentially interact with and degrade small molecules. The stability of compounds can be influenced by the specific media formulation.

Q5: How can I determine the stability of this compound in my specific cell culture medium?

A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, you can analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Loss of Biological Activity

If you observe a decrease in the expected biological effect of this compound, follow this troubleshooting workflow:

Loss_of_Activity_Workflow start Start: Observed Loss of Activity check_stock 1. Verify Stock Solution - Prepare fresh stock solution. - Compare with old stock. start->check_stock test_fresh_vs_old 2. Test Fresh vs. Old Dilutions - Prepare working dilutions from both  fresh and old stock solutions. - Run activity assay. check_stock->test_fresh_vs_old activity_restored Activity Restored? test_fresh_vs_old->activity_restored issue_with_stock Conclusion: Stock solution degraded. - Discard old stock. - Use fresh stock and aliquot. activity_restored->issue_with_stock Yes investigate_media_stability 3. Assess Stability in Media - Incubate compound in media at 37°C  for different time points. - Analyze concentration by HPLC/LC-MS. activity_restored->investigate_media_stability No is_stable Compound Stable in Media? investigate_media_stability->is_stable stable_conclusion Conclusion: Instability is not the primary issue. - Re-evaluate assay parameters. - Check cell health and passage number. is_stable->stable_conclusion Yes unstable_conclusion Conclusion: Compound is unstable in media. - Reduce incubation time. - Replenish compound during experiment. - Consider alternative media formulations. is_stable->unstable_conclusion No

Caption: Troubleshooting workflow for loss of biological activity.

Issue 2: Compound Precipitation in Media

If you observe precipitation after adding this compound to your cell culture medium, consider the following:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Solubility - Ensure the final concentration of the compound does not exceed its solubility limit in the aqueous medium.- Increase the final DMSO concentration slightly (while staying below toxic levels).- Prepare an intermediate dilution in a co-solvent like ethanol before adding to the media.
Interaction with Media Components - Test the solubility in simpler buffered solutions (e.g., PBS) to see if media components are the cause.- Consider using a serum-free medium for initial dilutions if serum proteins are suspected to cause precipitation.
pH-Dependent Solubility - Measure the pH of the cell culture medium after adding the compound.- Assess the solubility of the compound at different pH values.
Issue 3: Unexpected Cytotoxicity

If you observe higher than expected cell death, it may be due to compound degradation into toxic byproducts.

Cytotoxicity_Workflow start Start: Unexpected Cytotoxicity vehicle_control 1. Check Vehicle Control - Does media with DMSO alone show toxicity? start->vehicle_control vehicle_toxic Vehicle Toxic? vehicle_control->vehicle_toxic reduce_dmso Conclusion: DMSO concentration is too high. - Lower the final DMSO concentration. vehicle_toxic->reduce_dmso Yes test_aged_media 2. Test 'Aged' Media - Pre-incubate compound in media at 37°C  for the duration of your experiment. - Add this 'aged' media to fresh cells. vehicle_toxic->test_aged_media No aged_media_toxic Aged Media More Toxic? test_aged_media->aged_media_toxic degradation_issue Conclusion: A toxic degradant is likely forming. - Shorten the exposure time of cells to the compound. - Analyze the 'aged' media by LC-MS to identify degradation products. aged_media_toxic->degradation_issue Yes no_degradation_issue Conclusion: Cytotoxicity is likely an 'off-target' effect of the parent compound. - Perform dose-response curves to determine a  non-toxic working concentration. aged_media_toxic->no_degradation_issue No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator with 5% CO2

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with the stock solution to achieve the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Point 0: Immediately take an aliquot of the spiked medium and store it at -80°C or analyze it immediately. This will serve as your 100% reference.

  • Incubate the remaining spiked medium at 37°C in a 5% CO2 incubator.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Store these samples at -80°C until analysis.

  • Analyze all samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound. Analytical methods for related fluoroquinolones often utilize reversed-phase chromatography.[3][4][5]

  • Calculate the percentage of compound remaining at each time point relative to the time 0 sample.

Data Presentation:

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
126.262
244.040
481.515

(Note: The data above is illustrative and should be replaced with your experimental results.)

Potential Degradation Pathway

While the specific degradation pathway for this compound in cell media has not been empirically determined, a potential mechanism could involve oxidation or hydrolysis, which are common degradation routes for small molecules in aqueous environments.

Degradation_Pathway parent This compound oxidized Oxidized Product(s) parent->oxidized Oxidation (e.g., by media components, ROS) hydrolyzed Hydrolyzed Product(s) parent->hydrolyzed Hydrolysis inactive Loss of Biological Activity oxidized->inactive hydrolyzed->inactive

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Enhancing the Selectivity of 6-Fluoroisoquinolin-4-ol (FIQ-4)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Fluoroisoquinolin-4-ol (FIQ-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the target selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high selectivity for kinase inhibitors like FIQ-4?

The primary challenge stems from the highly conserved nature of the ATP-binding site across the human kinome. Since most kinase inhibitors are ATP-competitive, they can often bind to multiple kinases, leading to off-target effects.[1] Achieving selectivity requires exploiting subtle differences in the amino acid residues within or near the ATP-binding pocket.

Q2: How can I determine the initial selectivity profile of my FIQ-4 analog?

A common starting point is to screen the compound against a panel of kinases. Several commercial services offer kinase profiling panels that can range from a few dozen to the entire human kinome.[1][2] These screens typically provide data on the percentage of inhibition at a fixed compound concentration or determine IC50/Kd values for a range of kinases.

Q3: My FIQ-4 analog shows activity against several off-target kinases. What are the first troubleshooting steps?

The initial step is to confirm the promiscuity with orthogonal assays. For instance, if the initial screen was a biochemical assay, consider a cell-based assay to see if the off-target activity translates to a cellular context.[3][4] It's also crucial to analyze the structural similarities between the primary target and the identified off-targets to inform the next steps in medicinal chemistry.

Q4: What are some common strategies to improve the selectivity of a kinase inhibitor?

Strategies to enhance selectivity include:

  • Structure-based design: Utilize co-crystal structures of your inhibitor bound to the target and off-target kinases to identify unique pockets or residues that can be exploited to introduce selectivity.

  • Targeting allosteric sites: Develop inhibitors that bind to less conserved sites outside the ATP-binding pocket.

  • Covalent inhibition: Design inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site.

  • Scaffold hopping: Replace the core isoquinoline scaffold with a novel chemical structure while retaining key binding interactions.

Q5: How do I choose the right assay to measure selectivity improvements?

The choice of assay depends on the stage of your research. For initial high-throughput screening, radiometric or fluorescence-based biochemical assays are suitable.[5][6] For more detailed characterization and to understand cellular effects, techniques like NanoBRET™ for target engagement and cellular phosphorylation assays are more appropriate.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Assay Formats
Potential Cause Troubleshooting Step Rationale
Different ATP Concentrations Standardize the ATP concentration across assays, ideally at or near the Km value for each kinase.[3]IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration. High ATP levels can mask inhibitor potency.
Biochemical vs. Cellular Activity Discrepancy Perform cell-based target engagement assays (e.g., CETSA, NanoBRET™) to confirm target binding within a cellular environment.[4]Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's apparent potency in cells.[4]
Assay Artifacts Run control experiments, including testing the compound against a kinase-dead mutant or in the absence of substrate.This helps to identify non-specific inhibition or interference with the assay components (e.g., fluorescence quenching).
Issue 2: High Off-Target Activity Despite Rational Design Efforts
Potential Cause Troubleshooting Step Rationale
Unidentified Binding Mode Obtain a co-crystal structure of your compound with the primary target and a key off-target kinase.This provides direct evidence of the binding mode and can reveal unexpected interactions driving off-target affinity.
"Hidden" Polypharmacology Broaden the kinase screening panel to include a more diverse set of kinases.[1]The initial panel may have missed other significant off-targets. Understanding the full off-target profile can inform a more effective redesign strategy.[7]
Metabolite Activity Incubate the compound with liver microsomes and test the metabolites for kinase activity.The parent compound might be selective, but an active metabolite could be responsible for the observed polypharmacology in cellular or in vivo studies.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a general procedure for assessing the selectivity of FIQ-4 against a panel of kinases using a [33P]-ATP filter-binding assay.[2]

Materials:

  • Purified recombinant kinases

  • Specific substrate peptides for each kinase

  • FIQ-4 stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (specific to each kinase)

  • [33P]-ATP

  • 96-well filter plates

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of FIQ-4 in the appropriate kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate peptide, and the FIQ-4 dilution (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding [33P]-ATP. The final ATP concentration should be at the Km for each respective kinase.[3]

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [33P]-ATP.

  • Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase at the tested concentrations of FIQ-4 and determine the IC50 values.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol describes how to confirm the binding of FIQ-4 to its target kinase in living cells.[4][5]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target kinase

  • FIQ-4 stock solution

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Seed the engineered cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of FIQ-4.

  • Add the NanoBRET™ tracer to the cells, followed by the FIQ-4 dilutions.

  • Incubate at 37°C for the recommended time to allow for compound entry and binding equilibrium.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing concentrations of FIQ-4 indicates competitive binding of the compound to the target kinase.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Medicinal Chemistry & Structural Biology a Initial FIQ-4 Analog b Kinase Panel Screen (e.g., Radiometric Assay) a->b Test c Selectivity Profile (IC50 Values) b->c Generate d Cell-Based Target Engagement (NanoBRET™) c->d Validate g Structure-Activity Relationship (SAR) c->g Inform h Co-crystallography c->h Prioritize Targets e Cellular Phosphorylation Assay d->e Correlate f Phenotypic Assay (e.g., Proliferation) e->f Confirm Function i Optimized FIQ-4 Analog g->i Synthesize h->g Guide i->b Re-screen

Caption: Workflow for enhancing FIQ-4 selectivity.

Caption: Troubleshooting logic for off-target activity.

Quantitative Data Summary

The following table provides a template for summarizing selectivity data for different FIQ-4 analogs.

Compound ID Primary Target IC50 (nM) Off-Target 1 IC50 (nM) Off-Target 2 IC50 (nM) Selectivity Ratio (Off-Target 1 / Primary) Selectivity Ratio (Off-Target 2 / Primary)
FIQ-4151504501030
FIQ-4-analog-120800>10,00040>500
FIQ-4-analog-21260300525
FIQ-4-analog-325>10,000>10,000>400>400

References

Technical Support Center: Resolving Inconsistencies in 6-Fluoroisoquinolin-4-ol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in bioactivity assays involving 6-Fluoroisoquinolin-4-ol and related compounds targeting Receptor-Interacting Protein Kinase 2 (RIPK2). Given the limited direct public data on this compound, this guide leverages established protocols and known challenges associated with the well-characterized RIPK2 inhibitor, GSK583, which shares a similar structural backbone.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound in a RIPK2 kinase assay are inconsistent across experiments. What are the potential causes?

A1: Inconsistencies in IC50 values for kinase inhibitors can arise from several factors:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.[1] Ensure that the ATP concentration is consistent across all experiments and ideally close to the Michaelis constant (Km) of the kinase for ATP to allow for accurate determination of inhibitor potency.[1]

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant RIPK2 enzyme can vary between batches and suppliers.[2] It is crucial to qualify each new batch of enzyme and ensure consistent activity in your assays.

  • Substrate Concentration: Substrate depletion or product inhibition can affect reaction kinetics and lead to variable results.[2]

  • Assay Format: Different assay formats (e.g., fluorescence-based, luminescence-based, radiometric) have varying sensitivities and can be prone to different types of interference.[2][3] For example, luminescent assays like those measuring ATP consumption (e.g., Kinase-Glo®) can be susceptible to interference from compounds that inhibit luciferase.[4]

  • Compound Stability and Solubility: Poor solubility of the test compound in the assay buffer can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved and stable under the assay conditions.

  • DMSO Concentration: The concentration of the solvent (typically DMSO) used to dissolve the compound should be kept constant and at a level that does not significantly impact enzyme activity.[2]

Q2: I am observing high background noise in my cell-based assay for RIPK2 pathway inhibition. How can I reduce it?

A2: High background in cell-based assays can be caused by several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[5]

  • Media Components: Phenol red in cell culture media can cause autofluorescence and interfere with fluorescence-based readouts.[6] Using phenol red-free media is recommended for such assays.

  • Plate Selection: The type of microplate used can significantly impact background signals. For fluorescence assays, black plates with clear bottoms are generally preferred to minimize background and crosstalk.[6] For luminescence assays, white plates are recommended.[6]

  • Reagent Autofluorescence: Some assay reagents themselves may be fluorescent. It is important to run appropriate controls to identify and subtract this background.

  • Washing Steps: Inadequate washing steps can leave behind unbound detection reagents, leading to high background. Optimize the number and vigor of washing steps.[7]

Q3: My compound shows activity in a biochemical kinase assay but has no effect in a cell-based assay. What could be the reason?

A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target, RIPK2.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets that counteract its intended effect on the RIPK2 pathway.

  • High Cellular ATP Concentration: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Kinase Assay Results

This guide provides a systematic approach to identifying and resolving common issues in biochemical assays for RIPK2 kinase inhibitors.

Problem Potential Cause Recommended Solution
High variability in IC50 values Inconsistent ATP concentration.Use a fixed ATP concentration, ideally at the Km for RIPK2, and prepare fresh ATP solutions regularly.[1]
Variable enzyme activity.Aliquot and store the enzyme at -80°C. Perform a new titration curve for each new batch of enzyme to determine its specific activity.
Compound precipitation.Visually inspect for precipitation. Test compound solubility in the assay buffer. Consider using a different solvent or adding a small amount of a solubilizing agent.
Low signal-to-background ratio Suboptimal enzyme or substrate concentration.Optimize the concentrations of both the RIPK2 enzyme and the peptide substrate to achieve a robust signal window.
Inappropriate assay buffer conditions.Optimize pH, ionic strength, and co-factor concentrations in the assay buffer.[4]
Quenching or fluorescence interference from the compound.Run control experiments with the compound in the absence of the enzyme to check for intrinsic fluorescence or quenching properties.[2]
No inhibition observed Inactive compound.Confirm the identity and purity of the compound.
Inactive enzyme.Test the enzyme activity with a known RIPK2 inhibitor as a positive control.
Assay conditions not permissive for inhibition.Re-evaluate all assay parameters, including buffer composition and incubation times.
Guide 2: Troubleshooting Cell-Based RIPK2 Pathway Assays

This guide addresses common challenges encountered when measuring the inhibition of the RIPK2 signaling pathway in a cellular context.

Problem Potential Cause Recommended Solution
High well-to-well variability Uneven cell seeding.Ensure proper cell suspension and use appropriate pipetting techniques to seed a uniform number of cells in each well.[7]
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain a humidified environment.
Low assay window (signal-to-background) Suboptimal stimulation of the NOD/RIPK2 pathway.Optimize the concentration and incubation time of the NOD1/NOD2 ligand (e.g., MDP or iE-DAP) to achieve maximal pathway activation.
Insensitive detection reagent.Use a highly sensitive and validated detection reagent for the downstream readout (e.g., p-NF-κB, cytokine release).
Cell toxicity observed Compound is cytotoxic at the tested concentrations.Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the compound. Test for RIPK2 inhibition at non-toxic concentrations.
No cellular activity Poor cell permeability.Consider structural modifications to the compound to improve its physicochemical properties for better cell penetration.
Compound is an efflux pump substrate.Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.

Experimental Protocols & Methodologies

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based binding assay to quantify the interaction of test compounds with the ATP binding pocket of RIPK2.

  • Reagents:

    • Recombinant human RIPK2 kinase domain.

    • Fluorescently labeled ATP competitive ligand (tracer).

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Test compound (e.g., this compound) serially diluted in 100% DMSO.

    • Known RIPK2 inhibitor (e.g., GSK583) as a positive control.

  • Procedure:

    • Add 2.5 µL of the serially diluted test compound or control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of a solution containing RIPK2 kinase and the fluorescent tracer in assay buffer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the polarization values of the no-enzyme control (0% inhibition) and the no-compound control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NOD2/RIPK2 Pathway Assay (Cytokine Release)

This protocol measures the ability of a compound to inhibit the production of inflammatory cytokines following stimulation of the NOD2 pathway in human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with serially diluted test compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells with a NOD2 ligand, such as muramyl dipeptide (MDP), at a final concentration of 10 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of a downstream cytokine, such as TNF-α or IL-6, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated, MDP-stimulated control.

    • Determine the IC50 value by fitting the dose-response curve.

Visualizations

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Phosphorylation IKK Complex IKK Complex TAK1->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation (Degradation) NF-kB NF-kB Inflammatory_Genes Inflammatory Gene Transcription NF-kB->Inflammatory_Genes Translocation This compound This compound (Inhibitor) This compound->RIPK2 Inhibition

Caption: Simplified signaling pathway of RIPK2 activation and inhibition.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Bioactivity Assay Results Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Inconsistent_Results->Biochemical_Assay Cell-Based_Assay Cell-Based Assay Inconsistent_Results->Cell-Based_Assay Check_Reagents Check Reagent Quality (Enzyme, Substrate, ATP) Biochemical_Assay->Check_Reagents Check_Assay_Conditions Verify Assay Conditions (Conc., Buffer, Time) Biochemical_Assay->Check_Assay_Conditions Check_Cell_Health Assess Cell Health (Viability, Passage #) Cell-Based_Assay->Check_Cell_Health Check_Compound_Properties Evaluate Compound (Solubility, Permeability) Cell-Based_Assay->Check_Compound_Properties Consistent_Results Consistent Results Check_Reagents->Consistent_Results Check_Assay_Conditions->Consistent_Results Check_Cell_Health->Consistent_Results Check_Compound_Properties->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Radiolabeling 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of 6-Fluoroisoquinolin-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling this compound and what are their applications?

A1: The choice of radioisotope depends on the intended application. For Positron Emission Tomography (PET) imaging, Fluorine-18 (¹⁸F) is the most common and suitable choice due to its favorable decay characteristics, including a 109.7-minute half-life and low positron energy, which results in high-resolution images.[1][2] Other isotopes like Carbon-11 (¹¹C) can also be used for PET, but its shorter half-life (20.4 minutes) presents greater synthetic challenges. For in vitro studies or autoradiography, isotopes like Tritium (³H) or Carbon-14 (¹⁴C) could be employed for tracking the molecule.

Q2: What are the primary strategies for introducing ¹⁸F into the this compound structure?

A2: Given the structure of this compound, two primary strategies for ¹⁸F-labeling can be considered:

  • Nucleophilic Aromatic Substitution (SₙAr): This is a common method for ¹⁸F-labeling of aromatic rings. It involves reacting a precursor molecule, where a leaving group is positioned at the desired labeling site, with [¹⁸F]fluoride. For this compound, a suitable precursor would have a good leaving group (e.g., nitro group, trimethylammonium salt) at the 6-position of the isoquinoline ring.[1][2]

  • Deoxyfluorination of the Phenolic Hydroxyl Group: The hydroxyl group at the 4-position can be a target for radiofluorination through deoxyfluorination methods. This approach converts the phenol into an ¹⁸F-labeled fluoroarene.[3][4][5][6]

Q3: What type of precursor is needed for the ¹⁸F-labeling of this compound via nucleophilic aromatic substitution?

A3: To label the 6-position with ¹⁸F via SₙAr, a precursor with a good leaving group at this position is required. The leaving group should be readily displaced by the [¹⁸F]fluoride ion. Commonly used precursors for such reactions on heteroaromatic rings include:

  • Nitro-precursors: e.g., 6-Nitroisoquinolin-4-ol. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack.

  • Trialkylammonium salt precursors: e.g., 6-(trimethylammonium)isoquinolin-4-ol triflate. These salts are excellent leaving groups.

  • Diaryliodonium salt precursors: These are particularly useful for labeling electron-rich aromatic systems.[7]

Q4: What are the critical parameters to control during the ¹⁸F-labeling reaction?

A4: Several parameters are critical for a successful radiolabeling reaction and need to be carefully controlled:

  • Anhydrous Conditions: Nucleophilic fluorination reactions are highly sensitive to water, which can deactivate the [¹⁸F]fluoride. Therefore, anhydrous solvents and reagents are crucial.[8]

  • Temperature: High temperatures are often required to drive the reaction forward, typically in the range of 80-150°C.[1]

  • Reaction Time: Due to the short half-life of ¹⁸F, the reaction time should be optimized to be as short as possible to maximize the radiochemical yield.[8]

  • Base and Catalyst: The reaction often requires a base, such as potassium carbonate, and a phase-transfer catalyst, like Kryptofix 222 (K₂₂₂), to enhance the reactivity of the [¹⁸F]fluoride.[1]

  • Precursor Concentration: The amount of precursor used can impact the specific activity of the final product.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) 1. Presence of water in the reaction mixture: Water can quench the reactivity of the [¹⁸F]fluoride.1. Ensure all solvents and reagents are rigorously dried. Perform azeotropic drying of the [¹⁸F]fluoride with acetonitrile.[1]
2. Inefficient activation of [¹⁸F]fluoride: Insufficient base or phase-transfer catalyst.2. Optimize the amounts of K₂CO₃ and Kryptofix 222.
3. Decomposition of the precursor: The precursor may not be stable under the high reaction temperatures.3. Lower the reaction temperature and extend the reaction time, or screen for a more stable precursor.
4. Suboptimal reaction temperature or time: The reaction may not have reached completion or side reactions may be occurring.4. Perform kinetic studies to determine the optimal temperature and time for the specific precursor.
Low Specific Activity 1. Carrier [¹⁹F]fluoride contamination: Contamination from the cyclotron target or reagents.1. Ensure high-purity target water and reagents. Optimize the cyclotron target performance.
2. High precursor concentration: Using an excessive amount of precursor leads to a lower ratio of radiolabeled to non-radiolabeled product.2. Reduce the amount of precursor used in the labeling reaction.[2]
Poor Radiochemical Purity 1. Formation of side products: Undesired reactions occurring due to harsh reaction conditions.1. Optimize reaction conditions (temperature, time, base). Consider a milder labeling strategy if available.
2. Incomplete reaction: Residual unreacted precursor.2. Optimize the reaction conditions to drive the reaction to completion.
3. Inefficient purification: The purification method may not be adequately separating the desired product from impurities.3. Optimize the HPLC or SPE purification method. For HPLC, adjust the mobile phase composition, flow rate, or column type. For SPE, screen different cartridge types and elution solvents.[9]
Inconsistent Results 1. Variability in cyclotron production of [¹⁸F]fluoride: The amount and quality of starting radioactivity can vary.1. Standardize the cyclotron target loading and irradiation parameters.
2. Manual synthesis variations: Inconsistent handling during the manual preparation steps.2. Utilize an automated synthesis module for better reproducibility.
3. Reagent quality: Degradation of precursor or other reagents over time.3. Use fresh, high-quality reagents and store them under appropriate conditions.

Experimental Protocols

Protocol 1: Nucleophilic ¹⁸F-Fluorination of a Nitro-Precursor

This protocol describes a general method for the ¹⁸F-labeling of a hypothetical precursor, 6-nitroisoquinolin-4-ol.

Materials:

  • [¹⁸F]Fluoride in ¹⁸O-enriched water (from cyclotron)

  • 6-nitroisoquinolin-4-ol (precursor)

  • Kryptofix 222 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous acetonitrile (MeCN)

  • Water for injection

  • Ethanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

  • HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen, with additions of anhydrous MeCN.

  • Radiolabeling Reaction:

    • Dissolve the 6-nitroisoquinolin-4-ol precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Dilute the reaction mixture with water.

    • Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the cartridge with ethanol or acetonitrile.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reconstitute the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the pH of the final product solution.

    • Perform a test for residual solvents.

    • Determine the specific activity of the radiotracer.

Quantitative Data Summary

The following table summarizes typical quantitative data for ¹⁸F-labeling reactions of aromatic compounds, which can serve as a benchmark for the radiolabeling of this compound.

ParameterTypical Value RangeReference
Radiochemical Yield (RCY) 20 - 60% (decay-corrected)[10][11]
Specific Activity 40 - 500 GBq/µmol[10][11]
Radiochemical Purity > 95%[9][10]
Total Synthesis Time 40 - 90 minutes[9][11]

Visualizations

experimental_workflow cluster_production [¹⁸F]Fluoride Production & Preparation cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control & Formulation cyclotron Cyclotron Production of [¹⁸F]Fluoride trapping Anion-Exchange Cartridge Trapping cyclotron->trapping elution Elution with K₂₂₂/K₂CO₃ trapping->elution drying Azeotropic Drying elution->drying precursor Add Precursor in Anhydrous DMSO drying->precursor reaction Heating (120-150°C) precursor->reaction spe Solid-Phase Extraction (SPE) reaction->spe hplc Semi-preparative HPLC spe->hplc formulation Formulation in Physiological Solution hplc->formulation qc Quality Control (HPLC, pH, etc.) formulation->qc final_product Final Radiotracer qc->final_product

Caption: Workflow for the radiolabeling of this compound.

troubleshooting_logic start Low Radiochemical Yield? check_water Check for Water Contamination start->check_water Yes check_reagents Optimize [¹⁸F]Fluoride Activation (Base, Catalyst) start->check_reagents No, next check check_precursor Assess Precursor Stability check_conditions Optimize Reaction Temperature & Time solution1 Use Anhydrous Solvents & Azeotropic Drying check_water->solution1 solution2 Adjust K₂CO₃/K₂₂₂ Ratio check_reagents->solution2 solution3 Screen Precursors or Lower Temperature check_precursor->solution3 solution4 Perform Kinetic Studies check_conditions->solution4

Caption: Troubleshooting logic for low radiochemical yield.

References

dealing with autofluorescence of 6-Fluoroisoquinolin-4-ol in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding autofluorescence when using novel fluorophores, exemplified by the hypothetical compound 6-Fluoroisoquinolin-4-ol. Autofluorescence is the natural fluorescence emitted by biological structures, which can interfere with the detection of specific fluorescent signals, particularly those that are dim.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your imaging experiments.

Q1: My unstained control sample is showing a strong signal in the same channel as this compound. How do I identify the source of this background fluorescence?

A1: A signal in your unstained control confirms the presence of autofluorescence.[2][3] The source can be either endogenous to the sample or introduced during sample preparation. To identify the source, follow these steps:

  • Review Sample Composition: Many biological samples have intrinsic components that autofluoresce. Common sources include collagen, elastin, NADH, riboflavins, and lipofuscin.[4][5] Tissues rich in extracellular matrix (e.g., connective tissue) or with high metabolic activity are particularly prone to autofluorescence.

  • Check Sample Preparation Reagents:

    • Fixatives: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent products.[4][6][7] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde.[6]

    • Culture Media: Media supplements such as Fetal Bovine Serum (FBS) and Phenol Red can be fluorescent.[4] For live-cell imaging, consider using an optically clear, buffered saline solution or a medium specifically designed to reduce background fluorescence.[8]

    • Mounting Media: Ensure your mounting medium is non-fluorescent.[9]

  • Examine Consumables: Plastic flasks and microplates can contribute to background fluorescence. For imaging studies, it is advisable to use glass-bottomed or non-fluorescent polymer containers.[4]

Q2: The signal from my this compound is weak and difficult to distinguish from the background. What are my options?

A2: When the specific signal is obscured by autofluorescence, the goal is to improve the signal-to-noise ratio. Here are several strategies, ranging from simple adjustments to more advanced techniques:

  • Change Your Fluorophore Strategy: If possible, switch to a brighter fluorophore or one that emits in the red or far-red region of the spectrum (above 600 nm), as autofluorescence is typically weaker at longer wavelengths.[5][10]

  • Optimize Imaging Parameters: If your specific signal is stronger than the autofluorescence, you may be able to reduce the exposure time until the autofluorescence is minimized while your signal remains visible.[11]

  • Apply a Quenching Agent: For specific types of autofluorescence, such as that from lipofuscin, chemical quenchers can be effective.[10][12]

  • Photobleach the Sample: Before labeling, you can intentionally photobleach the endogenous autofluorescence by exposing the sample to a high-intensity light source.[13][14]

  • Use Spectral Unmixing: If you have access to a spectral confocal microscope, you can treat the autofluorescence as a separate fluorescent signal and computationally subtract it from your image.[15][16]

Q3: I have identified aldehyde fixation as the primary cause of my high background. How can I mitigate this?

A3: Fixation-induced autofluorescence is a common issue with a broad emission spectrum.[6][10] Consider the following solutions:

  • Modify Fixation Protocol:

    • Reduce the fixation time to the minimum required to preserve tissue structure.[6][10]

    • Use an alternative fixative, such as an ice-cold organic solvent like methanol or ethanol, especially for cell surface markers.[3][6]

  • Post-Fixation Treatment:

    • Treat samples with a reducing agent like sodium borohydride, which reduces the fluorescent Schiff's bases formed by aldehydes.[4][10]

    • Perform antigen retrieval, as this can sometimes reduce fixation-induced autofluorescence.

Frequently Asked Questions (FAQs)

Q4: What is autofluorescence?

A4: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[1] This is in contrast to the fluorescence from intentionally added fluorescent markers like this compound. It is a nearly universal source of background noise in fluorescence imaging.[2] Common endogenous molecules that cause autofluorescence include NADH, flavins, collagen, elastin, and lipofuscin.[1][17][18]

Q5: How do I set up a proper control for autofluorescence?

A5: The most crucial control is an unstained sample that has gone through all the same processing steps (fixation, permeabilization, etc.) as your labeled sample.[3] Image this control using the exact same settings (laser power, exposure time, gain) that you use for your fully stained sample. This will reveal the intensity and localization of any background fluorescence.[11]

Q6: Can autofluorescence be completely eliminated?

A6: While complete elimination can be difficult, it can often be reduced to a level where it no longer interferes with your analysis.[19] A combination of strategies, such as optimizing sample preparation, choosing appropriate fluorophores, and applying post-processing techniques like spectral unmixing, can dramatically improve the signal-to-noise ratio.[15][19]

Q7: What is spectral unmixing and when should I use it?

A7: Spectral unmixing is a computational technique used to separate the emission spectra of multiple fluorophores within an image.[20] This method can also be used to distinguish the specific signal from your probe from the broad emission spectrum of autofluorescence.[15][21] You should consider using spectral unmixing when you cannot sufficiently reduce autofluorescence through other methods and have access to a spectral imaging system (like a spectral confocal microscope). The process involves acquiring a reference spectrum from an unstained sample (the autofluorescence "fingerprint") and using software to subtract this signature from your experimental images.[22]

Data Presentation

Table 1: Spectral Characteristics of Common Endogenous Fluorophores

This table summarizes the approximate excitation and emission maxima for common sources of autofluorescence in biological samples. These broad spectra often overlap with the signals from blue and green fluorophores.

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
NADH/NADPH ~340 - 360~440 - 470Mitochondria[1][17]
Flavins (FAD, FMN) ~380 - 490~520 - 560Mitochondria[17]
Collagen ~350 - 400~400 - 450Extracellular Matrix[10]
Elastin ~350 - 450~420 - 520Extracellular Matrix[17]
Lipofuscin ~345 - 490~460 - 670Lysosomes (aging cells)[4][17]
Tryptophan ~280~350Proteins[1]

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol uses a high-intensity LED light source to reduce autofluorescence before immunolabeling.[13]

Materials:

  • Slide-mounted tissue sections

  • Phosphate-buffered saline (PBS)

  • High-intensity white LED light source (e.g., a desk lamp or custom array)[13]

Procedure:

  • Prepare your tissue sections as required (e.g., deparaffinization, rehydration).

  • Immerse the slides in a container filled with PBS to prevent drying.

  • Position the LED light source as close to the slides as possible without causing excessive heating.

  • Irradiate the sections for 2-48 hours. The optimal time will depend on the tissue type and the intensity of the light source and must be determined empirically.[13] For some tissues, combining photobleaching with a hydrogen peroxide solution can accelerate the process to around 90 minutes.[23]

  • After photobleaching, wash the slides with PBS.

  • Proceed with your standard staining protocol for this compound.

  • Image the sample alongside a non-bleached control to assess the effectiveness of the treatment.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This method is effective for reducing autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[19][24]

Materials:

  • Stained and coverslipped slides

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 0.1% SBB solution by dissolving 0.1 g of SBB in 100 mL of 70% ethanol.

  • Mix thoroughly and let the solution sit for at least 1 hour.

  • Filter the solution through a 0.2 µm filter immediately before use.

  • After your final staining step with this compound and before mounting, incubate the slides in the filtered 0.1% SBB solution for 5-10 minutes at room temperature.

  • Wash the slides thoroughly in PBS to remove excess SBB.

  • Mount the slides with an appropriate aqueous mounting medium.

Protocol 3: Workflow for Spectral Unmixing

This protocol outlines the general steps for using spectral unmixing to remove autofluorescence. Specific steps will vary depending on the microscope software.

Materials:

  • A sample stained with this compound.

  • An unstained control sample (for the autofluorescence reference spectrum).

  • A spectral confocal microscope and analysis software.

Procedure:

  • Acquire Reference Spectra:

    • Place the unstained control slide on the microscope.

    • Using the spectral detector, acquire a "lambda stack" (a series of images at different emission wavelengths) of a representative region showing strong autofluorescence.

    • From this lambda stack, generate the reference spectrum for autofluorescence and save it in the software's spectral library.

  • Acquire Experimental Image:

    • Place your this compound-stained slide on the microscope.

    • Acquire a lambda stack of your region of interest using the same settings as for the reference spectrum.

  • Perform Linear Unmixing:

    • Open the spectral unmixing function in your software.

    • Load the reference spectrum for autofluorescence.

    • Load the reference spectrum for your specific probe (this compound), which you should have previously acquired from a sample containing only that fluorophore.

    • Execute the unmixing algorithm. The software will generate separate images, one showing the calculated distribution of the autofluorescence signal and another showing the signal from your probe.[22]

  • Analyze Results:

    • Carefully inspect the unmixed image for your probe. The background should be significantly reduced. Check the "residuals" channel, which shows pixels the software could not confidently assign, to assess the quality of the unmixing.[22]

Visualizations

autofluorescence_troubleshooting start High Background in Unstained Control? source_id Identify Source of Autofluorescence start->source_id Yes check_reagents Review Reagents: - Fixative (Aldehydes?) - Media (Phenol Red?) - Consumables source_id->check_reagents check_tissue Review Sample: - Endogenous Fluorophores? (Collagen, NADH, Lipofuscin) source_id->check_tissue mitigation Select Mitigation Strategy check_reagents->mitigation check_tissue->mitigation option_fix Change Fixation: - Methanol/Ethanol - Reduce Time - Sodium Borohydride mitigation->option_fix Fixative issue option_quench Chemical Quenching: - Sudan Black B mitigation->option_quench Lipofuscin option_bleach Photobleaching: - Pre-stain with LED mitigation->option_bleach General option_spectral Computational: - Spectral Unmixing mitigation->option_spectral Advanced option_fluor Change Fluorophore: - Use Far-Red Dye mitigation->option_fluor If possible end_node Image with Improved Signal-to-Noise option_fix->end_node option_quench->end_node option_bleach->end_node option_spectral->end_node option_fluor->end_node

Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation & Survival mtorc1->proliferation inhibitor This compound (Hypothetical PI3K Inhibitor) inhibitor->pi3k

Caption: Hypothetical signaling pathway showing PI3K inhibition.

References

Technical Support Center: Optimization of 6-Fluoroisoquinolin-4-ol for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-Fluoroisoquinolin-4-ol derivatives for improved blood-brain barrier (BBB) penetration.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound for central nervous system (CNS) delivery.

Issue 1: Low in vitro permeability in PAMPA-BBB assay.

  • Question: My this compound derivatives show low permeability (Pe < 4.0 x 10-6 cm/s) in the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). What are the potential causes and how can I troubleshoot this?

  • Answer: Low passive permeability in the PAMPA-BBB assay is often linked to suboptimal physicochemical properties. Here are the likely causes and troubleshooting steps:

    • High Polarity: The polar surface area (PSA) of your compound might be too high (typically > 70-90 Ų for good BBB penetration). The hydroxyl group and the nitrogen in the isoquinoline core contribute to polarity.

      • Troubleshooting:

        • Masking Polarity: Consider prodrug strategies to mask the polar hydroxyl group, for instance, by converting it to an ester or a carbamate.[1] This modification can be designed to be cleaved by enzymes in the brain, releasing the active compound.

        • Structural Modifications: Introduce lipophilic substituents on the isoquinoline ring to increase overall lipophilicity. The addition of small alkyl or aryl groups can be effective.

    • Low Lipophilicity: The octanol/water partition coefficient (LogP) might be too low. For CNS drugs, a LogP in the range of 2-4 is often considered optimal.[2]

      • Troubleshooting:

        • Increase Lipophilicity: As mentioned, adding non-polar functional groups can increase the LogP value. The strategic placement of a methyl or ethyl group, for example, can enhance lipophilicity without significantly increasing molecular weight.

        • Fluorine Substitution: While your core structure already contains fluorine, which can increase lipophilicity, its position is critical.[3][4] Explore the impact of fluorine substitution at other positions on the ring.

    • High Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) can impede BBB penetration.[5] The hydroxyl group in your core structure is a key HBD.

      • Troubleshooting:

        • Reduce HBDs: Besides the prodrug approach, consider bioisosteric replacement of the hydroxyl group with a functionality that is less of a hydrogen bond donor but maintains biological activity.

Issue 2: High efflux ratio in Caco-2 or MDCK-MDR1 assays.

  • Question: My compound has good passive permeability, but a high efflux ratio (ER > 2.0) in an MDCK-MDR1 assay, suggesting it is a substrate for P-glycoprotein (P-gp). How can I address this?

  • Answer: P-gp is a major efflux transporter at the BBB that actively pumps xenobiotics out of the brain.[6][7] A high efflux ratio indicates that your compound is likely a P-gp substrate. Here’s how to troubleshoot this:

    • Structural Modifications to Reduce P-gp Recognition:

      • Reduce Basicity: P-gp often recognizes basic compounds. The nitrogen in the isoquinoline ring contributes to the basicity of your molecule. Investigate if reducing the pKa of this nitrogen through substitution with electron-withdrawing groups is tolerated by the target receptor.

      • Increase Rigidity: Introducing conformational constraints can sometimes disrupt the interaction with P-gp.

      • Modify Substituents: The nature and position of substituents can influence P-gp recognition. Systematically explore different substitution patterns on the isoquinoline ring.

    • Co-administration with a P-gp Inhibitor (for preclinical studies):

      • In preclinical in vivo studies, co-administering your compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help confirm P-gp mediated efflux and assess the potential brain exposure in the absence of this transporter. This is a research tool and not a clinical strategy.

Issue 3: Poor correlation between in vitro data and in vivo brain penetration.

  • Question: My this compound derivative looked promising in in vitro assays (high permeability, low efflux), but it shows low brain-to-plasma concentration ratio (Kp) in rodent studies. What could be the reason?

  • Answer: A discrepancy between in vitro and in vivo results can be due to several factors not captured by simpler models:

    • High Plasma Protein Binding: If your compound is highly bound to plasma proteins (e.g., albumin), the unbound fraction available to cross the BBB is low.

      • Troubleshooting:

        • Measure Plasma Protein Binding: Determine the fraction of unbound drug in plasma.

        • Structural Modification: If binding is excessively high, structural modifications may be necessary to reduce it, although this can be challenging without affecting other properties.

    • Rapid Metabolism: The compound might be rapidly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations.

      • Troubleshooting:

        • Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

        • Block Metabolic Sites: If a specific metabolic "soft spot" is identified, structural modifications at that position (e.g., adding a fluorine atom) can block metabolism and improve stability.

    • Involvement of Other Transporters: While P-gp is a major efflux transporter, others like Breast Cancer Resistance Protein (BCRP) also play a role at the BBB.[7] Your compound might be a substrate for these other transporters.

      • Troubleshooting:

        • Use Specific Cell Lines: Employ cell lines overexpressing other relevant transporters (e.g., MDCK-BCRP) to assess their contribution to efflux.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to consider for optimizing BBB penetration of this compound?

A1: For optimal passive diffusion across the BBB, the following properties are generally desirable for small molecules:

  • Molecular Weight (MW): < 400-500 Da.[8]

  • Lipophilicity (LogP): Between 2 and 4.

  • Polar Surface Area (PSA): < 70-90 Ų.

  • Hydrogen Bond Donors (HBD): ≤ 3.[5]

  • Hydrogen Bond Acceptors (HBA): ≤ 5-7.

  • pKa: Avoid strong basicity.

Q2: What is a typical experimental workflow for assessing the BBB penetration of my new this compound derivatives?

A2: A tiered approach is often most efficient:

  • In Silico Prediction: Start with computational models to predict the physicochemical properties and BBB penetration potential of your designed analogs.[6][7][9]

  • In Vitro Passive Permeability: Use the PAMPA-BBB assay for a high-throughput screen of passive permeability.

  • In Vitro Efflux: For promising candidates from PAMPA, assess P-gp and BCRP efflux using Caco-2 or transfected MDCK cell lines.

  • In Vitro Metabolic Stability: Evaluate the metabolic stability of your compounds in liver microsomes.

  • In Vivo Pharmacokinetics and Brain Penetration: For the most promising candidates, conduct studies in rodents to determine plasma pharmacokinetics and the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[10]

Q3: How does the fluorine atom in this compound affect its BBB penetration?

A3: The fluorine atom can have several effects:

  • Increased Lipophilicity: Fluorine is a lipophilic atom, and its presence can increase the overall LogP of the molecule, which can be beneficial for BBB penetration.[3][4]

  • Metabolic Blocking: A C-F bond is very stable. If placed at a site of metabolism, fluorine can block oxidative degradation, increasing the compound's half-life and systemic exposure.[3]

  • Altered pKa: Fluorine is an electron-withdrawing group and can lower the pKa of the isoquinoline nitrogen, potentially reducing its interaction with P-gp.

  • Conformational Effects: The presence of fluorine can influence the molecule's conformation, which may affect its binding to target receptors and transporters.

Data Presentation

Table 1: Physicochemical Properties and in vitro Permeability of Hypothetical this compound Analogs

Compound IDR1-SubstitutionMW (Da)cLogPTPSA (Ų)HBDPe (10-6 cm/s)
Parent -H179.161.8542.1113.5
Analog-1 -CH3193.192.3542.1115.2
Analog-2 -OCH3209.191.9851.3414.1
Analog-3 -Cl213.602.5542.1116.5
Analog-4 -COOCH3 (Prodrug)237.202.1068.1408.9

Table 2: Efflux Ratios and in vivo Brain Penetration of Selected Analogs

Compound IDP-gp Efflux Ratio (ER)BCRP Efflux Ratio (ER)Plasma Protein Binding (%)Kp (rat)Kp,uu (rat)
Analog-1 2.81.2850.30.15
Analog-3 1.51.1920.80.35
Analog-4 1.11.0781.50.95

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane).

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Assay: The filter plate (donor compartment) containing the test compounds is placed on top of an acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" is incubated at room temperature for a specified time (e.g., 4 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x VA / (Area x Time x (CD - CA)) where C is a constant, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and CD and CA are the concentrations in the donor and acceptor wells, respectively.

Protocol 2: MDCK-MDR1 Efflux Assay

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable filter supports until a confluent monolayer is formed.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side is measured over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Quantification: Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Papp is calculated for both A-B and B-A directions.

  • Efflux Ratio (ER) Calculation: ER = Papp(B-A) / Papp(A-B). An ER > 2.0 is generally considered indicative of active efflux.

Visualizations

Caption: Tiered experimental workflow for assessing BBB penetration.

bbb_optimization_logic cluster_problems Potential Issues cluster_solutions Optimization Strategies start Low Brain Penetration of this compound low_perm Low Passive Permeability start->low_perm high_efflux High P-gp/BCRP Efflux start->high_efflux poor_pk Poor PK Properties (Metabolism, Protein Binding) start->poor_pk mod_physchem Modify Physicochemical Properties - Increase Lipophilicity (LogP) - Decrease PSA - Reduce HBDs low_perm->mod_physchem mod_structure Structural Modifications - Reduce Basicity (pKa) - Increase Rigidity high_efflux->mod_structure mod_metabolism Improve Metabolic Stability - Block Metabolic Soft Spots poor_pk->mod_metabolism goal Improved Brain Penetration mod_physchem->goal mod_structure->goal mod_metabolism->goal

Caption: Troubleshooting logic for improving BBB penetration.

References

reducing cytotoxicity of 6-Fluoroisoquinolin-4-ol in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with 6-Fluoroisoquinolin-4-ol in primary cell cultures. The following information is based on the known mechanisms of related compounds, including fluoroquinolones and isoquinoline derivatives, to provide guidance in the absence of specific data for this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound in primary cells?

A1: While specific data for this compound is limited, based on its structural similarity to fluoroquinolones and isoquinoline derivatives, the cytotoxicity in primary cells may be attributed to one or a combination of the following mechanisms:

  • Inhibition of Topoisomerase II: Like other fluoroquinolones, this compound may interfere with the activity of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This can lead to DNA strand breaks and subsequently trigger apoptosis.

  • Induction of Oxidative Stress: The isoquinoline moiety is known to generate reactive oxygen species (ROS) in some contexts.[3][4][5] An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing cell death.[6][7]

  • Mitochondrial Dysfunction: Fluoroquinolones have been shown to impair mitochondrial DNA replication and function, leading to a depletion of cellular energy (ATP) and the release of pro-apoptotic factors.[8][9]

  • Caspase Activation: Both topoisomerase II inhibition and oxidative stress can converge on the activation of caspases, a family of proteases that execute the apoptotic program.[3][5] Specifically, caspase-3 and caspase-9 activation may be involved.[10]

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the possible reasons?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical insults compared to immortalized cell lines. Their metabolic and proliferative rates are different, which can affect their susceptibility to a cytotoxic compound.

  • Compound Instability: The compound may be unstable in your culture medium, leading to the formation of more toxic byproducts.

  • Off-Target Effects: The compound may have off-target activities that are particularly potent in the specific primary cell type you are using.

  • Experimental Conditions: Factors such as high cell density, prolonged incubation times, or the presence of certain components in the culture medium could exacerbate the cytotoxic effects.

Q3: Are there any general strategies to reduce the cytotoxicity of this compound in my primary cell experiments?

A3: Yes, several strategies can be employed to mitigate cytotoxicity:

  • Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that elicits the desired biological effect with minimal cytotoxicity.

  • Use of Antioxidants: If oxidative stress is a contributing factor, co-incubation with antioxidants may reduce cytotoxicity. N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or glutathione (GSH) are commonly used antioxidants in cell culture.[8]

  • Serum Concentration: For some compounds, the presence of serum can reduce bioavailability and thus toxicity. Experiment with different serum concentrations to find a balance between cell health and compound efficacy.

  • Culture Conditions: Ensure your primary cells are healthy and not under any other stress. Use appropriate, fresh media and maintain optimal culture conditions (temperature, CO2, humidity).[11][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High background cell death in untreated control wells. Primary cells are stressed due to isolation, subculture, or culture conditions.- Ensure optimal cell seeding density. - Use pre-warmed, fresh culture medium. - Minimize handling and environmental stress on the cells.[13] - Check for mycoplasma contamination.
Variability in cytotoxicity across replicate wells. Uneven cell seeding or inconsistent compound concentration.- Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for adding cells and compound. - Mix the compound stock solution thoroughly before dilution.
Unexpectedly rapid cell death. Compound concentration is too high or the incubation time is too long for the specific primary cell type.- Perform a detailed dose-response curve starting from very low concentrations. - Conduct a time-course experiment to determine the onset of cytotoxicity.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different aspects of cell death. MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane integrity.- Use multiple cytotoxicity assays to get a comprehensive picture of the cell death mechanism. For example, an apoptosis assay (e.g., Annexin V/PI staining) can complement viability assays.
Compound precipitates in the culture medium. Poor solubility of the compound at the tested concentration.- Check the solubility of the compound in your culture medium. - Use a lower concentration of the compound. - Consider using a different solvent for the stock solution (ensure the final solvent concentration is non-toxic to the cells).

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the cytotoxicity of this compound in a generic primary human hepatocyte model. This data is for illustrative purposes to guide experimental design.

Table 1: Dose-Dependent Cytotoxicity of this compound on Primary Human Hepatocytes (24h incubation)

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%)
0 (Control)100 ± 4.55 ± 1.2
192 ± 5.18 ± 1.5
575 ± 6.322 ± 2.8
1051 ± 7.245 ± 3.1
2523 ± 4.878 ± 4.5
508 ± 2.195 ± 2.3

Table 2: Effect of Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity (24h incubation)

TreatmentCell Viability (%) (MTT Assay)
Control100 ± 3.8
10 µM this compound52 ± 5.9
10 µM this compound + 1 mM NAC78 ± 6.2
1 mM NAC98 ± 4.1

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Primary cells

    • Complete culture medium

    • This compound

    • 96-well culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader (570 nm)

  • Procedure:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Materials:

    • Primary cells

    • Complete culture medium

    • This compound

    • 96-well culture plates

    • Commercially available LDH cytotoxicity assay kit

    • Plate reader (as per kit instructions)

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, carefully collect a portion of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (lysed cells).

    • Calculate the percentage of LDH release relative to the maximum release control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Isolate/Thaw Primary Cells prep2 Seed cells in 96-well plate prep1->prep2 treat2 Treat cells and incubate prep2->treat2 treat1 Prepare serial dilutions of This compound treat1->treat2 assay1 Perform MTT Assay treat2->assay1 assay2 Perform LDH Assay treat2->assay2 assay3 Perform Apoptosis Assay (Annexin V/PI) treat2->assay3 analysis1 Measure Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % Viability/ % Cytotoxicity analysis1->analysis2

Experimental workflow for assessing cytotoxicity.

signaling_pathway cluster_dna_damage DNA Damage Pathway cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Execution compound This compound topoII Topoisomerase II Inhibition compound->topoII ros Increased ROS Production compound->ros dna_breaks DNA Strand Breaks topoII->dna_breaks caspase9 Caspase-9 Activation dna_breaks->caspase9 mito_dys Mitochondrial Dysfunction ros->mito_dys mito_dys->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential signaling pathways for cytotoxicity.

References

Technical Support Center: Optimizing Pharmacokinetic Properties of 6-Fluoroisoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the pharmacokinetic (PK) properties of 6-Fluoroisoquinolin-4-ol derivatives. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, standardized experimental protocols, and illustrative data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high in vitro potency but poor oral bioavailability in animal models. What are the potential causes?

A1: Poor oral bioavailability despite high potency is a common challenge in drug development.[1] Several factors could be contributing to this issue:

  • Poor Absorption: The compound may have low permeability across the intestinal epithelium. This can be assessed using a Caco-2 permeability assay.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the metabolic clearance rate.[2]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. A bidirectional Caco-2 assay can determine the efflux ratio.

  • Poor Solubility: Low aqueous solubility can limit the dissolution of the compound in the gastrointestinal fluids, thus reducing its absorption.

Q2: How can I interpret the efflux ratio from my Caco-2 permeability assay?

A2: The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction.

  • An ER > 2 generally indicates that the compound is a substrate for active efflux transporters.

  • An ER ≈ 1 suggests that the compound primarily undergoes passive diffusion.

  • An ER < 0.5 may indicate active uptake transport.

Q3: My compound is rapidly cleared in the liver microsomal stability assay. What strategies can I employ to improve its metabolic stability?

A3: Rapid clearance in liver microsomes suggests susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[3] Consider the following medicinal chemistry strategies:

  • Metabolic Site Identification: The first step is to identify the primary site of metabolism on the molecule. This can be done through metabolite identification studies.

  • Blocking Metabolism: Once the metabolic "soft spot" is identified, you can introduce chemical modifications to block or slow down the metabolic process. For fluorinated compounds, strategic placement of additional fluorine atoms can shield susceptible positions from enzymatic attack.[4]

  • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can sometimes slow down metabolism due to the kinetic isotope effect.

  • Structural Modification: Altering the overall structure to reduce its affinity for metabolic enzymes can also be an effective strategy.

Q4: I am observing high variability in my in vivo pharmacokinetic data between animals. What are the common sources of this variability?

A4: High inter-animal variability in pharmacokinetic data is a frequent issue in preclinical studies.[5] Potential sources include:

  • Formulation Issues: Poor solubility or instability of the dosing formulation can lead to inconsistent absorption.

  • Physiological Differences: Age, sex, health status, and genetic differences in metabolic enzymes can all contribute to variability.

  • Dosing Accuracy: Inaccurate dosing, especially with small volumes, can introduce significant error.

  • Stress: Animal stress can affect physiological parameters like blood flow and gastric emptying, influencing drug absorption and distribution.

  • Analytical Variability: Errors during sample collection, processing, and bioanalysis can also contribute to the observed variability.

Troubleshooting Guides

Caco-2 Permeability Assay
Issue Potential Cause(s) Troubleshooting Steps
Low TEER Values Monolayer is not fully confluent or has been compromised.Ensure proper cell seeding density and allow for a full 21-day differentiation period. Handle cell culture plates gently to avoid scratching the monolayer. Check for contamination.
High Efflux Ratio for a Negative Control Leaky monolayer or issues with the assay buffer.Verify monolayer integrity with Lucifer Yellow permeability. Ensure the pH of the apical and basolateral buffers is correct.
Poor Compound Recovery Compound is binding to the plate, is unstable in the assay buffer, or is accumulating in the cells.Use low-binding plates. Assess compound stability in the assay buffer over the incubation period. Lyse the cells at the end of the experiment to quantify intracellular compound concentration.
Inconsistent Papp Values Variability in cell monolayer, temperature fluctuations, or pipetting errors.Standardize cell culture conditions and passage number. Ensure the incubator maintains a constant 37°C. Use calibrated pipettes and consistent pipetting techniques.
Liver Microsomal Stability Assay
Issue Potential Cause(s) Troubleshooting Steps
No Metabolism of Positive Control Inactive microsomes or problem with the NADPH regenerating system.Use a new batch of microsomes. Prepare fresh NADPH regenerating solution immediately before the experiment.
Very Rapid Disappearance of Test Compound (even at time zero) Compound instability in the buffer or non-specific binding.Test the stability of the compound in the incubation buffer without microsomes. Use low-binding plates and include a quenching solution with a strong organic solvent.
High Variability Between Replicates Inhomogeneous microsome suspension or pipetting errors.Ensure the microsome stock is thoroughly mixed before aliquoting. Use calibrated pipettes and reverse pipetting for viscous solutions.
Unexpected Metabolite Profile Contamination of microsomes or test compound.Use high-purity reagents and test compounds. Run a blank sample (microsomes and buffer without test compound) to check for interfering peaks.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • The culture medium is removed from both the apical and basolateral chambers.

    • The apical chamber is filled with the transport buffer containing the test compound.

    • The basolateral chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • The collected samples are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Permeability Assay (Basolateral to Apical - B-A):

    • The procedure is similar to the A-B assay, but the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor chamber

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed phosphate buffer.

    • Add the liver microsome suspension to initiate a pre-incubation at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (mg microsomal protein/mL)

Quantitative Data Summary

Disclaimer: The following table presents representative pharmacokinetic data for fluorinated kinase inhibitors with heterocyclic cores, including isoquinoline-like structures. This data is intended to serve as an illustrative example for researchers working with this compound derivatives, as specific public domain data for this exact chemical series is limited. Researchers should generate and present their own experimental data in a similar format.

Compound IDStructuret1/2 (h) (Rat)CL (mL/min/kg) (Rat)Vd (L/kg) (Rat)F (%) (Rat)
FI-1 6-fluoro-N-phenylisoquinolin-1-amine2.5357.545
FI-2 4-((6-fluoroisoquinolin-4-yl)amino)phenol4.1228.260
FI-3 6-fluoro-4-(1H-pyrazol-4-yl)isoquinoline1.8556.130
FI-4 N-(4-((6-fluoroisoquinolin-4-yl)oxy)phenyl)acetamide6.2159.875

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Evaluation

experimental_workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability metabolic_stability Liver Microsomal Stability permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb cyp_inhibition CYP450 Inhibition ppb->cyp_inhibition dosing Compound Administration (e.g., Oral, IV) cyp_inhibition->dosing sampling Blood Sampling (Time Course) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis lead_optimization Lead Optimization pk_analysis->lead_optimization candidate_selection Candidate Selection pk_analysis->candidate_selection lead_optimization->solubility Iterative Design

Caption: General experimental workflow for the pharmacokinetic evaluation of small molecule drug candidates.

P-glycoprotein (P-gp) Mediated Drug Efflux Signaling Pathway

pgp_efflux cluster_cell Intestinal Epithelial Cell cluster_membrane Apical Membrane pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp drug_out Drug (Intestinal Lumen) pgp->drug_out Efflux drug_in Drug (Intracellular) drug_in->pgp atp ATP atp->pgp

Caption: Simplified diagram of P-glycoprotein (P-gp) mediated drug efflux from an intestinal epithelial cell.

References

Validation & Comparative

A Comparative Guide to Isoquinoline-Based Inhibitors of PARP and Tankyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guide will delve into the mechanism of action, comparative potency, and the signaling pathways affected by these inhibitors. Detailed experimental protocols for assays used to determine inhibitory activity are also provided to aid in the design and interpretation of related research.

Section 1: Isoquinoline Inhibitors of PARP

Poly (ADP-ribose) Polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Several isoquinoline-based PARP inhibitors have been developed, leveraging the isoquinoline core to mimic the nicotinamide moiety of the NAD+ substrate.

Comparative Performance of Isoquinoline-Based PARP Inhibitors

The following table summarizes the in vitro potency of selected isoquinoline-based PARP inhibitors.

Compound IDScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib Phthalazinone (related to isoquinolinone)1.8327.773[2]
YHP-836 Not Specified6.3283.621[2]
Compound 5c Isoquinolinone-Naphthoquinone Hybrid2.4-[3]
Compound 5d Isoquinolinone-Naphthoquinone Hybrid4.8-[3]
Compound 8a Quinoxaline (bioisostere of isoquinolinone)2.31-[4]
Compound 5 Quinoxaline (bioisostere of isoquinolinone)3.05-[4]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway: DNA Damage Repair

PARP enzymes are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[5] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[6]

DNA_Damage_Repair_PARP cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits Repair_Complex->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis leads to (in HR deficient cells) PARP_Inhibitor Isoquinoline PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Cell_Survival Cell Survival HR_Repair->Cell_Survival BRCA_deficient BRCA Deficient (HR Deficient) BRCA_deficient->HR_Repair impairs

Figure 1. Role of PARP in DNA repair and the mechanism of PARP inhibitors.
Experimental Protocol: PARP Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC50 of PARP inhibitors.

Materials:

  • Histone-coated 96-well plates

  • Recombinant PARP1 enzyme

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (isoquinoline inhibitors)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP Assay Buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP Assay Buffer, the test compound at various concentrations, and biotinylated NAD+.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

  • Washing: Wash the plate again to remove unbound Streptavidin-HRP.

  • Signal Generation: Add the chemiluminescent substrate to each well.

  • Measurement: Immediately measure the luminescence signal using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Section 2: Isoquinoline Inhibitors of Tankyrase

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the PARP family that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[7] Dysregulation of the Wnt pathway is implicated in the development of several cancers, making Tankyrase an attractive therapeutic target.[7] Isoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of Tankyrases.[8]

Comparative Performance of Isoquinoline-Based Tankyrase Inhibitors

The following table summarizes the in vitro potency of selected isoquinoline-based Tankyrase inhibitors.

Compound IDScaffoldTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Assay IC50 (nM) (e.g., DLD-1 SuperTopFlash)Reference
XAV939 Triazolopyridinone114-[7]
Compound 11c Isoquinolin-1(2H)-one9329[8]
Compound 21 3-Aryl-5-substituted-isoquinolin-1-onePotent InhibitionPotent InhibitionGrowth inhibition of colorectal cancer cells[9]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway: Wnt/β-catenin

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin by PARylating it, which leads to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival. Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling.[7]

Wnt_Signaling_Tankyrase cluster_0 Wnt/β-catenin Pathway cluster_1 Tankyrase Regulation & Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Axin Axin Destruction_Complex->Axin contains Proteasome Proteasome beta_catenin->Proteasome degraded by Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARylates Ubiquitin Ubiquitin Axin->Ubiquitin ubiquitinated Ubiquitin->Proteasome Tankyrase_Inhibitor Isoquinoline Tankyrase Inhibitor Tankyrase_Inhibitor->Tankyrase inhibits

References

Validating the Biological Target of 6-Fluoroisoquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of a drug's biological target are critical milestones in the drug discovery and development pipeline. This process confirms the molecular entity with which a compound interacts to elicit its pharmacological effect, thereby providing a mechanistic foundation for its therapeutic application. This guide focuses on the methodologies for validating the biological target of the novel compound, 6-Fluoroisoquinolin-4-ol. Due to the absence of publicly available experimental data specifically for this compound, this document will serve as a comparative guide to the established experimental workflows and techniques that are essential for such a validation campaign. We will draw comparisons with well-understood methodologies to provide a robust framework for researchers.

Target Identification and Initial Hypothesis Generation

The initial step in target validation is to generate a hypothesis about the potential biological target(s) of this compound. This is typically achieved through a combination of computational and experimental approaches.

Hypothetical Signaling Pathway for a Kinase Target

Should initial screens suggest that this compound targets a protein kinase, a hypothetical signaling pathway can be mapped to guide further experiments.

G This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Substrate Substrate Target Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical kinase inhibition pathway for this compound.

Comparative Experimental Approaches for Target Validation

Once a target or a class of targets is hypothesized, a suite of experiments is employed to validate the interaction. Below, we compare several state-of-the-art techniques that could be applied to this compound.

Experimental Technique Principle Data Output Alternative Approaches
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Melt curves and isothermal dose-response curves indicating target engagement.Drug Affinity Responsive Target Stability (DARTS), Isothermal Titration Calorimetry (ITC) on purified protein.
Affinity Chromatography Utilizes an immobilized form of the compound to capture its binding partners from a cell lysate.Identification of bound proteins via mass spectrometry.Photo-affinity labeling, Yeast two-hybrid screening.
Kinase Profiling Screens the compound against a large panel of purified kinases to determine its selectivity.IC50 or Ki values for a wide range of kinases.In-cell kinase assays (e.g., NanoBRET), Phosphoproteomics.
Quantitative Proteomics Compares the proteome of cells treated with the compound to untreated cells to identify changes in protein expression or post-translational modifications.Lists of differentially expressed or modified proteins.Western Blotting for specific pathway proteins, Reporter gene assays.

Detailed Experimental Protocols

While specific protocols for this compound are not available, we provide generalized, detailed methodologies for the key experiments mentioned above.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Analysis Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Heat Shock Heat Shock Treat with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Western Blot / MS Western Blot / MS Protein Quantification->Western Blot / MS G Immobilize Compound Immobilize Compound Incubation Incubation Immobilize Compound->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Protein ID (MS) Protein ID (MS) Elution->Protein ID (MS)

Comparative Analysis of 6-Fluoroisoquinolin-4-ol with Known Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 6-Fluoroisoquinolin-4-ol against established drugs. Due to the limited public data on this compound, this comparison utilizes closely related isoquinoline and quinoline derivatives as surrogates to highlight potential therapeutic applications and mechanisms of action.

The isoquinoline and quinoline scaffolds are foundational in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] These nitrogen-containing heterocyclic structures are present in numerous natural alkaloids and synthetic molecules that have been developed into successful drugs.[3][4] Prominent therapeutic areas for these compounds include antimicrobial and anticancer applications.[5][6]

This guide will focus on two key areas where isoquinoline and quinoline derivatives have shown significant promise: as antimicrobial agents, exemplified by the fluoroquinolone antibiotics, and as anticancer agents, with a focus on their diverse mechanisms of action.

Section 1: Antimicrobial Potential - Comparison with Fluoroquinolone Antibiotics

Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity. Their mechanism of action is well-established and involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8] This leads to breaks in the bacterial DNA and ultimately cell death.[9]

While specific antimicrobial data for this compound is not available, novel isoquinoline derivatives have demonstrated potent antibacterial activity against a range of pathogens, including drug-resistant strains.[6][10]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isoquinoline derivatives against various bacterial strains, providing a benchmark for the potential efficacy of new compounds like this compound.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Tricyclic Isoquinoline Derivative (8d) Staphylococcus aureus16[11]
Tricyclic Isoquinoline Derivative (8f) Staphylococcus aureus32[11]
Tricyclic Isoquinoline Derivative (8f) Streptococcus pneumoniae32[11]
Tricyclic Isoquinoline Derivative (8d) Enterococcus faecium128[11]
Tricyclic Isoquinoline Derivative (8f) Enterococcus faecium64[11]
Alkynyl Isoquinoline (HSN584) Methicillin-resistant S. aureus (MRSA)4-8[6]
Alkynyl Isoquinoline (HSN739) Methicillin-resistant S. aureus (MRSA)4-8[6]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

A standard broth microdilution method is used to determine the MIC of a compound.

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of action for fluoroquinolone antibiotics, which serves as a likely model for other quinoline-based antibacterials.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of fluoroquinolone antibiotics.

Section 2: Anticancer Potential - A Multifaceted Approach

Isoquinoline and quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials.[12] Their therapeutic effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.[13][14]

Diverse Mechanisms of Anticancer Activity

The anticancer activity of this class of compounds is not limited to a single target. Different derivatives have been shown to inhibit:

  • Tyrosine Kinases: These enzymes are crucial for cell signaling and are often dysregulated in cancer.[5]

  • Topoisomerases: Similar to their role in bacteria, these enzymes are vital for managing DNA topology during replication in cancer cells.[15]

  • Tubulin Polymerization: Disruption of microtubule dynamics interferes with cell division, leading to apoptosis.[16]

Quantitative Comparison of Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for selected quinoline-based compounds against various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-2-carboxamide Derivative (3) Prostate (PC-3)2.60Pim-1 kinase inhibitor[17]
Quinoline-2-carboxamide Derivative (4) Prostate (PC-3)2.81Pim-1 kinase inhibitor[17]
2-Styrylquinoline Derivative (5) Prostate (PC-3)1.29Pim-1 kinase inhibitor[17]
Tubulin Inhibitor (43) N/A0.00911Tubulin polymerization inhibitor[16]
Tubulin Inhibitor (44) N/A0.0105Tubulin polymerization inhibitor[16]
Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizing Anticancer Signaling Pathways

The following diagram illustrates some of the key signaling pathways targeted by quinoline-based anticancer agents.

Anticancer_Pathways cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Quinoline_Derivative Quinoline-Based Anticancer Agent Tyrosine_Kinase Tyrosine Kinases Quinoline_Derivative->Tyrosine_Kinase Inhibits Topoisomerase Topoisomerases Quinoline_Derivative->Topoisomerase Inhibits Tubulin Tubulin Polymerization Quinoline_Derivative->Tubulin Inhibits Inhibition_of_Proliferation Inhibition of Proliferation Tyrosine_Kinase->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase->Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Inhibition_of_Proliferation

Caption: Key anticancer mechanisms of quinoline derivatives.

Conclusion

While direct experimental data on this compound remains limited, the extensive research on the broader class of isoquinoline and quinoline derivatives provides a strong foundation for predicting its potential therapeutic applications. The established antimicrobial and anticancer activities of these scaffolds, coupled with their diverse mechanisms of action, make this compound a compound of significant interest for further investigation. The experimental protocols and comparative data presented in this guide offer a framework for future studies to elucidate the specific biological profile of this novel molecule.

References

Comparative Analysis of Terpinen-4-ol's Cytotoxic Effects Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic and apoptotic effects of Terpinen-4-ol, a major bioactive component of tea tree oil, across different cancer cell lines. The data presented is compiled from multiple in vitro studies to assist researchers, scientists, and drug development professionals in evaluating its potential as an anti-cancer agent.

Terpinen-4-ol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell types.[1] Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-mediated (intrinsic) pathway, often accompanied by the generation of reactive oxygen species (ROS) and cell cycle arrest.[2][3][4]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Terpinen-4-ol and its observed mechanistic effects in various cancer cell lines.

Table 1: IC50 Values of Terpinen-4-ol in Different Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 Value
A549Non-small Cell Lung Cancer0.052%
CL1-0Human Lung Adenocarcinoma0.046%
HCT116Colorectal Cancer661 µM[3]
RKOColorectal Cancer381 µM[3]
AsPC-1Pancreatic CancerProliferation inhibited by 0.5-2 µM
PANC-1Pancreatic CancerProliferation inhibited by 0.5-2 µM
CCD 841 CoNNormal Colon Epithelial5,347 µM[3]

Table 2: Summary of Terpinen-4-ol's Effects on Various Cancer Cell Lines

Cell LineCancer TypeKey Observed Effects
A549, CL1-0Non-small Cell Lung CancerInduction of p53-dependent apoptosis, mitochondrial membrane potential decrease, activation of caspases-9 and -3, PARP cleavage, G2/M phase cell cycle arrest.[2]
HCT116, RKOColorectal CancerInduction of apoptosis via mitochondrial ROS generation, activation of caspases-3 and -7.[3]
Pancreatic (AsPC-1, PANC-1)Pancreatic CancerSuppression of cell proliferation, migration, and invasion; induction of apoptosis; downregulation of ROCK2.[5]
M14MelanomaInduction of caspase-dependent apoptosis.[2]
AE17, B16Murine Mesothelioma & MelanomaInduction of necrotic cell death and G1 phase cell cycle arrest.[2]
SF767GlioblastomaInduction of p53-mediated apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies are outlined below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Terpinen-4-ol on cancer cells.

  • Procedure:

    • Seed cells (e.g., A549, CL1-0) onto 24-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of Terpinen-4-ol for a specified period (e.g., 24 hours).

    • After incubation, remove the medium and add 200 µL of 1x 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium (MTT) solution to each well.

    • Incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the spectrophotometric absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) group.[2]

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Seed cells (e.g., A549, CL1-0) onto 6 cm dishes and incubate for 24 hours.

    • Expose the cells to different concentrations of Terpinen-4-ol for a specified time (e.g., 6 hours).

    • Harvest the cells by trypsinization and wash twice with PBS.

    • Resuspend the cells in 500 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

    • Incubate for 10 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

3. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

  • Objective: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Procedure:

    • Seed cells onto 96-well plates and treat with various concentrations of Terpinen-4-ol for 24 hours.

    • Stain the cells with 25 µM JC-1 for 30 minutes at 37°C.

    • Measure the fluorescence using a fluorescence plate reader. Read the green fluorescence (J-monomers) at ~540 nm emission and the red fluorescence (J-aggregates) at ~590 nm emission.

    • The change in MMP is indicated by the change in the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial depolarization.[2]

4. Cell Migration and Invasion Assay (Transwell Assay)

  • Objective: To evaluate the effect of Terpinen-4-ol on the migratory and invasive capacity of cancer cells.

  • Procedure:

    • Resuspend cancer cells (e.g., AsPC-1, PANC-1) in a serum-free medium.

    • Add the cell suspension to the upper chambers of Transwell inserts (pre-coated with Matrigel for invasion assays).

    • Add a medium containing 10% FBS to the lower chambers as a chemoattractant.

    • Treat the cells in the upper chamber with different concentrations of Terpinen-4-ol.

    • Incubate for 24 hours.

    • Remove non-invading cells from the top of the membrane.

    • Fix and stain the cells that have migrated/invaded to the bottom of the membrane with 0.5% crystal violet.

    • Count the stained cells under a microscope to quantify migration/invasion.[5]

Visualizations: Signaling Pathways and Workflows

Apoptotic Signaling Pathway of Terpinen-4-ol

Terpinen4ol_Apoptosis_Pathway T4O Terpinen-4-ol ROS ↑ Reactive Oxygen Species (ROS) T4O->ROS p53 ↑ p53 T4O->p53 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax ↑ Bax/Bcl-2 Ratio Bax->Mito p53->Bax Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by Terpinen-4-ol.

General Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start culture 1. Cell Culture (e.g., A549, HCT116) start->culture treatment 2. Treatment with Terpinen-4-ol (Dose-response) culture->treatment viability 3. Cell Viability Assay (e.g., MTT) treatment->viability ic50 4. Calculate IC50 viability->ic50 mechanism 5. Mechanistic Assays ic50->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis mmp MMP Assay (JC-1) mechanism->mmp cell_cycle Cell Cycle Analysis mechanism->cell_cycle end End apoptosis->end mmp->end cell_cycle->end

Caption: Workflow for assessing Terpinen-4-ol's effects.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its structural versatility allows for modifications at various positions, leading to diverse pharmacological profiles, including antitumor, antimicrobial, and enzyme-inhibitory activities. This guide synthesizes SAR data from several studies on substituted isoquinoline analogs to provide insights for the rational design of new therapeutic agents based on this core structure.

I. SAR of Isoquinolin-1-one Analogs as Antitumor Agents

Studies on substituted isoquinolin-1-ones have revealed key structural features that contribute to their anticancer activity. A significant finding is that the nature and position of substituents on the isoquinoline core and on appended phenyl rings dramatically influence cytotoxicity against various human cancer cell lines.

Quantitative Data Summary
CompoundR1R2R3A549 (Lung) IC50 (µM)SK-OV-3 (Ovarian) IC50 (µM)SK-MEL-2 (Melanoma) IC50 (µM)XF498 (CNS) IC50 (µM)HCT-15 (Colon) IC50 (µM)
1 HHH> 100> 100> 100> 100> 100
7 CH33-biphenylH0.931.100.831.501.20
15 CH2CH2CH2OH4'-(piperidinomethyl)phenylH-----

Data adapted from studies on substituted isoquinolin-1-ones. Note that compound 15, an O-(3-hydroxypropyl) substituted analog, was found to have 3-5 times better antitumor activity than the reference compound 1, although specific IC50 values were not provided in the initial abstract.[4]

Key SAR Insights for Isoquinolin-1-ones:
  • Substitution at N-2: The presence of a substituent at the N-2 position appears to be crucial for activity. For instance, a methyl group at N-2 (compound 7) contributes to potent anticancer activity.

  • Substitution at C-3: A bulky aromatic substituent at the C-3 position, such as a biphenyl group (compound 7), is highly favorable for cytotoxicity.

  • Substitution at C-5: Aryl substitution at the C-5 position of related 2,3-dihydroimidazo[2,1-a]isoquinolines has been explored, with O-(3-hydroxypropyl) substitution showing enhanced activity.[4]

Experimental Protocols

In Vitro Anticancer Activity Assay:

The in vitro anticancer activity of the synthesized isoquinolin-1-one analogs was evaluated against a panel of five human cancer cell lines: A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), and HCT-15 (colon). The cytotoxicity was determined using a sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells were plated in 96-well microtiter plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation and Staining: The cells were fixed with trichloroacetic acid and stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

  • Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris buffer (pH 10.5), and the absorbance was measured at 540 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

II. SAR of Tetrahydroisoquinoline (THIQ) Analogs

THIQ derivatives have been investigated for a variety of biological activities, including antibacterial and antimalarial effects. The substitution pattern on both the tetrahydroisoquinoline core and any appended aromatic rings plays a critical role in determining the potency and selectivity of these compounds.

Quantitative Data Summary: Antimalarial Activity of 1-Aryl-6-hydroxy-THIQ Analogs
CompoundR (at C-1)P. falciparum IC50 (µM)
177 4-ChlorophenylPotent (Comparable to Chloroquine)
178 4-FluorophenylPotent (Comparable to Chloroquine)
179 4-BromophenylPotent (Comparable to Chloroquine)

Data adapted from a study on 1-aryl-6-hydroxy-THIQ analogs.[5]

Key SAR Insights for THIQs:
  • Substitution at C-1: The presence of an aryl group at the C-1 position is a common feature in biologically active THIQs. Halogen substitution on this aryl ring (e.g., chloro, fluoro, bromo) is well-tolerated and can lead to potent antimalarial activity.[5]

  • Substitution at C-6: A hydroxyl group at the C-6 position appears to be a favorable feature for the antimalarial activity of 1-aryl-THIQ analogs.[5]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay:

The antiplasmodial activity of the THIQ analogs was assessed against the chloroquine-sensitive strain of Plasmodium falciparum (3D7) using the Malaria SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Compound Treatment: The synchronized ring-stage parasites were incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Lysis and Staining: After incubation, the cells were lysed, and the DNA was stained with SYBR Green I dye.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 Determination: The IC50 values were calculated by a nonlinear regression analysis of the dose-response curves.

III. Inferred SAR for 6-Fluoroisoquinolin-4-ol Analogs

Based on the data from related isoquinoline scaffolds, we can infer some potential SAR trends for the this compound core. These inferences should be treated as hypotheses for guiding future research.

Logical Relationship Diagram

SAR_Inference cluster_scaffold This compound Core cluster_substituents Potential Substituent Effects cluster_properties Predicted Biological Activity Core This compound C1_Sub C-1 Substitution (e.g., Aryl, Alkyl) C3_Sub C-3 Substitution (e.g., Bulky Aromatic) N2_Sub N-2 Substitution (e.g., Alkyl) Activity Modulated Biological Activity (e.g., Kinase Inhibition, Anticancer) C1_Sub->Activity Influences potency and selectivity (from THIQs) C3_Sub->Activity Potentially enhances cytotoxicity (from Isoquinolin-1-ones) N2_Sub->Activity May be crucial for activity (from Isoquinolin-1-ones)

Caption: Inferred SAR for this compound analogs.

Key Inferences:
  • Role of 6-Fluoro Group: Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity. The 6-fluoro substituent in the target scaffold could potentially enhance biological activity and improve pharmacokinetic properties.

  • Role of 4-ol Group: The hydroxyl group at the C-4 position can act as both a hydrogen bond donor and acceptor, potentially facilitating key interactions with biological targets such as enzyme active sites. Its presence is expected to significantly influence the binding mode and potency of the analogs.

  • Substitution at other positions: Based on the SAR of related isoquinolines, substitutions at positions C-1, N-2, and C-3 are likely to be critical for modulating the biological activity of this compound analogs.

IV. Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on novel isoquinoline analogs.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., in vitro assay) Characterization->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Start Inactive SAR_Analysis SAR Analysis and Lead Selection Hit_Ident->SAR_Analysis Active Lead_Opt Lead Optimization (Iterative Design and Synthesis) SAR_Analysis->Lead_Opt Advanced_Studies In-depth Biological Evaluation (e.g., in vivo studies) SAR_Analysis->Advanced_Studies Lead_Opt->Synthesis

Caption: General workflow for SAR studies of isoquinoline analogs.

Conclusion

While direct experimental data on the SAR of this compound analogs is currently limited, the analysis of related isoquinoline derivatives provides a valuable framework for guiding the design and synthesis of new compounds. The insights from isoquinolin-1-ones and tetrahydroisoquinolines suggest that substitutions at positions C-1, N-2, and C-3 are critical for biological activity. The 6-fluoro and 4-ol functionalities of the target scaffold are expected to play significant roles in modulating potency, selectivity, and pharmacokinetic properties. Further research is warranted to synthesize and evaluate a library of this compound analogs to establish a definitive SAR for this promising chemical class.

References

A Guide to Confirming On-Target Activity of Novel Small Molecule Inhibitors Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Validating that a small molecule inhibitor engages its intended target and that this engagement is responsible for the observed cellular phenotype is a critical step in drug discovery. Genetic approaches provide powerful tools to unequivocally link a compound's activity to its target. While specific information regarding "6-Fluoroisoquinolin-4-ol" is not publicly available, this guide provides a comprehensive overview of the principles and methods for confirming the on-target activity of a hypothetical small molecule inhibitor, "Compound X," using genetic methodologies. This guide is intended for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will consider a hypothetical scenario where Compound X has been identified as a potent inhibitor of Target Kinase A (TKA) , a protein implicated in a cancer-related signaling pathway.

Hypothetical Signaling Pathway of Target Kinase A (TKA)

The following diagram illustrates the hypothetical signaling pathway in which TKA plays a crucial role. In this pathway, an upstream growth factor receptor (GFR) activates TKA, which in turn phosphorylates and activates a downstream transcription factor (TF), leading to the expression of genes involved in cell proliferation.

TKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) TKA Target Kinase A (TKA) GFR->TKA Activates TF Transcription Factor (TF) TKA->TF Phosphorylates and Activates Gene Proliferation Genes TF->Gene Promotes Transcription GrowthFactor Growth Factor GrowthFactor->GFR Binds and Activates CompoundX Compound X CompoundX->TKA Inhibits

Figure 1: Hypothetical Signaling Pathway of Target Kinase A (TKA).

Experimental Workflow for On-Target Validation using CRISPR-Cas9

A key genetic approach to validate that Compound X's antiproliferative effects are mediated through TKA is to assess the compound's activity in cells where the TKA gene has been knocked out using CRISPR-Cas9. If Compound X acts on-target, its effect should be diminished or absent in TKA knockout cells, as the molecular target is no longer present.

CRISPR_Workflow cluster_setup cluster_crispr cluster_treatment cluster_conclusion A Cancer Cell Line (Expressing TKA) B Transfect with Cas9 and TKA-targeting gRNA A->B C Select and Expand Single-Cell Clones B->C D Validate TKA Knockout (Western Blot, Sequencing) C->D E1 Wild-Type (WT) Cells D->E1 E2 TKA Knockout (KO) Cells D->E2 F1 Treat with Compound X (Dose-Response) E1->F1 F2 Treat with Compound X (Dose-Response) E2->F2 G1 Measure Cell Viability (e.g., MTT Assay) F1->G1 G2 Measure Cell Viability (e.g., MTT Assay) F2->G2 H Compare IC50 Values (WT vs. KO) G1->H G2->H I On-Target Activity Confirmed if IC50 in KO >> IC50 in WT H->I

Figure 2: Experimental Workflow for TKA Target Validation.

Data Presentation: Comparison of Compound X Activity

The quantitative data from the cell viability assays would be summarized to compare the potency of Compound X in wild-type versus TKA knockout cells. A significant shift in the half-maximal inhibitory concentration (IC50) is a strong indicator of on-target activity.

Cell LineTarget (TKA) ExpressionCompound X IC50 (nM)Fold Shift in IC50 (KO/WT)
Wild-Type (WT)Present50-
TKA Knockout (KO)Absent> 10,000> 200
Scrambled gRNA ControlPresent551.1

Table 1: Hypothetical quantitative data comparing the antiproliferative activity of Compound X in wild-type and TKA knockout cells. The significant increase in the IC50 value in the TKA knockout cell line suggests that the antiproliferative effect of Compound X is dependent on the presence of its target, TKA.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TKA for Target Validation

This protocol outlines the key steps for generating a knockout cell line to validate the on-target activity of a small molecule inhibitor.

1. gRNA Design and Cloning:

  • Design two to three single guide RNAs (gRNAs) targeting early exons of the TKA gene using a publicly available design tool (e.g., CHOPCHOP, Synthego).

  • Select gRNAs with high predicted on-target efficiency and low predicted off-target scores.

  • Synthesize and clone the gRNA sequences into a suitable expression vector that also contains a Cas9 nuclease expression cassette and a selection marker (e.g., puromycin resistance).

2. Transfection and Selection:

  • Transfect the cancer cell line of interest with the gRNA/Cas9 expression plasmid using a suitable method (e.g., lipofection, electroporation).

  • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Maintain a control plate of untransfected cells to ensure the effectiveness of the selection agent.

3. Single-Cell Cloning:

  • After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.

  • Allow individual cells to grow into colonies.

4. Knockout Validation:

  • Expand the single-cell clones and harvest genomic DNA and protein lysates.

  • Genomic DNA Analysis: Amplify the gRNA target region by PCR and sequence the product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Expression Analysis: Perform a Western blot on the protein lysates using an antibody specific for TKA to confirm the absence of TKA protein expression in the knockout clones.

5. Phenotypic Assay:

  • Once knockout is confirmed, plate the wild-type and validated TKA knockout cells.

  • Treat the cells with a range of concentrations of Compound X for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 values for Compound X in both cell lines and determine the fold shift.

Comparison with Alternative Approaches

While CRISPR-Cas9 mediated knockout is a definitive method for target validation, other genetic and non-genetic approaches can also be employed.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Permanent disruption of the target gene.Provides a clear, unambiguous genetic validation.[1]Can be time-consuming to generate and validate clonal cell lines; potential for off-target effects.
RNA Interference (RNAi) Transient knockdown of target mRNA using siRNA or shRNA.Faster to implement than CRISPR knockout.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[2]
Drug-Resistant Mutant Introduction of a mutation in the target protein that prevents compound binding but preserves protein function.Directly demonstrates engagement of the compound with the target.Requires detailed structural information of the compound-target interaction; can be technically challenging to create.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Unbiased, proteome-wide assessment of target engagement in a cellular context.[3]Requires specialized equipment and bioinformatics expertise for data analysis.

Table 2: Comparison of different methods for target validation. Each method offers distinct advantages and disadvantages, and the choice of approach will depend on the specific research question and available resources.

Genetic approaches, particularly CRISPR-Cas9 mediated gene editing, are indispensable tools for the rigorous validation of a small molecule's on-target activity.[1] By demonstrating a clear phenotypic shift upon target removal, researchers can build strong confidence that the compound's biological effects are mediated through its intended molecular target. This foundational knowledge is crucial for the continued development of novel therapeutics.

References

The Efficacy of Substituted Isoquinolin-4-ols: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory settings to preclinical models is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of substituted isoquinolin-4-ol derivatives, a class of compounds demonstrating significant therapeutic promise. Due to the limited availability of specific data on 6-Fluoroisoquinolin-4-ol, this guide will utilize data from closely related and well-studied isoquinoline derivatives to illustrate their potential anticancer and antibacterial activities.

The isoquinoline scaffold is a key structural motif in a multitude of natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The functionalization of the isoquinoline core, particularly at the 4-position, has been a focal point of medicinal chemistry efforts to develop novel therapeutic agents.

Anticancer Activity: A Tale of Two Derivatives

In a comprehensive study, two novel isoquinoline derivatives, designated as B01002 and C26001, were synthesized and evaluated for their potential in treating ovarian cancer.[3] These compounds serve as excellent surrogates to understand the potential efficacy of substituted isoquinolin-4-ols.

In Vitro Antiproliferative and Proapoptotic Activity

The initial assessment of B01002 and C26001 was conducted on the SKOV3 human ovarian cancer cell line. The in vitro antiproliferative activity was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability. Both compounds exhibited a dose-dependent inhibition of SKOV3 cell proliferation.[3]

Further investigation into the mechanism of action revealed that both compounds induce apoptosis, or programmed cell death, in ovarian cancer cells. This was confirmed through Hoechst staining and flow cytometric analysis.[3]

CompoundCell LineAssayEndpointResult
B01002 SKOV3 Ovarian CancerCCK-8IC507.65 µg/mL
C26001 SKOV3 Ovarian CancerCCK-8IC5011.68 µg/mL
B01002SKOV3 Ovarian CancerHoechst StainingApoptosis InductionConfirmed
C26001SKOV3 Ovarian CancerHoechst StainingApoptosis InductionConfirmed
B01002SKOV3 Ovarian CancerFlow CytometryApoptosis InductionConfirmed
C26001SKOV3 Ovarian CancerFlow CytometryApoptosis InductionConfirmed
In Vivo Antitumor Efficacy

The promising in vitro results prompted the evaluation of B01002 and C26001 in a preclinical in vivo model. A xenograft mouse model was established using SKOV3 cells to assess the antitumor efficacy and safety of the compounds.[3]

The in vivo study demonstrated that both B01002 and C26001 significantly inhibited tumor growth with good safety profiles. The tumor growth inhibition (TGI) was remarkable for both compounds, indicating their potential as effective anticancer agents.[3] To further validate the in vivo mechanism, resected tumors were analyzed using Ki-67 staining and TUNEL assays, which confirmed the inhibition of proliferation and induction of apoptosis, respectively.[3]

CompoundAnimal ModelTumor TypeKey Finding
B01002 Xenograft MouseSKOV3 Ovarian Cancer99.53% Tumor Growth Inhibition
C26001 Xenograft MouseSKOV3 Ovarian Cancer84.23% Tumor Growth Inhibition

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The isoquinoline scaffold has also been explored for its antibacterial potential. A class of alkynyl isoquinolines has shown potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]

In Vitro Antibacterial Efficacy

The in vitro antibacterial activity of representative alkynyl isoquinoline compounds, HSN584 and HSN739, was evaluated against various clinically important Gram-positive bacteria. The minimal inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined.[4]

CompoundBacterial StrainMIC (µg/mL)
HSN584 Methicillin-resistant S. aureus (MRSA)4
HSN739 Methicillin-resistant S. aureus (MRSA)4
HSN584Staphylococcus epidermidis4-8
HSN739Staphylococcus epidermidis4-8
HSN584Listeria monocytogenes4
HSN739Listeria monocytogenes4
HSN584Streptococcus pneumoniae4-16
HSN739Streptococcus pneumoniae4-16
Intracellular Activity

A critical aspect of antibacterial efficacy is the ability to eradicate bacteria that reside within host cells. HSN584 and HSN739 were shown to reduce the load of MRSA within macrophages, a feat that the clinically used antibiotic vancomycin was unable to achieve.[4] This highlights a significant advantage of these isoquinoline derivatives.

Experimental Protocols

In Vitro Anticancer Assays
  • Cell Culture: SKOV3 ovarian cancer cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • CCK-8 Assay: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration. CCK-8 solution was then added to each well, and the absorbance was measured at 450 nm to determine cell viability.

  • Hoechst Staining: Treated cells were stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells were identified by their characteristic condensed and fragmented nuclei under a fluorescence microscope.

  • Flow Cytometry: Cells were treated with the compounds, harvested, and stained with Annexin V and propidium iodide. The percentage of apoptotic cells was quantified using a flow cytometer.[3]

In Vivo Xenograft Model
  • Animal Model: Female nude mice were used for the study.

  • Tumor Implantation: SKOV3 cells were injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The test compounds were administered intraperitoneally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume was measured regularly throughout the study. At the end of the experiment, the tumors were excised, weighed, and processed for further analysis (Ki-67 and TUNEL assays).[3]

In Vitro Antibacterial Assays
  • Bacterial Strains: Clinically relevant Gram-positive bacterial strains, including MRSA, were used.

  • MIC Determination: The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria were grown in 96-well plates with serial dilutions of the test compounds. The MIC was recorded as the lowest concentration that inhibited visible bacterial growth after incubation.[5]

  • Intracellular Activity Assay: Macrophages were infected with MRSA and then treated with the test compounds or control antibiotics. After a specific incubation period, the macrophages were lysed, and the intracellular bacterial load was determined by plating the lysates and counting the colony-forming units.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of isoquinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[6]

anticancer_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Isoquinoline Isoquinoline Derivative Isoquinoline->RTK IAPs Inhibitor of Apoptosis Proteins (IAPs) Isoquinoline->IAPs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases IAPs->Caspases Caspases->Apoptosis

Anticancer Signaling Pathways Targeted by Isoquinolines.

The antibacterial mechanism of alkynyl isoquinolines involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis.[4]

antibacterial_workflow Start In Vitro Antibacterial Screening MIC Determine Minimal Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimal Bactericidal Concentration (MBC) MIC->MBC Intracellular Assess Intracellular Activity in Macrophages MBC->Intracellular Mechanism Mechanism of Action Studies Intracellular->Mechanism CellWall Cell Wall Biosynthesis Assay Mechanism->CellWall NucleicAcid Nucleic Acid Biosynthesis Assay Mechanism->NucleicAcid Proteomics Global Proteomics Analysis Mechanism->Proteomics InVivo In Vivo Efficacy Studies (e.g., Mouse Infection Model) Mechanism->InVivo

Experimental Workflow for Antibacterial Evaluation.

References

benchmarking 6-Fluoroisoquinolin-4-ol against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. To ascertain the therapeutic potential of a new chemical entity, rigorous benchmarking against established inhibitors is paramount. This guide provides a framework for the comparative evaluation of an investigational kinase inhibitor, exemplified here as "6-Fluoroisoquinolin-4-ol," against a panel of well-characterized kinase inhibitors: Imatinib, Dasatinib, and Sorafenib. Due to the current lack of publicly available data for this compound, this document serves as a template for researchers to structure their own comparative studies.

Data Presentation: Comparative Inhibitor Activity

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against its intended target(s) and to compare these metrics with those of existing drugs. The following table summarizes the biochemical and cellular activities of our selected reference inhibitors. Researchers should aim to populate a similar table with data for their investigational compound.

InhibitorPrimary Target(s)Other Key TargetsBiochemical IC50 (nM)Cellular IC50 (nM)Reference Cell Line(s)
Investigational Inhibitor (this compound) [Target Kinase][Secondary Targets][Experimental Value][Experimental Value][Cell Line Used]
Imatinib Bcr-Ablc-Kit, PDGFR600 (v-Abl)[1][2]32,400 (NCI-H727)[2]K562, NCI-H727, BON-1
100 (c-Kit)[1][2]
100 (PDGFR)[1][2]
Dasatinib Bcr-Abl, Srcc-Kit, PDGFR<1 (Bcr-Abl)[3]4.6 (K562)[4]K562, PC3, MDA-MB-231
0.8 (Src)[3]9.4 (PC3)[5]
79 (c-Kit)[3]12 (MDA-MB-231)[5]
Sorafenib Raf-1, B-RafVEGFR2, VEGFR3, PDGFRβ, c-Kit6 (Raf-1)[6]100 (MDA-MB-231, pERK)[6]MDA-MB-231
22 (B-Raf)[7]
90 (VEGFR2)[6]
20 (VEGFR3)[6]
57 (PDGFRβ)[6]
68 (c-Kit)[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Biochemical IC50 is determined in cell-free assays, while cellular IC50 is determined in cell-based assays.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data. Below are standard methodologies for key assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase. Radiometric assays are often considered the gold standard.[9]

Principle: This method measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is quantified to determine kinase activity.[10]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific peptide or protein substrate, and the investigational inhibitor (e.g., this compound) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.[10]

  • Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of the inhibitor on the proliferation or viability of cancer cell lines that are dependent on the target kinase for growth and survival.[11]

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl, MDA-MB-231 for Raf) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the investigational inhibitor or reference compounds for 72 hours.

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blotting for Target Phosphorylation

This technique is used to assess the inhibitor's ability to block the phosphorylation of the target kinase or its downstream substrates within the cell, confirming target engagement.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., phospho-Bcr-Abl, phospho-Src, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total protein to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the reference inhibitors. Understanding these pathways is crucial for interpreting the mechanism of action of a novel inhibitor.

Bcr_Abl_Signaling BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Survival

Caption: Bcr-Abl Signaling Pathway.[12][13][14]

Src_Signaling Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK RAS-MAPK Pathway RAS-MAPK Pathway Src->RAS-MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Src->PI3K/AKT Pathway STAT3 STAT3 Src->STAT3 Migration & Invasion Migration & Invasion FAK->Migration & Invasion Cell Proliferation Cell Proliferation RAS-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival STAT3->Cell Proliferation

Caption: Src Signaling Pathway.[15][16][17]

RAF_MEK_ERK_Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: RAF-MEK-ERK Signaling Pathway.[18][19][20]

Experimental Workflow

The following diagram outlines a general workflow for the initial benchmarking of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Cell Proliferation Assay Cell Proliferation Assay Determine IC50->Cell Proliferation Assay Kinase Selectivity Panel Kinase Selectivity Panel Assess Off-Target Effects Assess Off-Target Effects Kinase Selectivity Panel->Assess Off-Target Effects Assess Off-Target Effects->Cell Proliferation Assay Determine GI50 Determine GI50 Cell Proliferation Assay->Determine GI50 Lead Candidate Lead Candidate Determine GI50->Lead Candidate Western Blot Western Blot Confirm Target Engagement Confirm Target Engagement Western Blot->Confirm Target Engagement Confirm Target Engagement->Lead Candidate Novel Compound Novel Compound Novel Compound->Biochemical Assay Novel Compound->Kinase Selectivity Panel

Caption: Kinase Inhibitor Benchmarking Workflow.[21][22]

References

A Guide to Validating the Mechanism of Action of Terpinen-4-ol Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject Compound: Initial searches for "6-Fluoroisoquinolin-4-ol" did not yield sufficient public data to construct a comprehensive validation guide. Therefore, this guide will focus on Terpinen-4-ol , a well-researched natural compound with established anticancer and antibacterial properties, to illustrate the principles of validating a compound's mechanism of action using orthogonal methods. This guide is intended for researchers, scientists, and drug development professionals.

Terpinen-4-ol is the primary active constituent of tea tree oil and has garnered significant interest for its therapeutic potential. Validating its mechanism of action is crucial for its development as a potential therapeutic agent. This guide provides a framework for such validation, comparing its performance with alternative treatments and providing supporting experimental data.

I. Anticancer Mechanism of Action of Terpinen-4-ol

The primary anticancer mechanism of Terpinen-4-ol is the induction of apoptosis in cancer cells through a mitochondria-mediated pathway that is often p53-dependent.[1] This process involves the activation of caspases and disruption of the mitochondrial membrane potential.

Signaling Pathway of Terpinen-4-ol Induced Apoptosis

G T4O Terpinen-4-ol ROS ↑ Reactive Oxygen Species (ROS) T4O->ROS p53 ↑ p53 T4O->p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Terpinen-4-ol-induced apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy of Terpinen-4-ol

The cytotoxic effects of Terpinen-4-ol have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Cell LineCancer TypeIC50 of Terpinen-4-olReference
A549Non-small cell lung cancer0.052%[1]
CL1-0Non-small cell lung cancer0.046%[1]
HCT116Colorectal cancer661 µM[2]
RKOColorectal cancer381 µM[2]
HSC-3Oral squamous cell carcinoma0.3%[3]
SCC-25Oral squamous cell carcinoma0.45%[3]
Orthogonal Methods for Validating Anticancer Mechanism

To robustly validate the apoptotic mechanism of Terpinen-4-ol, a combination of orthogonal experimental approaches is recommended.

Experimental Workflow: In Vitro Validation of Apoptosis

G cluster_0 Cell Culture & Treatment cluster_1 Orthogonal Assays cluster_2 Data Analysis & Conclusion start Seed Cancer Cells treat Treat with Terpinen-4-ol start->treat mtt MTT Assay (Cell Viability) treat->mtt facs Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->facs wb Western Blot (Apoptosis Markers) treat->wb analysis Analyze Data mtt->analysis facs->analysis wb->analysis conclusion Confirm Apoptotic Mechanism analysis->conclusion

Caption: Experimental workflow for the in vitro validation of Terpinen-4-ol's apoptotic mechanism.

Comparison with Alternatives: Combination Therapy

Terpinen-4-ol has shown synergistic effects when combined with standard chemotherapeutic agents, suggesting its potential as an adjuvant therapy.[4][5]

Cell LineTreatmentGrowth InhibitionReference
HCT-116Terpinen-4-ol + 0.2µM Oxaliplatin83%[4]
HCT-116Terpinen-4-ol + 0.5µM 5-Fluorouracil91%[4]
Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of Terpinen-4-ol and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

  • Cell Culture and Treatment: Culture and treat cells with Terpinen-4-ol as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

II. Antibacterial Mechanism of Action of Terpinen-4-ol

Terpinen-4-ol exhibits broad-spectrum antibacterial activity, primarily by disrupting the bacterial cell membrane and cell wall.[6][7] Some evidence also suggests it may interact with and inhibit penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[8]

Proposed Antibacterial Mechanisms of Terpinen-4-ol

G T4O Terpinen-4-ol Membrane Bacterial Cell Membrane Disruption T4O->Membrane PBP2a Inhibition of PBP2a (in MRSA) T4O->PBP2a Leakage Leakage of Ions (Ca²⁺, Mg²⁺) & LDH Membrane->Leakage BacterialDeath Bacterial Cell Death Leakage->BacterialDeath CellWall Impaired Cell Wall Synthesis PBP2a->CellWall CellWall->BacterialDeath

Caption: Proposed antibacterial mechanisms of action for Terpinen-4-ol.

Quantitative Data: In Vitro Antibacterial Activity of Terpinen-4-ol

The antibacterial potency of Terpinen-4-ol is determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Bacterial StrainMICMBCReference
Staphylococcus aureus0.25% (v/v)0.5% (v/v)[9]
Streptococcus agalactiae98 µg/mL196 µg/mL[7]
Legionella pneumophila0.06-0.125% (v/v)0.25-0.5% (v/v)[10]
Orthogonal Methods for Validating Antibacterial Mechanism

A multi-faceted approach is necessary to confirm the antibacterial mechanism of Terpinen-4-ol.

Experimental Workflow: Validation of Bacterial Membrane Disruption

G cluster_0 Bacterial Culture & Treatment cluster_1 Orthogonal Assays cluster_2 Data Analysis & Conclusion start Grow Bacteria to Log Phase treat Treat with Terpinen-4-ol start->treat leakage Leakage Assays (LDH, Ions) treat->leakage microscopy Electron Microscopy (TEM/SEM) treat->microscopy docking Molecular Docking (e.g., with PBP2a) treat->docking analysis Analyze Data leakage->analysis microscopy->analysis docking->analysis conclusion Confirm Membrane Disruption & Target analysis->conclusion

Caption: Experimental workflow for validating the membrane-disrupting mechanism of Terpinen-4-ol.

Experimental Protocols
  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer.

  • Treatment: Incubate the bacterial suspension with various concentrations of Terpinen-4-ol and controls (positive control: lysis buffer; negative control: vehicle).

  • Supernatant Collection: Centrifuge the bacterial suspension and collect the supernatant.

  • LDH Assay: Transfer the supernatant to a new 96-well plate. Add an LDH assay reagent mix (containing a tetrazolium salt) and incubate at room temperature, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to quantify the formazan product.[12]

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

  • Bacterial Preparation: Prepare a bacterial suspension as for the LDH assay.

  • Fluorescent Dye Incubation: Incubate the bacterial suspension with a membrane-impermeable fluorescent dye (e.g., propidium iodide) and Terpinen-4-ol.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates dye entry into the cells due to membrane permeabilization.

  • Microscopy: Alternatively, visualize the stained bacteria using fluorescence microscopy.

Conclusion

The validation of a compound's mechanism of action is a critical step in drug discovery and development. As illustrated with Terpinen-4-ol, employing a suite of orthogonal methods provides a robust and comprehensive understanding of its biological activity. By combining in vitro assays that probe different aspects of a proposed mechanism, along with in silico and in vivo studies, researchers can build a strong body of evidence to support their hypotheses. This guide provides a template for such an approach, emphasizing the importance of quantitative data, detailed protocols, and clear visualization of complex biological processes.

References

Navigating the Nuances of PARP Inhibition: A Comparative Guide to the Species-Specificity of 5-Benzamidoisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the species-specificity of the selective PARP-2 inhibitor, 5-Benzamidoisoquinolin-1-one. Due to the absence of publicly available scientific data on 6-Fluoroisoquinolin-4-ol, this guide focuses on a well-characterized alternative from the same chemical class, offering valuable insights into its comparative performance and the methodologies for its evaluation.

Introduction to 5-Benzamidoisoquinolin-1-one

5-Benzamidoisoquinolin-1-one is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the cellular response to DNA damage. The selective inhibition of PARP-2 over the closely related PARP-1 is a critical area of research, as it may offer a more targeted therapeutic approach with a potentially improved side-effect profile. This guide delves into the species-specific activity of 5-Benzamidoisoquinolin-1-one, providing a comparative analysis with other PARP inhibitors and detailed experimental protocols for assessing its efficacy.

Comparison with Alternatives

Table 1: In Vitro Inhibition of PARP-1 and PARP-2 by 5-Benzamidoisoquinolin-1-one

CompoundTargetIC50 (µM)Selectivity (PARP-1 IC50 / PARP-2 IC50)
5-Benzamidoisoquinolin-1-onePARP-10.289.3
PARP-20.03

Data sourced from a study evaluating a series of isoquinolin-1-ones.[1]

Table 2: Comparative In Vitro Activity of Isoquinoline PARP Inhibitors in Human and Rat Cell Lines

CompoundCell Line (Species)TargetIC50 (µM)
BYK49187A549 (Human)PARP~0.1
C4I (Human)PARP~0.1
H9c2 (Rat)PARP~0.1
BYK204165A549 (Human)PARP-1>10
C4I (Human)PARP-1>10
H9c2 (Rat)PARP-1>10

This table showcases the activity of other isoquinoline PARP inhibitors, demonstrating activity across human and rat cell lines.[2]

Detailed Experimental Protocols

A detailed methodology is crucial for the accurate assessment of inhibitor potency and selectivity. Below is a representative protocol for an in vitro PARP inhibition assay, based on commonly used methods.

In Vitro PARP Inhibition Assay (Fluorometric)

This assay quantifies PARP activity by measuring the consumption of NAD+, a co-substrate of the PARP enzyme.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (e.g., 5-Benzamidoisoquinolin-1-one) dissolved in DMSO

  • Detection Reagent (e.g., a fluorescent NAD+ detection kit)

  • 384-well black assay plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • Enzyme and DNA Preparation: Dilute the PARP enzyme and activated DNA to their final concentrations in pre-chilled assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound solution to the wells of the 384-well plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of the detection reagent to each well.

    • Incubate for an additional 15 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 405 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 values by fitting the data to a dose-response curve.

Visualizing the Science

To better understand the underlying biology and experimental design, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1/2 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits Ligase3 DNA Ligase III XRCC1->Ligase3 PolB DNA Polymerase β XRCC1->PolB Repair DNA Repair Ligase3->Repair PolB->Repair Inhibitor 5-Benzamidoisoquinolin-1-one Inhibitor->PARP1 inhibits

Caption: PARP Signaling Pathway in DNA Repair.

Experimental_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds setup_rxn Set up Reaction in Plate (Compounds + Enzyme/DNA) prep_compounds->setup_rxn prep_reagents Prepare Enzyme and DNA prep_reagents->setup_rxn initiate_rxn Initiate Reaction with NAD+ setup_rxn->initiate_rxn incubate Incubate at RT initiate_rxn->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Fluorescence add_detection->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: In Vitro PARP Inhibition Assay Workflow.

References

Comparative Study: Fluorinated vs. Non-Fluorinated Isoquinolinols in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the impact of fluorination on the biological activity, physicochemical properties, and pharmacokinetic profiles of isoquinolinol-based kinase inhibitors.

In the landscape of drug discovery, particularly in the development of kinase inhibitors for oncology, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. One such strategy is the introduction of fluorine atoms into the molecular scaffold. This guide provides a comparative analysis of fluorinated and non-fluorinated isoquinolinols, a class of compounds with significant promise as kinase inhibitors. By examining key performance metrics through experimental data, we aim to elucidate the effects of fluorination on the efficacy and drug-like properties of these molecules.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key quantitative data for a representative pair of a non-fluorinated isoquinolinol and its fluorinated analog, both targeting a hypothetical protein kinase. It is important to note that this data has been collated from multiple studies on structurally related isoquinoline and quinoline derivatives to construct a representative comparison, as a single head-to-head study was not available in the public domain.

ParameterNon-Fluorinated IsoquinolinolFluorinated IsoquinolinolSource(s)
Biological Activity
IC50 (Kinase X)150 nM25 nMHypothetical Data Based on General Trends
Physicochemical Properties
LogP2.53.1[General principles of fluorination effects]
pKa8.27.5[General principles of fluorination effects]
Solubility (Aqueous)50 µg/mL20 µg/mL[General principles of fluorination effects]
Pharmacokinetic Properties
Bioavailability (Oral, Rat)30%55%[General trends for fluorinated kinase inhibitors][1]
Metabolic Half-life (t½, Rat)2 hours6 hours[General trends for fluorinated kinase inhibitors][1][2]
Plasma Clearance (CLp)25 mL/min/kg10 mL/min/kg[General trends for fluorinated kinase inhibitors][1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of kinase inhibitors like the isoquinolinols discussed.

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for a given kinase is determined using a biochemical assay, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

  • Materials: Recombinant human kinase enzyme, biotinylated substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds (fluorinated and non-fluorinated isoquinolinols).

  • Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

    • The kinase enzyme and biotinylated substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor). The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Determination of Physicochemical Properties
  • LogP (Octanol-Water Partition Coefficient): The lipophilicity of the compounds is determined using the shake-flask method. A solution of the compound in a biphasic system of n-octanol and water is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined by UV-spectroscopy or LC-MS, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • pKa (Acid Dissociation Constant): The pKa is determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

  • Aqueous Solubility: The thermodynamic solubility is measured by adding an excess amount of the solid compound to a buffered aqueous solution at a defined pH (e.g., 7.4). The suspension is shaken for 24 hours to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats are used for the study.

  • Dosing: The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Analysis: The blood samples are centrifuged to obtain plasma. The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), CL/F (apparent oral clearance), and F (oral bioavailability, determined by comparing the AUC from oral administration to that from intravenous administration).

Visualizations

Signaling Pathway

G cluster_cell Cell Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Isoquinolinol Isoquinolinol Inhibitor Isoquinolinol->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for isoquinolinol-based kinase inhibitors.

Experimental Workflow

G Synthesis Chemical Synthesis (Fluorinated & Non-Fluorinated) Purification Purification & Characterization Synthesis->Purification BiochemAssay Biochemical Assays (Kinase Inhibition, IC50) Purification->BiochemAssay PhysChem Physicochemical Profiling (LogP, pKa, etc.) Purification->PhysChem CellAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemAssay->CellAssay PK_Studies In Vivo PK Studies (Rat) CellAssay->PK_Studies DataAnalysis Data Analysis & Comparison CellAssay->DataAnalysis PhysChem->PK_Studies PK_Studies->DataAnalysis

Caption: General experimental workflow for the synthesis and evaluation of isoquinolinol kinase inhibitors.

Impact of Fluorination

G Fluorination Fluorination of Isoquinolinol Potency Increased Potency (Lower IC50) Fluorination->Potency Lipophilicity Increased Lipophilicity (Higher LogP) Fluorination->Lipophilicity MetabolicStability Enhanced Metabolic Stability Fluorination->MetabolicStability Acidity Increased Acidity (Lower pKa) Fluorination->Acidity Bioavailability Improved Oral Bioavailability Fluorination->Bioavailability BindingAffinity Altered Binding Interactions Fluorination->BindingAffinity Solubility Decreased Aqueous Solubility Fluorination->Solubility

Caption: Conceptual diagram illustrating the multifaceted impact of fluorination on isoquinolinol properties.

References

A Comparative Guide to Analytical Methods for the Detection of 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of 6-Fluoroisoquinolin-4-ol. While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical techniques for structurally similar compounds, such as fluoroquinolones and other isoquinoline derivatives, can be readily adapted. This document outlines the principles, performance characteristics, and experimental protocols of these methods to assist in selecting the most appropriate technique for your research and development needs.

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a complementary technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness. For a fluorinated aromatic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach. Detection can be achieved using Ultraviolet (UV) or Fluorescence (FLD) detectors.

Comparison of HPLC Detection Methods

ParameterHPLC-UVHPLC-FLD
Principle Measures the absorbance of UV light by the analyte.Measures the fluorescence emission of the analyte after excitation at a specific wavelength.
Selectivity Moderate. Relies on the chromophore of the analyte.High. Relies on the specific excitation and emission wavelengths of the analyte.
Sensitivity Good.Excellent, often 10-1000 times more sensitive than UV for fluorescent compounds.
Linearity Typically excellent over a wide concentration range.Generally good, but can be subject to quenching effects at high concentrations.
Cost Lower initial and operational costs.Higher initial cost compared to UV detectors.
Applicability Broadly applicable to compounds with UV-absorbing functional groups.Applicable only to fluorescent compounds or those that can be derivatized to be fluorescent.

Representative Performance Data for Similar Compounds (Fluoroquinolones)

The following table summarizes typical performance characteristics for the analysis of fluoroquinolones using HPLC-FLD, which can be considered indicative for this compound.

ParameterPerformance
Limit of Detection (LOD) 0.35 - 10.5 µg/L[1]
Limit of Quantitation (LOQ) < 2.5 - 15 µg/kg[1]
Linearity (R²) 0.9916 - 0.9993[1]
Accuracy (Recovery %) 69.2 - 104.8%[1]
Precision (RSD %) 1.6 - 11.1%[1]
Detailed Experimental Protocol: HPLC-FLD (Adapted from Fluoroquinolone Analysis)

This protocol provides a starting point for developing a validated HPLC-FLD method for this compound.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 1 mL of plasma, add a suitable internal standard.

  • Perform protein precipitation by adding 2 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Separate the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Fluorescence Detection

  • Excitation Wavelength: To be determined empirically, likely in the range of 280-320 nm.

  • Emission Wavelength: To be determined empirically, likely in the range of 450-500 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors. It is the preferred method for analyzing trace levels of compounds in complex matrices.

Key Advantages of LC-MS/MS

  • High Sensitivity: Capable of detecting compounds at picogram to femtogram levels.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interferences from the sample matrix.

  • Structural Information: Provides mass-to-charge ratio information, which aids in compound identification and confirmation.

  • Wide Applicability: Suitable for a broad range of compounds that can be ionized.

Representative Performance Data for Similar Compounds (Fluoroquinolones)

The following table presents typical performance data for the analysis of fluoroquinolones using LC-MS/MS.

ParameterPerformance
Limit of Quantitation (LOQ) 0.2 - 50 ng/L[2]
Linearity (R²) > 0.99[3]
Accuracy (Recovery %) 61.4 - 122%[2]
Precision (RSD %) < 13.6%[2]
Matrix Effect 93.1 - 105.8%[3]
Detailed Experimental Protocol: LC-MS/MS (Adapted from Fluoroquinolone Analysis)

This protocol can serve as a template for the development of an LC-MS/MS method for this compound.

1. Sample Preparation

  • Sample preparation can follow the same procedure as for HPLC, although smaller sample volumes may be sufficient due to the higher sensitivity of the method. Solid-Phase Extraction (SPE) can also be employed for cleaner extracts.

2. Liquid Chromatography Conditions

  • Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Parameters:

    • Capillary Voltage: 4000 V

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 11 L/min

    • Drying Gas Temperature: 250°C

  • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺ of this compound) and its most abundant product ions would need to be determined by direct infusion of a standard solution. Two transitions are typically monitored for quantification and confirmation.

Complementary Technique: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR offers a powerful and direct method for detection and quantification without the need for a reference standard of the analyte itself.[4]

Key Features of ¹⁹F NMR

  • Non-destructive: The sample can be recovered after analysis.

  • Absolute Quantification: Can provide quantitative results without a calibration curve, using a known amount of an internal standard.

  • Structural Confirmation: The chemical shift of the fluorine atom provides information about its chemical environment, confirming the identity of the compound.

While not a high-throughput technique like chromatography, ¹⁹F NMR is an excellent tool for validating reference standards and for studies where sample integrity is paramount.

Visualizing the Workflow

The following diagrams illustrate the key processes in analytical method validation and a typical experimental workflow for LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose develop_method Method Development & Optimization define_scope->develop_method define_acceptance Define Acceptance Criteria develop_method->define_acceptance validation_protocol Write Validation Protocol define_acceptance->validation_protocol specificity Specificity / Selectivity validation_report Prepare Validation Report linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy precision Precision (Repeatability & Intermediate) robustness Robustness execute_protocol Execute Protocol validation_protocol->execute_protocol execute_protocol->validation_report implement_method Implement for Routine Use validation_report->implement_method

Caption: A typical workflow for analytical method validation.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Extraction (e.g., Protein Precipitation or SPE) sample->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection chromatogram Generate Chromatogram ms_detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

References

Confirming Drug Binding Sites: A Case Study of Human α1-Acid Glycoprotein Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of drug discovery and development, pinpointing the precise binding site of a therapeutic compound on its target protein is paramount. This knowledge not only elucidates the mechanism of action but also paves the way for structure-based drug design and optimization. Site-directed mutagenesis stands out as a powerful and definitive technique to functionally validate a hypothesized binding site. By systematically altering specific amino acid residues within a protein, researchers can observe the direct impact on drug binding, thereby confirming the key players in the interaction.

This guide provides a comprehensive comparison of how site-directed mutagenesis has been employed to unravel the binding intricacies of various drugs with Human α1-Acid Glycoprotein (AGP), a major plasma protein responsible for binding and transporting numerous therapeutic agents. We will delve into the experimental data, detailed protocols, and the logical workflow of such investigations.

The Role of Key Residues in AGP Drug Binding: A Data-Driven Comparison

Human α1-Acid Glycoprotein (AGP) possesses a promiscuous drug-binding pocket, accommodating a wide array of compounds. Studies have identified several amino acid residues as critical for these interactions. Site-directed mutagenesis has been instrumental in quantifying the contribution of these residues to the binding of different drugs. The following table summarizes the impact of specific mutations on the binding affinity of various ligands to AGP.

DrugAGP VariantMutationEffect on Binding AffinityReference
WarfarinF1SHis97AlaSignificant Decrease[1]
WarfarinF1SHis100AlaSignificant Decrease[1]
WarfarinF1STrp122AlaNo Significant Change[2]
DipyridamoleF1SHis97AlaSignificant Decrease[1]
DipyridamoleF1*SHis100AlaSignificant Decrease[1]
PropafenoneAGlu92AlaSignificant Decrease[1]
PropafenoneAHis100AlaSignificant Decrease[1]
Various Drugs-Trp25AlaUnable to induce extrinsic CD signal, indicating loss of binding[2]

Table 1: Impact of AGP Mutations on Drug Binding Affinity. This table highlights the change in binding affinity of different drugs to AGP variants with specific amino acid substitutions. A "Significant Decrease" indicates that the mutated residue is crucial for the binding of the respective drug.

Experimental Workflow and Signaling Pathways

The process of confirming a binding site through mutagenesis follows a logical sequence of steps, from hypothesis to validation. The diagram below illustrates a typical experimental workflow.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Binding Affinity Validation computational_modeling Computational Modeling (Docking, MD Simulations) primer_design Primer Design computational_modeling->primer_design Identify Key Residues structural_data Structural Data (X-ray, NMR) structural_data->primer_design biochemical_data Biochemical Data (e.g., Photoaffinity Labeling) biochemical_data->primer_design pcr PCR Amplification primer_design->pcr dpni_digestion DpnI Digestion pcr->dpni_digestion transformation Transformation & Selection dpni_digestion->transformation sequencing Sequence Verification transformation->sequencing protein_expression Protein Expression & Purification sequencing->protein_expression Validated Mutant Clone binding_assay Binding Assay (e.g., Fluorescence, ITC, SPR) protein_expression->binding_assay data_analysis Data Analysis (Kd Determination) binding_assay->data_analysis conclusion conclusion data_analysis->conclusion Conclusion: Binding Site Confirmed

Figure 1: Experimental Workflow for Binding Site Confirmation. This diagram outlines the key stages, from in silico prediction of a binding site to the experimental validation through site-directed mutagenesis and subsequent binding assays.

Experimental Protocols

A meticulous experimental design is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for the key experiments involved in this process.

Site-Directed Mutagenesis Protocol (Based on QuikChange™ Method)
  • Primer Design:

    • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C.

    • Ensure a minimum GC content of 40% and have the primers terminate in one or more C or G bases.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA (encoding wild-type AGP), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

    • A typical cycling program is:

      • Initial denaturation: 95°C for 30 seconds.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar plate (e.g., containing an antibiotic for which the plasmid carries a resistance gene).

    • Incubate overnight at 37°C.

  • Sequence Verification:

    • Isolate plasmid DNA from several colonies.

    • Sequence the entire insert to confirm the presence of the desired mutation and the absence of any secondary mutations.

Binding Affinity Assay: Fluorescence Titration

Fluorescence spectroscopy is a sensitive method to determine the binding affinity of a ligand to a protein, especially when the ligand's fluorescence properties change upon binding.

  • Preparation:

    • Prepare stock solutions of the purified wild-type and mutant AGP proteins in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the drug (e.g., warfarin) in the same buffer.

  • Titration:

    • Place a fixed concentration of the AGP protein in a quartz cuvette.

    • Measure the initial fluorescence of the protein solution.

    • Incrementally add small aliquots of the drug stock solution to the cuvette.

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the drug.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the drug concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Alternatives and Broader Context

While site-directed mutagenesis provides functional validation, it is often used in conjunction with other techniques. X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of the drug-protein complex, offering a static picture of the binding pose.[1] Computational methods like molecular docking and molecular dynamics simulations can predict potential binding sites and guide the design of mutagenesis experiments.

In the context of anticoagulants, warfarin has been a mainstay therapy. However, several alternatives with different mechanisms of action and binding targets have emerged, including direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban, apixaban).[3][4] Understanding the specific binding interactions of these newer agents with their respective targets is equally crucial for their safe and effective use.

Conclusion

The confirmation of a drug's binding site through site-directed mutagenesis is a cornerstone of modern drug development. The case of human α1-acid glycoprotein demonstrates how this technique can be systematically applied to dissect the contributions of individual amino acid residues to ligand binding. By integrating data from mutagenesis studies with structural and computational approaches, researchers can build a comprehensive understanding of drug-target interactions, ultimately leading to the design of safer and more effective medicines.

References

Evaluating the Therapeutic Index of 6-Fluoroisoquinolin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic index for 6-Fluoroisoquinolin-4-ol is currently not feasible due to the absence of publicly available biological data. Extensive searches of scientific literature and chemical databases did not yield any specific information on the therapeutic efficacy, toxicity, or mechanism of action for this particular compound.

The broader class of isoquinoline and tetrahydroisoquinoline derivatives has been the subject of significant research, demonstrating a wide range of biological activities. Studies indicate that these scaffolds are promising candidates for the development of novel therapeutic agents with potential applications as antimicrobial, antitumor, and antiviral drugs.[1][2][3][4][5][6] However, this general activity cannot be extrapolated to predict the specific properties of this compound without dedicated experimental investigation.

To provide a framework for the type of analysis required for such a compound, this guide will present a hypothetical evaluation of a representative isoquinoline derivative, designated here as IQ-Antimicrobial-X , a fictional compound with potent antimicrobial properties. This comparative guide will outline the necessary experimental data, methodologies, and visualizations that would be essential for assessing its therapeutic index and comparing it to existing alternatives.

Hypothetical Comparison: IQ-Antimicrobial-X vs. Standard Antibiotics

This section will compare the hypothetical antimicrobial agent IQ-Antimicrobial-X with two standard-of-care antibiotics, Vancomycin (a glycopeptide) and Ciprofloxacin (a fluoroquinolone).

Data Presentation
ParameterIQ-Antimicrobial-X (Hypothetical Data)VancomycinCiprofloxacin
Efficacy (In Vitro)
MIC vs. S. aureus (MRSA)0.5 µg/mL1 µg/mL16 µg/mL
MIC vs. E. coli2 µg/mLN/A0.015 µg/mL
Toxicity
Cytotoxicity (CC50 in HepG2 cells)50 µg/mL>100 µg/mL200 µg/mL
Acute Toxicity (LD50 in mice, IV)20 mg/kg500 mg/kg250 mg/kg
Therapeutic Index (TI)
In Vitro TI (CC50/MIC for MRSA)100>10012.5
In Vivo TI (LD50/ED50 for MRSA)(Requires Efficacious Dose Data)~20~50

Note: MIC = Minimum Inhibitory Concentration; CC50 = Half-maximal Cytotoxic Concentration; LD50 = Lethal Dose, 50%; ED50 = Effective Dose, 50%. N/A = Not Applicable (Vancomycin has no significant activity against Gram-negative bacteria like E. coli).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents.

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound (e.g., IQ-Antimicrobial-X) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (CC50)

This assay measures the concentration of a compound that causes the death of 50% of viable cells in a culture.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed mammalian cells (e.g., HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Toxicity (LD50) and Efficacy (ED50) Studies

These studies are conducted in animal models to determine the lethal dose and the effective dose of a compound.

  • Animal Model: Typically mice or rats.

  • LD50 Protocol:

    • Administer escalating doses of the compound to different groups of animals via a specific route (e.g., intravenous, oral).

    • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 is calculated using statistical methods (e.g., probit analysis) as the dose that is lethal to 50% of the animals.

  • ED50 Protocol:

    • Induce an infection in the animal model (e.g., systemic infection with MRSA).

    • Administer varying doses of the test compound.

    • Monitor the survival of the animals or the reduction in bacterial burden in target organs.

    • The ED50 is the dose that protects 50% of the infected animals from death or achieves a significant reduction in bacterial load.

Visualizations

Signaling Pathway of a Hypothetical Quinolone-like Antimicrobial

The following diagram illustrates a potential mechanism of action for an antimicrobial agent that, like fluoroquinolones, targets bacterial DNA replication.

cluster_bacterium Bacterial Cell Drug Drug DNA_Gyrase DNA Gyrase/ Topoisomerase IV Drug->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Hypothetical mechanism of action for IQ-Antimicrobial-X targeting DNA gyrase.

Experimental Workflow for Therapeutic Index Evaluation

This diagram outlines the logical flow of experiments to determine the therapeutic index of a novel compound.

Compound_Synthesis Compound Synthesis (IQ-Antimicrobial-X) In_Vitro_Efficacy In Vitro Efficacy (MIC Assay) Compound_Synthesis->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Toxicity (Cytotoxicity Assay) Compound_Synthesis->In_Vitro_Toxicity In_Vitro_TI Calculate In Vitro Therapeutic Index In_Vitro_Efficacy->In_Vitro_TI In_Vitro_Toxicity->In_Vitro_TI In_Vivo_Efficacy In Vivo Efficacy (ED50 in Animal Model) In_Vitro_TI->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (LD50 in Animal Model) In_Vitro_TI->In_Vivo_Toxicity In_Vivo_TI Calculate In Vivo Therapeutic Index In_Vivo_Efficacy->In_Vivo_TI In_Vivo_Toxicity->In_Vivo_TI Lead_Optimization Lead Optimization/ Further Development In_Vivo_TI->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of 6-Fluoroisoquinolin-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 6-Fluoroisoquinolin-4-ol, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling. Based on available data, the primary hazards associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]

Immediate Actions in Case of Exposure:

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Immediately call a Poison Control Center or seek medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the following minimum personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Disposal Workflow

The proper disposal of this compound must follow a clearly defined workflow to ensure safety and regulatory compliance. The following diagram outlines the decision-making process for the disposal of this compound.

cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe locate_sds Locate and Review SDS ppe->locate_sds select_container Select a Compatible, Labeled Waste Container locate_sds->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container label_container Label Container with Contents and Hazards seal_container->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Licensed Waste Disposal Pickup contact_ehs->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step methodology for the safe disposal of this compound waste.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Waste label

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all handling of this compound waste within a certified chemical fume hood to prevent inhalation exposure.[2]

    • Have a copy of the Safety Data Sheet (SDS) for a similar fluorinated isoquinoline readily available for reference.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Containment:

    • For solid waste, carefully transfer the material into a designated, labeled hazardous waste container. Avoid generating dust.

    • For liquid waste (solutions containing this compound), pour the solution carefully into a labeled, compatible liquid waste container.

    • Ensure the waste container is made of a material compatible with halogenated organic compounds.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • List all components of any mixture.

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

      • Accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2] Do not attempt to dispose of this chemical down the drain or in regular trash. Discharge into the environment must be avoided.[2]

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 6-Fluoroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Fluoroisoquinolin-4-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on available safety data sheets and general laboratory safety practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, making appropriate PPE essential. It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. It is also harmful to aquatic life with long-lasting effects. The required personal protective equipment is summarized in the table below.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[1]To prevent skin contact, as the substance is toxic upon dermal absorption and causes skin irritation.
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][3] A face shield may be required for splash hazards.[1][4]To protect against serious eye irritation from splashes or aerosols.
Skin and Body Protection Laboratory coat, buttoned, and covering as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] For larger quantities or increased risk of exposure, impervious clothing may be necessary.[2]To prevent accidental skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is recommended.[3] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate filter for organic vapors may be required.[2][3]To avoid inhalation of vapors or aerosols, which may cause respiratory irritation.[3]

Standard Operating Procedure for Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Clearly label all containers with the chemical name and hazard pictograms.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear long pants and fully enclosed shoes.

  • Put on safety goggles.

  • Wash and dry hands before donning chemical-resistant gloves. Inspect gloves for any signs of damage before use.

3. Chemical Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid raising dust or creating aerosols.

  • Use appropriate tools (spatulas, weigh boats) for transferring the solid material.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[3]

4. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Clean the affected area thoroughly.

  • Large Spills: Evacuate the area. Do not allow the substance to enter drains. Contact your institution's environmental health and safety department for assistance.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Showers prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 Potential Hazard handle3 Close Containers handle2->handle3 clean1 Segregate Hazardous Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor/EHS emergency2->emergency3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.